5-oxo Leukotriene B4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H30O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(6Z,8E,10E,12R,14Z)-12-hydroxy-5-oxoicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-/m1/s1 |
InChIキー |
MLZJFLKEKVDNAZ-XDTCBUNESA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and History of 5-oxo-LTB4: A Technical Guide
An in-depth exploration of the discovery, biosynthesis, signaling, and biological significance of 5-oxo-leukotriene B4 (5-oxo-ETE), a potent inflammatory mediator.
This technical guide provides a comprehensive overview of 5-oxo-leukotriene B4 (more commonly referred to in scientific literature as 5-oxo-eicosatetraenoic acid or 5-oxo-ETE), a pivotal lipid mediator in the inflammatory response. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its biosynthetic pathway, the intricacies of its signaling cascade, and its profound biological effects, particularly on granulocytes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of complex biological processes.
A Historical Perspective: The Unveiling of a Potent Chemoattractant
The discovery of 5-oxo-ETE is intrinsically linked to the broader exploration of the lipoxygenase (LOX) pathway, a critical route for the metabolism of arachidonic acid into a variety of biologically active eicosanoids[1][2][3][4]. The journey to identify this potent chemoattractant began with investigations into the metabolism of leukotriene B4 (LTB4) in human neutrophils[5].
Key milestones in the discovery and characterization of 5-oxo-ETE include:
-
Early 1990s: The initial discovery of a novel enzymatic activity in human polymorphonuclear leukocytes (PMNs) that oxidized 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE), a product of the 5-lipoxygenase (5-LO) pathway[5]. This led to the identification of a new metabolite.
-
1992: The formal identification and structural elucidation of this metabolite as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) by the research groups of William S. Powell and Joshua Rokach. Their seminal work established that 5-oxo-ETE is formed via the action of a specific microsomal NADP+-dependent enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH)[5][6].
-
Mid-to-late 1990s: Subsequent research revealed the potent biological activities of 5-oxo-ETE, particularly its powerful chemoattractant effects on eosinophils and neutrophils, often exceeding the potency of other known lipid mediators[7].
-
Early 2000s: The identification and cloning of the specific G protein-coupled receptor for 5-oxo-ETE, named the OXE receptor (OXER1), provided a molecular basis for its cellular actions[8]. This discovery was a crucial step in understanding the signaling pathways activated by 5-oxo-ETE.
The pioneering work of Powell and Rokach laid the foundation for our current understanding of 5-oxo-ETE as a key player in inflammatory processes, particularly in allergic diseases like asthma where eosinophils are prominently involved[1][6].
Biosynthesis of 5-oxo-ETE: A Two-Step Enzymatic Cascade
The production of 5-oxo-ETE from arachidonic acid is a multi-step process initiated by the 5-lipoxygenase pathway and culminating in the specific oxidation of 5-HETE.
Step 1: Formation of 5-HETE from Arachidonic Acid
Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids (B1166683) by phospholipase A2. The 5-lipoxygenase (5-LO) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the introduction of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently reduced to 5-HETE by cellular peroxidases[9].
Step 2: Oxidation of 5-HETE to 5-oxo-ETE
The final and rate-limiting step in the biosynthesis of 5-oxo-ETE is the oxidation of the hydroxyl group at the C5 position of 5-HETE to a keto group. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which utilizes NADP+ as a cofactor[5][8]. The availability of NADP+ is a critical regulatory factor in the synthesis of 5-oxo-ETE[8].
Signaling Pathway: The OXE Receptor and Downstream Events
5-oxo-ETE exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the OXE receptor (OXER1)[8]. This receptor is highly expressed on eosinophils and to a lesser extent on neutrophils and monocytes[8]. The activation of the OXE receptor initiates a cascade of intracellular signaling events.
The signaling pathway of 5-oxo-ETE can be summarized as follows:
-
Receptor Binding: 5-oxo-ETE binds to the extracellular domain of the OXE receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein of the Gi/o family. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer[8].
-
Downstream Effectors:
-
Gβγ Subunit: The released Gβγ dimer activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of 5-oxo-ETE signaling[10].
-
DAG and PKC Activation: DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as protein kinase B)[10].
-
MAPK/ERK Pathway: Activation of the OXE receptor also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway[10].
-
-
Cellular Responses: These signaling cascades culminate in a variety of cellular responses, including chemotaxis, actin polymerization, expression of adhesion molecules (e.g., CD11b), and degranulation[7][10].
Biological Activities of 5-oxo-ETE
5-oxo-ETE is a pleiotropic lipid mediator with a range of biological activities, primarily centered on the activation of inflammatory cells.
Effects on Eosinophils
Eosinophils are the primary target cells for 5-oxo-ETE, which is one of the most potent eosinophil chemoattractants identified[6][7]. Its effects on eosinophils include:
-
Chemotaxis: Potent induction of directed cell migration[7].
-
Calcium Mobilization: Rapid and robust increase in intracellular calcium concentrations[7].
-
Actin Polymerization: Stimulation of cytoskeletal rearrangements necessary for cell motility[7].
-
Upregulation of Adhesion Molecules: Increased surface expression of CD11b, an integrin crucial for adhesion to the endothelium[7].
-
Eosinophil Survival: Indirectly promotes eosinophil survival by stimulating monocytes to release granulocyte-macrophage colony-stimulating factor (GM-CSF)[11].
Effects on Neutrophils
While eosinophils are the most sensitive, 5-oxo-ETE is also a significant activator of neutrophils[5][12]. Its effects on neutrophils mirror those on eosinophils and include:
-
Chemotaxis: Induction of neutrophil migration, although generally less potent than LTB4[12].
-
Calcium Mobilization: A potent agonist for intracellular calcium release[12].
-
Actin Polymerization and Adhesion: Stimulation of actin polymerization and increased expression of CD11b[12].
-
Degranulation and Oxidative Burst: In cytokine-primed neutrophils, 5-oxo-ETE can enhance degranulation and the production of reactive oxygen species[13].
Quantitative Data on Biological Activity
The potency of 5-oxo-ETE in eliciting various cellular responses has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: EC50 Values of 5-oxo-ETE for Cellular Responses in Human Granulocytes
| Cell Type | Response | EC50 (nM) | Reference(s) |
| Eosinophil | Actin Polymerization | ~0.7 | [10] |
| CD11b Expression | 9.5 ± 4.3 | [14] | |
| Calcium Mobilization | ~3.6 | [15] | |
| Chemotaxis | Potent, specific value varies | [7] | |
| Neutrophil | Calcium Mobilization | ~3.6 | [15] |
| Actin Polymerization | 10 | [12] | |
| CD11b Expression | 50 (20 with PMA priming) | [12] | |
| Chemotaxis | Less potent than LTB4 | [12] |
Table 2: Receptor Binding and Activation Data for 5-oxo-ETE
| Parameter | Value | Cell/System | Reference(s) |
| EC50 (GTPγS Binding) | 6 nM | TG1019-Gαi1 fusion protein | [8] |
| IC50 (Antagonist Activity) | |||
| 5-oxo-12-HETE | 0.5 µM (Ca2+ mobilization) | Neutrophils | [5] |
| 8-trans-5-oxo-12-HETE | 2.5 µM (Ca2+ mobilization) | Neutrophils | [5] |
| Compound 230 | ~30 nM (actin polymerization) | Human granulocytes | [10] |
| Compound 264 | ~30 nM (actin polymerization) | Human granulocytes | [10] |
| S-Y048 | 20 pM (Ca2+ mobilization) | Human neutrophils | [16] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study 5-oxo-ETE. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following descriptions outline the fundamental principles and procedures based on published literature.
Synthesis and Purification of 5-oxo-ETE
Principle: 5-oxo-ETE can be synthesized chemically or produced biosynthetically and then purified for experimental use.
Biosynthesis and Purification from Neutrophils:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation: Incubate the isolated neutrophils with arachidonic acid and a calcium ionophore (e.g., A23187) to stimulate the 5-lipoxygenase pathway and the production of 5-HETE and subsequently 5-oxo-ETE. Phorbol myristate acetate (B1210297) (PMA) can be used to increase the NADP+/NADPH ratio, favoring 5-oxo-ETE formation[10].
-
Extraction: Terminate the incubation and extract the lipids from the cell suspension using an organic solvent system (e.g., methanol/chloroform or solid-phase extraction cartridges)[17][18].
-
HPLC Purification: Purify 5-oxo-ETE from the lipid extract using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to ensure the carboxylic acid is protonated[10][19]. Detection is performed by UV absorbance at 280 nm, which is the characteristic absorbance maximum for the conjugated triene ketone chromophore of 5-oxo-ETE[10].
Chemotaxis Assay (Boyden Chamber)
Principle: This assay measures the directed migration of cells, such as neutrophils or eosinophils, towards a chemoattractant gradient.
General Protocol:
-
Cell Preparation: Isolate eosinophils or neutrophils and resuspend them in a suitable assay buffer.
-
Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Loading: Add the chemoattractant (5-oxo-ETE) at various concentrations to the lower wells. Place the cell suspension in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring a cellular component like ATP or a specific enzyme activity.
Calcium Mobilization Assay
Principle: This assay measures the increase in intracellular calcium concentration upon cell stimulation.
General Protocol:
-
Cell Loading: Load isolated eosinophils or neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Place the dye-loaded cells in a fluorometer or on a fluorescence microscope and measure the baseline fluorescence.
-
Stimulation: Add 5-oxo-ETE to the cell suspension.
-
Fluorescence Measurement: Continuously record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
Receptor Binding Assays
Principle: These assays are used to characterize the interaction of 5-oxo-ETE with its receptor, including determining its binding affinity (Kd) and the receptor density (Bmax).
Radioligand Binding Assay (Competitive):
-
Membrane Preparation: Prepare cell membranes from cells expressing the OXE receptor[20].
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled form of 5-oxo-ETE (e.g., [3H]5-oxo-ETE) and varying concentrations of unlabeled 5-oxo-ETE or other competing ligands[20].
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes[20].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
GTPγS Binding Assay:
-
Principle: This functional assay measures the activation of G proteins coupled to the OXE receptor upon agonist binding. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit[8][13].
-
Assay Setup: Incubate cell membranes expressing the OXE receptor with [35S]GTPγS in the presence of varying concentrations of 5-oxo-ETE[8][13].
-
Incubation: Allow the binding to proceed.
-
Separation and Quantification: Separate the membrane-bound [35S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: The increase in [35S]GTPγS binding with increasing concentrations of 5-oxo-ETE reflects the activation of the G protein and can be used to determine the EC50 for G protein activation.
Conclusion
The discovery of 5-oxo-ETE represents a significant advancement in our understanding of the molecular mechanisms underlying inflammation. From its initial identification as a metabolite of 5-HETE to the characterization of its potent biological activities and specific receptor, research on 5-oxo-ETE has illuminated a critical signaling axis in the recruitment and activation of granulocytes. Its prominent role in eosinophil biology makes it a particularly attractive target for the development of novel therapeutics for allergic diseases such as asthma. The experimental methodologies outlined in this guide provide a foundation for further investigation into the complex biology of this important lipid mediator. Continued research in this area holds the promise of new strategies to modulate inflammatory responses and treat a range of human diseases.
References
- 1. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, biology and chemistry of the 5-lipoxygenase product 5-oxo-ETE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reactome | Synthesis of 5-eicosatetraenoic acids [reactome.org]
- 10. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-oxo-6,8,11,14-eicosatetraenoic acid stimulates the release of the eosinophil survival factor granulocyte/macrophage colony-stimulating factor from monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and biologic effects of 5-oxoeicosanoids on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. hplc.eu [hplc.eu]
- 19. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
5-oxo-LTB4 Signaling and Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathways and receptor interactions of 5-oxo-leukotriene B4 (5-oxo-LTB4), also known as 5-oxo-eicosatetraenoic acid (5-oxo-ETE). This potent lipid mediator plays a crucial role in inflammatory responses, particularly in the recruitment and activation of eosinophils and neutrophils. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling cascades to serve as a comprehensive resource for professionals in the field.
Core Concepts of 5-oxo-LTB4 Signaling
5-oxo-LTB4 is a metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway. It exerts its biological effects primarily through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1), also known as GPR170.[1] OXER1 is highly expressed on various immune cells, including eosinophils, neutrophils, basophils, and monocytes.[1] Upon ligand binding, OXER1 couples to inhibitory G proteins of the Gαi family, initiating a cascade of downstream signaling events that are pivotal for inflammatory cell function.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of 5-oxo-LTB4 with its receptor and its effects on target cells. This data is essential for understanding the potency and efficacy of this signaling molecule.
| Parameter | Value | Cell Type | Assay | Reference(s) |
| Binding Affinity (Kd) | ~4 nM | Human Neutrophils | Radioligand Binding Assay | [4] |
| EC50 (Calcium Mobilization) | 19 ± 2 nM | Human Eosinophils | Fluo-3 Assay | [5] |
| EC50 (Actin Polymerization) | ~0.7 nM | Feline Eosinophils | Flow Cytometry | [6] |
| EC50 (Actin Polymerization) | 2.7 ± 1.2 nM | Feline Neutrophils | Flow Cytometry | [6] |
| EC50 (Chemotaxis) | Significant at 1 nM | Human Eosinophils | Boyden Chamber | [7] |
| EC50 (GTPγS Binding) | 6 nM | CHO cells expressing OXER1-Gαi1 | GTPγS Binding Assay | [2] |
Signaling Pathways
Activation of OXER1 by 5-oxo-LTB4 triggers a cascade of intracellular events. The primary signaling pathway involves the dissociation of the Gαi subunit from the Gβγ dimer. The liberated Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[2] Concurrently, the Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt and subsequent downstream signaling.[8]
Experimental Protocols
This section details the methodologies for key experiments used to study 5-oxo-LTB4 signaling and its interaction with OXER1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of 5-oxo-LTB4 for OXER1.
Materials:
-
Cells or cell membranes expressing OXER1 (e.g., human neutrophils)
-
Radiolabeled 5-oxo-LTB4 (e.g., [³H]5-oxo-ETE)
-
Unlabeled 5-oxo-LTB4
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Acyl-CoA synthetase inhibitor (e.g., Triacsin C) to prevent esterification of 5-oxo-ETE into membrane lipids[4]
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing OXER1 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled 5-oxo-LTB4 in the presence and absence of a high concentration of unlabeled 5-oxo-LTB4 to determine total and non-specific binding, respectively.
-
Competitive Binding: Incubate a fixed amount of membrane protein and a fixed concentration of radiolabeled 5-oxo-LTB4 with increasing concentrations of unlabeled 5-oxo-LTB4.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments, and IC50 and Ki values from competitive binding experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OXER1 activation.
Materials:
-
Target cells (e.g., human eosinophils or neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
5-oxo-LTB4
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Isolate and resuspend the target cells in a suitable buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye like Fluo-4 AM. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.
-
Washing: Wash the cells to remove any extracellular dye.
-
Stimulation: Place the cells in a fluorescence plate reader or flow cytometer and establish a baseline fluorescence reading. Add varying concentrations of 5-oxo-LTB4 to the cells.
-
Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the concentration of 5-oxo-LTB4 to determine the EC50 value.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay quantifies the directed migration of cells in response to a chemoattractant gradient of 5-oxo-LTB4.
Materials:
-
Target cells (e.g., human neutrophils or eosinophils)
-
Boyden chamber or Transwell inserts with appropriate pore size (e.g., 3-8 µm)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
5-oxo-LTB4
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a multi-well plate. Add chemotaxis buffer containing varying concentrations of 5-oxo-LTB4 to the lower chamber.
-
Cell Seeding: Resuspend the target cells in chemotaxis buffer and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them.
-
Quantification: Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of 5-oxo-LTB4 to determine the chemotactic response and EC50 value.
Conclusion
The 5-oxo-LTB4/OXER1 signaling axis is a critical component of the inflammatory response, particularly in eosinophil and neutrophil-mediated pathologies. Understanding the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the experimental methodologies to study them is paramount for the development of novel therapeutic agents targeting inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals working in this important area.
References
- 1. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-Eicosatetraenoic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
5-oxo-LTB4: A Potent Eosinophil Chemoattractant Navigating Allergic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE or 5-oxo-LTB4), a potent lipid mediator, has emerged as a critical player in the recruitment of eosinophils, key effector cells in allergic inflammation and asthma.[1][2][3][4] This technical guide provides a comprehensive overview of the role of 5-oxo-ETE as an eosinophil chemoattractant, detailing its signaling pathways, quantitative potency, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic targets for eosinophil-driven diseases.
Quantitative Analysis of Eosinophil Chemoattraction
5-oxo-ETE is a highly potent chemoattractant for human eosinophils, often exhibiting greater efficacy than other well-known lipid mediators such as leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1][4][5] The following tables summarize the quantitative data on the effects of 5-oxo-ETE on eosinophil chemotaxis, calcium mobilization, and actin polymerization, providing a comparative analysis with other key chemoattractants.
Table 1: Eosinophil Chemotaxis
| Chemoattractant | EC50 (nM) | Maximal Response | Notes |
| 5-oxo-ETE | ~1.0 - 10 | High | Significant effects observed at concentrations as low as 1 nM, with a maximal response at 1 µM.[4] The responses elicited by 5-oxo-ETE were about two to three times greater than those to PAF.[4] |
| LTB4 | Weak Activity | Low | Maximal responses were only about 4% of the maximal response to 5-oxo-ETE.[4] |
| PAF | Intermediate | Intermediate |
Table 2: Intracellular Calcium Mobilization in Eosinophils
| Chemoattractant | EC50 (nM) | Notes |
| 5-oxo-ETE | 19 ± 2 | Concentrations as low as 1 nM stimulated calcium transients.[1] |
| LTB4 | 71 ± 38 | |
| PAF | - |
Table 3: Actin Polymerization in Eosinophils
| Chemoattractant | EC50 (nM) | Maximal Response | Notes | |---|---|---| | 5-oxo-ETE | 6.3 ± 0.6 | High | The maximal response to 5-oxo-ETE was more than 2.5 times greater than that to LTB4 and PAF.[1] | | LTB4 | 0.6 ± 0.2 | Low | | | PAF | 6.6 ± 5.2 | Low | |
Signaling Pathways of 5-oxo-ETE in Eosinophils
5-oxo-ETE exerts its chemoattractant effects by binding to the specific G protein-coupled receptor, OXE-R1 (also known as GPR170).[6][7] This receptor is highly expressed on human eosinophils.[8] The binding of 5-oxo-ETE to OXE-R1 initiates a cascade of intracellular signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization, and actin polymerization.[1][7][9]
The OXE-R1 receptor is coupled to the Gi/o family of G proteins.[6][10] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit is primarily responsible for activating downstream signaling pathways.[7][11] Key signaling molecules involved in the 5-oxo-ETE-induced eosinophil response include Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKs) such as ERK.[9][12][13][14]
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-eicosanoids are potent eosinophil chemotactic factors. Functional characterization and structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor. A potent chemotactic and chemokinetic factor for human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The coupling of 5-oxo-eicosanoid receptors to heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. PI3K, ERK, p38 MAPK and integrins regulate CCR3-mediated secretion of mouse and human eosinophil-associated RNases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K, ERK, p38 MAPK and integrins regulate CCR3-mediated secretion of mouse and human eosinophil-associated RNases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Formation of 5-Oxo-Eicosatetraenoic Acid: A Technical Guide for Researchers
December 7, 2025
Abstract
5-Oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. As the most powerful naturally occurring ligand for the OXE receptor 1 (OXER1), it is a key chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory and allergic responses, as well as in cancer progression.[1][2][3] This technical guide provides an in-depth overview of the enzymatic formation of 5-oxo-ETE, detailing the core biochemical pathways, key enzymes, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the study of 5-oxo-ETE, and visual diagrams of the relevant signaling and experimental workflows to aid researchers, scientists, and drug development professionals in this field.
Introduction to 5-Oxo-ETE
5-Oxo-ETE is a nonclassic eicosanoid that functions as a powerful cell signaling agent in both autocrine and paracrine manners.[1] Its biological activities are primarily mediated through the G protein-coupled receptor, OXER1.[4] The synthesis of 5-oxo-ETE is significantly enhanced in environments of oxidative stress, and it is produced by a variety of cell types including neutrophils, eosinophils, monocytes, macrophages, and various cancer cells.[5][6] The potent pro-inflammatory and pro-proliferative actions of 5-oxo-ETE underscore its importance as a potential therapeutic target in a range of diseases, including asthma, allergic rhinitis, atopic dermatitis, and cancer.[7][8]
The Core Enzymatic Pathway of 5-Oxo-ETE Formation
The primary route for the biosynthesis of 5-oxo-ETE is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids (B1166683). This pathway is tightly regulated, particularly at the final oxidation step.
The key steps are as follows:
-
Arachidonic Acid Release: Upon cellular stimulation, phospholipase A2 enzymes are activated, catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid into the cytoplasm.[1]
-
Formation of 5(S)-HpETE: The released arachidonic acid is then oxygenated by arachidonate (B1239269) 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE).[1]
-
Reduction to 5(S)-HETE: 5(S)-HpETE is rapidly reduced by ubiquitous cellular peroxidases to its more stable hydroxyl derivative, 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE).[1]
-
Oxidation to 5-Oxo-ETE: The final and rate-limiting step is the oxidation of 5(S)-HETE to 5-oxo-ETE. This reaction is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which is a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+)-dependent dehydrogenase.[2][6]
The enzyme 5-HEDH is highly selective for 5(S)-HETE and requires NADP+ as a cofactor.[4][9] The reaction is reversible, with the direction being dependent on the intracellular ratio of NADP+ to its reduced form, NADPH.[6][10] Under normal physiological conditions, the high NADPH/NADP+ ratio favors the reverse reaction, converting 5-oxo-ETE back to 5(S)-HETE.[5] However, during conditions of oxidative stress, such as the respiratory burst in phagocytes, the NADPH/NADP+ ratio decreases, leading to a significant increase in the formation of 5-oxo-ETE.[2][4]
Alternative Formation Pathways
While the ALOX5/5-HEDH pathway is the primary route for 5-oxo-ETE synthesis, alternative mechanisms have been identified:
-
Transcellular Biosynthesis: Cells that express ALOX5 but have low 5-HEDH activity can release 5(S)-HETE, which can then be taken up by nearby cells with high 5-HEDH activity and converted to 5-oxo-ETE.[5][11] This intercellular communication allows for the localized production of 5-oxo-ETE in tissues where different cell types are in close proximity.
-
Cytochrome P450 Enzymes: Certain cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, CYP1B1, and CYP2S1, can also catalyze the formation of 5-oxo-ETE from 5(S)-HpETE.[1] However, the physiological significance of this pathway compared to the 5-HEDH-mediated route is not yet fully understood.
Quantitative Data on 5-Oxo-ETE Formation and Activity
The following tables summarize key quantitative data related to the enzymatic formation and biological activity of 5-oxo-ETE.
Table 1: Kinetic Parameters of 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/µg protein) | pH Optimum | Reference(s) |
| 5(S)-HETE | Human Neutrophil Microsomes | 0.2 | Not Reported | ~10.2 (Forward) | [11] |
| 5(S)-HETE | PMA-differentiated U937 Cell Microsomes | 0.67 | Not Reported | ~10.2 (Forward) | [12][13] |
| 5-oxo-ETE | PMA-differentiated U937 Cell Microsomes | ~0.34 | Not Reported | ~6.0 (Reverse) | [12][13] |
| 5-HEPE | Human Neutrophil Microsomes | ~0.85 | ~1.4 | Not Reported | [4] |
| NADP+ | PMA-differentiated U937 Cell Microsomes | 0.139 | Not Reported | Not Reported | [12][13] |
| NADPH | PMA-differentiated U937 Cell Microsomes | 0.284 | 0.23 | Not Reported | [12] |
Table 2: Biological Activity of 5-Oxo-ETE
| Biological Response | Cell Type | EC50 (nM) | Reference(s) |
| Actin Polymerization | Feline Eosinophils | 0.72 | [1] |
| Actin Polymerization | Feline Neutrophils | 2.7 | [1] |
| Calcium Mobilization | Human Neutrophils | 36 (for 5-oxo-EPE, ~10x higher than 5-oxo-ETE) | [4] |
| Chemotaxis | Human Eosinophils | Potent, but specific EC50 not consistently reported | [1] |
| Chemotaxis | Human Neutrophils | Potent, but specific EC50 not consistently reported | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the enzymatic formation of 5-oxo-ETE.
Preparation of Microsomes for 5-HEDH Activity Assay
This protocol is adapted from methodologies for preparing liver microsomes and can be applied to cultured cells.[14][15]
-
Cell Harvesting and Homogenization:
-
Harvest cultured cells (e.g., PMA-differentiated U937 cells) and wash with ice-cold PBS.[12]
-
Resuspend the cell pellet in homogenization buffer (e.g., 200 mM sucrose, 50 mM HEPES-KOH pH 7.5, 1 mM DTT, and protease inhibitors).[14]
-
Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication.[12][14]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.[14]
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60-80 minutes at 4°C to pellet the microsomal fraction.[12][16]
-
-
Microsome Resuspension and Storage:
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., PBS with 1 mM DTT).[12]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquots of the microsomal preparation can be flash-frozen in liquid nitrogen and stored at -80°C until use.[14]
-
5-HEDH Enzyme Assay
This assay measures the conversion of 5(S)-HETE to 5-oxo-ETE in a microsomal preparation.[12]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 50 µg)
-
NADP+ (e.g., 100 µM)
-
Buffer (e.g., PBS, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the substrate, 5(S)-HETE (e.g., 4 µM).
-
Incubate at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727).[12]
-
Add an internal standard (e.g., 13-HODE) for quantification.[10]
-
Centrifuge to pellet the precipitated protein.
-
The supernatant can be directly analyzed by RP-HPLC or further purified by solid-phase extraction for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) of Eicosanoids from Biological Samples
This protocol is a general procedure for extracting eicosanoids from aqueous samples like cell culture media or cell lysates.[7][17][18]
-
Sample Preparation:
-
Acidify the sample to pH ~3.5 with a dilute acid (e.g., 2M HCl).[17]
-
Add an internal standard if not already present.
-
-
SPE Cartridge Conditioning:
-
Sample Loading and Washing:
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities (e.g., 10 mL of 15% ethanol).[17]
-
A subsequent wash with a non-polar solvent like hexane (B92381) can be used to elute non-polar lipids.[17]
-
-
Elution and Drying:
-
Elute the eicosanoids with a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.[7][17]
-
Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator.[17]
-
-
Reconstitution:
Quantification of 5-Oxo-ETE by LC-MS/MS
This section outlines a general approach for the analysis of 5-oxo-ETE using liquid chromatography-tandem mass spectrometry.[5][19][20]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for eicosanoid separation.[6][8]
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, often with a small amount of an acid like acetic or formic acid to improve peak shape.[19][21]
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent is used to elute the eicosanoids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for eicosanoid analysis.[8][21]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high sensitivity and selectivity.[21]
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-oxo-ETE and the internal standard are monitored. For 5-oxo-ETE (precursor ion m/z 317), common product ions for monitoring can be determined through optimization.[22]
-
Cellular Assays for 5-Oxo-ETE Activity
This assay measures the ability of 5-oxo-ETE to induce directional cell migration.[23]
-
Cell Preparation:
-
Isolate the target cells (e.g., human eosinophils or neutrophils) and resuspend them in a suitable assay medium to a final concentration of 1 x 107 cells/mL.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well plate with a porous membrane, typically 5 µm pore size).
-
Add different concentrations of 5-oxo-ETE or a control vehicle to the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 2 hours and 15 minutes).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane or quantify the cells that have migrated into the lower chamber.
-
Cell migration can be quantified by microscopy or by using a plate reader if a fluorescently labeled cell population is used.
-
This assay measures the increase in intracellular calcium concentration upon stimulation with 5-oxo-ETE.[1][24][25]
-
Cell Loading with Calcium Indicator:
-
Measurement of Fluorescence:
-
Resuspend the dye-loaded cells in a suitable buffer.
-
Use a fluorometer, fluorescence microscope, or flow cytometer to measure the baseline fluorescence of the cells.
-
-
Cell Stimulation and Data Acquisition:
-
Add 5-oxo-ETE at the desired concentration to the cell suspension.
-
Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium levels. A rapid increase in fluorescence indicates calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at a specific wavelength or as a percentage of the maximal fluorescence obtained by adding a calcium ionophore (e.g., A23187).[1]
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Enzymatic Formation of 5-Oxo-ETE
Caption: The primary enzymatic pathway for the formation of 5-oxo-ETE.
OXER1 Signaling Pathway
Caption: The OXER1 receptor-mediated signaling cascade initiated by 5-oxo-ETE.
Experimental Workflow for 5-Oxo-ETE Analysis
Caption: A typical experimental workflow for the quantification of 5-oxo-ETE.
Conclusion
The enzymatic formation of 5-oxo-ETE is a critical pathway in the generation of a potent lipid mediator involved in a variety of physiological and pathological processes. Understanding the intricacies of its biosynthesis, the regulation of the key enzyme 5-HEDH, and the downstream signaling events is paramount for the development of novel therapeutic strategies targeting inflammation, allergic diseases, and cancer. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex roles of 5-oxo-ETE and its receptor, OXER1. The continued investigation into this pathway holds significant promise for the identification of new drug targets and the advancement of precision medicine.
References
- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids – The Serhan Laboratory [serhanlab.bwh.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC - ProQuest [proquest.com]
- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Airway epithelial cells synthesize the lipid mediator 5-oxo-ETE in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. arborassays.com [arborassays.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 21. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 22. scispace.com [scispace.com]
- 23. timothyspringer.org [timothyspringer.org]
- 24. researchgate.net [researchgate.net]
- 25. logosbio.com [logosbio.com]
5-oxo-LTB4: A Key Mediator in Allergic Asthma Pathophysiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, predominantly eosinophils. While the role of cysteinyl leukotrienes in bronchoconstriction is well-established, recent research has highlighted the critical role of another 5-lipoxygenase (5-LO) pathway product, 5-oxo-leukotriene B4 (5-oxo-LTB4), also known as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), as a potent chemoattractant for key inflammatory cells in the asthmatic response. This technical guide provides a comprehensive overview of the role of 5-oxo-LTB4 in allergic asthma, focusing on its synthesis, signaling pathways, effects on key immune cells, and the therapeutic potential of targeting its receptor, OXE-R1.
Biosynthesis of 5-oxo-LTB4
5-oxo-LTB4 is synthesized from arachidonic acid via the 5-LO pathway. The initial product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is converted to 5-hydroxy-eicosatetraenoic acid (5-HETE). Subsequently, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to form 5-oxo-LTB4. This final step is dependent on the availability of the cofactor NADP+. Conditions of oxidative stress, which are prevalent in the asthmatic airway, can increase NADP+ levels and thereby enhance the production of 5-oxo-LTB4.[1][2][3]
The OXE Receptor (OXE-R1) and its Signaling Pathway
5-oxo-LTB4 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXE-R1).[1][3] OXE-R1 is highly expressed on eosinophils, neutrophils, monocytes, and basophils.[4] The signaling cascade initiated by the binding of 5-oxo-LTB4 to OXE-R1 is crucial for its pro-inflammatory effects.
Upon ligand binding, OXE-R1 couples to inhibitory G proteins (Gαi), leading to the dissociation of the Gαi subunit from the Gβγ dimer. The Gβγ dimer then activates downstream effector molecules, including:
-
Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K): PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases such as Akt.
-
Mitogen-activated protein kinases (MAPKs): The signaling cascade also involves the activation of extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), which regulate various cellular processes, including gene expression and cell survival.
This signaling cascade culminates in a range of cellular responses, including chemotaxis, calcium mobilization, actin polymerization, and the release of pro-inflammatory mediators.
Role of 5-oxo-LTB4 in Key Immune Cells
Eosinophils
Eosinophils are the primary effector cells in allergic asthma, and 5-oxo-LTB4 is a highly potent chemoattractant for these cells.[4] It induces robust eosinophil migration and contributes to their accumulation in the airways.[4] The chemotactic response of eosinophils to 5-oxo-LTB4 is more potent than that of other lipid mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). Furthermore, 5-oxo-LTB4 can enhance eosinophil degranulation in response to other stimuli and indirectly promote their survival by stimulating the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from monocytes.[4]
Neutrophils
While allergic asthma is predominantly characterized by eosinophilic inflammation, neutrophils also play a role, particularly in severe asthma. 5-oxo-LTB4 is also a chemoattractant for neutrophils, although it is generally less potent than for eosinophils.[5][6] It can induce neutrophil migration, calcium mobilization, and actin polymerization.[6] The recruitment of neutrophils to the airways can contribute to airway inflammation and tissue damage.
Macrophages
Macrophages are abundant in the airways and can adopt different polarization states (pro-inflammatory M1 or anti-inflammatory M2) that influence the nature of the immune response. 5-oxo-LTB4 can act as a chemoattractant for monocytes, the precursors of macrophages.[7] The OXE-R1 receptor is expressed on human monocytes and its expression can be modulated by inflammatory stimuli.[7] While the direct role of 5-oxo-LTB4 in macrophage polarization in allergic asthma is still under investigation, its ability to recruit monocytes to the site of inflammation suggests a potential role in shaping the macrophage population in the asthmatic airways.
Mast Cells
Mast cell degranulation and the release of histamine (B1213489) and other mediators are central to the immediate allergic response. While the direct effects of 5-oxo-LTB4 on mast cell degranulation are not as well-defined as its chemoattractant properties, its presence in the inflammatory milieu can contribute to the overall pro-inflammatory environment that primes mast cells for activation.
Quantitative Data on the Effects of 5-oxo-LTB4 and its Antagonism
The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-oxo-LTB4 and its antagonists.
Table 1: Effect of OXE-R1 Antagonist (S-Y048) on Allergen-Induced Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Rhesus Monkeys
| Cell Type | Vehicle Control (cells/mL) | S-Y048 Treatment (cells/mL) | % Inhibition |
| Eosinophils | Significantly Increased | Significantly Reduced | - |
| Neutrophils | Significantly Increased | Significantly Reduced | - |
| Macrophages | Significantly Increased | Significantly Reduced | - |
Data adapted from a study in a house dust mite (HDM)-sensitized rhesus monkey model of allergic asthma. "Significantly Increased" and "Significantly Reduced" indicate statistically significant changes compared to baseline or vehicle control, respectively.[5]
Table 2: Chemotactic Potency of 5-oxo-LTB4 on Feline Granulocytes
| Agonist | EC50 for Actin Polymerization (nM) - Eosinophils | EC50 for Actin Polymerization (nM) - Neutrophils | Maximal Chemotactic Response (vs. LTB4) |
| 5-oxo-LTB4 | 0.72 ± 0.19 | 2.7 ± 1.2 | ~3 times greater |
| LTB4 | 60 ± 31 | 0.3 ± 0.05 | - |
EC50 represents the concentration of agonist that produces 50% of the maximal response.[6]
Experimental Protocols
Rhesus Monkey Model of Allergic Asthma
A common model to study allergic asthma in a species with high physiological similarity to humans is the house dust mite (HDM)-sensitized rhesus monkey.
Workflow:
Detailed Methodology:
-
Sensitization: Rhesus monkeys are sensitized to house dust mite (HDM) allergen through a series of subcutaneous injections and intranasal instillations.
-
Allergen Challenge: Once sensitized, the monkeys are challenged with aerosolized HDM to induce an asthmatic response.
-
Treatment: Prior to the allergen challenge, animals are treated with either a vehicle control or an OXE-R1 antagonist, such as S-Y048, typically administered orally.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), BAL is performed to collect fluid and cells from the lower airways.
-
Analysis: The BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, macrophages, etc.) and levels of inflammatory mediators.
Eosinophil Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used in vitro method to assess the chemotactic activity of substances on specific cell types.
Workflow:
Detailed Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation and negative selection techniques.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a solution containing the chemoattractant (e.g., 5-oxo-LTB4 at various concentrations) or a control medium.
-
Cell Seeding: A suspension of isolated eosinophils is placed in the upper compartment.
-
Incubation: The chamber is incubated for a specific period (e.g., 1-3 hours) at 37°C in a humidified atmosphere to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is then counted under a microscope.
Quantification of 5-oxo-LTB4 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of eicosanoids like 5-oxo-LTB4 in biological samples.
Detailed Methodology:
-
Sample Preparation: Biological samples (e.g., BAL fluid, plasma) are subjected to solid-phase extraction (SPE) to isolate and concentrate the lipid fraction. An internal standard (e.g., a deuterated version of 5-oxo-LTB4) is added to correct for extraction losses.
-
Chromatographic Separation: The extracted lipids are separated using a reversed-phase high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for 5-oxo-LTB4 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity for quantification.
-
Data Analysis: The concentration of 5-oxo-LTB4 in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Therapeutic Implications and Future Directions
The potent pro-inflammatory effects of 5-oxo-LTB4, particularly its ability to recruit eosinophils to the airways, make the OXE-R1 a promising therapeutic target for allergic asthma. The development of potent and selective OXE-R1 antagonists, such as S-Y048, has shown significant efficacy in preclinical models, reducing allergen-induced pulmonary inflammation and mucus production.[5]
Future research should focus on:
-
Clinical Trials: Evaluating the safety and efficacy of OXE-R1 antagonists in human asthmatic patients.
-
Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to OXE-R1-targeted therapies.
-
Combination Therapies: Investigating the potential of combining OXE-R1 antagonists with existing asthma medications, such as corticosteroids and bronchodilators, to achieve synergistic effects.
-
Understanding the broader role of 5-oxo-LTB4: Further elucidating the role of 5-oxo-LTB4 in other aspects of asthma pathophysiology, such as airway remodeling and the resolution of inflammation.
Conclusion
5-oxo-LTB4 has emerged as a critical mediator in the pathophysiology of allergic asthma, primarily through its potent chemoattractant effects on eosinophils and other inflammatory cells via the OXE-R1. The development of selective OXE-R1 antagonists represents a novel and promising therapeutic strategy to specifically target the inflammatory cascade in allergic asthma. Further research and clinical investigation into this pathway hold the potential to deliver new and more effective treatments for this chronic respiratory disease.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Airway epithelial cells synthesize the lipid mediator 5-oxo-ETE in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Oxo-LTB4 from Arachidonic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-LTB4), a potent lipid mediator, has emerged as a critical player in the inflammatory cascade. As a product of the 5-lipoxygenase (5-LOX) pathway, its biosynthesis from arachidonic acid involves a series of enzymatic conversions, each representing a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the biosynthesis of 5-oxo-LTB4, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of inflammatory processes and the development of novel anti-inflammatory therapeutics.
The Core Biosynthetic Pathway
The synthesis of 5-oxo-LTB4 from arachidonic acid is a multi-step enzymatic cascade primarily occurring in myeloid cells such as neutrophils and macrophages. The pathway can be delineated into three major stages, each catalyzed by a distinct enzyme.
Stage 1: The 5-Lipoxygenase (5-LOX) Pathway Initiation
The journey from arachidonic acid to 5-oxo-LTB4 begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. The free arachidonic acid is then acted upon by 5-lipoxygenase (5-LOX), a non-heme iron-containing dioxygenase. This initial phase involves two key steps catalyzed by 5-LOX:
-
Oxygenation: 5-LOX catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Dehydration: 5-LOX then abstracts a hydrogen atom and eliminates a water molecule from 5-HPETE to yield the unstable epoxide, leukotriene A4 (LTA4).
Stage 2: Formation of Leukotriene B4 (LTB4) by LTA4 Hydrolase
The unstable intermediate, LTA4, is a critical branching point in the leukotriene biosynthetic pathway. For the synthesis of LTB4, LTA4 is hydrolyzed by the cytosolic enzyme LTA4 hydrolase . This enzyme catalyzes the addition of a water molecule to the epoxide ring of LTA4, resulting in the formation of the di-hydroxylated fatty acid, leukotriene B4 (LTB4).
Stage 3: The Final Conversion to 5-Oxo-LTB4 by 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)
The terminal and rate-limiting step in the biosynthesis of 5-oxo-LTB4 is the oxidation of the 5-hydroxyl group of an intermediate, 5-hydroxyeicosatetraenoic acid (5-HETE), which is formed from LTB4. This conversion is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , an NADP+-dependent oxidoreductase.[1] The pathway to 5-oxo-LTB4 from LTB4 is indirect, involving the conversion of LTB4 to 5-HETE. Subsequently, 5-HEDH oxidizes 5-HETE to produce the final product, 5-oxo-LTB4.[1][2]
Regulatory Mechanisms
The biosynthesis of 5-oxo-LTB4 is tightly regulated at multiple levels, ensuring a controlled inflammatory response.
-
Substrate Availability: The release of arachidonic acid from membrane phospholipids by phospholipase A2 is a critical initiating step and is activated by various inflammatory stimuli.
-
5-LOX Activation: The activity of 5-LOX is dependent on intracellular calcium levels and the presence of the 5-lipoxygenase-activating protein (FLAP).
-
5-HEDH Regulation: The final step catalyzed by 5-HEDH is highly regulated by the intracellular ratio of NADP+ to NADPH.[3] Oxidative stress, which increases the NADP+/NADPH ratio, significantly enhances the conversion of 5-HETE to 5-oxo-LTB4.[3] The enzyme's activity is also pH-dependent, with optimal activity for the forward reaction (5-HETE to 5-oxo-ETE) at a higher pH.
-
Transcellular Biosynthesis: The production of 5-oxo-LTB4 can also occur through transcellular metabolism, where intermediates are shuttled between different cell types. For instance, neutrophils, which are potent producers of LTA4 and 5-HETE, can release these intermediates to be taken up and converted to 5-oxo-LTB4 by other cells, such as monocytes and endothelial cells, that express 5-HEDH.[1][2][4][5][6]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and intermediates in the 5-oxo-LTB4 biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Cell Type/Source | Reference(s) |
| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | 17 ± 2 µM | 20 ± 4 µmol/min/mg | Human | [7][8] |
| LTA4 Hydrolase | Leukotriene A4 | ~15 µM | Not Reported | Human Leukocytes | [9] |
| 5-HEDH (Forward Reaction) | 5-HETE | 670 nM | ~8-fold higher than reverse | Differentiated U937 cells | [3] |
| 5-HEDH (Reverse Reaction) | 5-oxo-ETE | ~335 nM | - | Differentiated U937 cells | |
| 5-HEDH (Cofactor) | NADP+ | 139 nM | - | Differentiated U937 cells | [3] |
Table 2: Cellular Concentrations of Pathway Intermediates
| Intermediate | Cell Type | Condition | Concentration | Reference(s) |
| Arachidonic Acid | Human Macrophages | Basal | 1.3 ± 0.037 µg/10^6 cells | [9] |
| Arachidonic Acid | Human Macrophages | Stimulated (10 µM AA) | 7.4 ± 1.29 µg/10^6 cells | [9] |
| LTB4 | Human Alveolar Macrophages | Stimulated (A23187) | 17.3 - 23.4 ng/10^6 cells | [10] |
| 5-HETE | Human Neutrophils | Phagocytosis | 2.9% of total released radioactivity | [11] |
| LTB4 | Human Neutrophils | Phagocytosis | 1.8% of total released radioactivity | [11] |
| 5-oxo-ETE | Human Neutrophils | Stimulated (LTB4 or 5-oxo-ETE) | 4 - 400 pg/mL (in vitro) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of 5-oxo-LTB4.
Protocol 1: 5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring 5-LOX activity using a fluorometric assay kit.
Materials:
-
5-LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
5-LOX Enzyme (as a positive control)
-
Zileuton (or other 5-LOX inhibitor)
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader)
-
Test compound dissolved in an appropriate solvent
Procedure:
-
Reagent Preparation:
-
Warm the LOX Assay Buffer to room temperature.
-
Prepare a 5X LOX Substrate solution by diluting the stock solution in LOX Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 40 µL of LOX Assay Buffer to the "Enzyme Control" well.
-
Prepare a Reaction Mix for each well containing 36 µL of LOX Assay Buffer, 2 µL of LOX Probe, and 2 µL of 5-LOX Enzyme.
-
Add 40 µL of the Reaction Mix to the "Enzyme Control", "Inhibitor Control", "Solvent Control", and "Test Compound" wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Substrate Addition:
-
Add 20 µL of the 1X LOX Substrate to each well using a multichannel pipette.
-
-
Measurement:
-
Immediately start recording fluorescence at Ex/Em 500/536 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.[12]
-
-
Calculation:
-
Calculate the change in relative fluorescence units (ΔRFU) within the linear range of the assay.
-
Determine the slope for all samples by dividing ΔRFU by the time interval.
-
Calculate the percent inhibition of the test compound.
-
Protocol 2: LTA4 Hydrolase Activity Assay (ELISA)
This protocol outlines a competitive ELISA for measuring LTA4 hydrolase activity by quantifying the production of LTB4.
Materials:
-
Anti-LTB4 antibody-coated microplate
-
LTB4 standard
-
LTB4-HRP conjugate
-
Assay Buffer
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Perform serial dilutions of the LTB4 standard to create a standard curve.
-
-
Sample Incubation:
-
Add a specific volume of standards, samples, and blank (assay buffer) to the wells of the antibody-coated microplate.
-
Add the LTB4-HRP conjugate to each well (except the blank).
-
Incubate the plate for a specified time to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
-
Substrate Reaction:
-
Add TMB Substrate to each well and incubate in the dark to allow for color development.
-
-
Stopping the Reaction:
-
Add Stop Solution to each well to stop the color development.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.[4]
-
-
Calculation:
-
The concentration of LTB4 in the samples is inversely proportional to the absorbance and can be determined from the standard curve.
-
Protocol 3: Microsomal 5-HEDH Activity Assay
This protocol describes the measurement of 5-HEDH activity in microsomal fractions.[7]
Materials:
-
Microsomal fraction from cells of interest
-
5-HETE (substrate)
-
NADP+ (cofactor)
-
Incubation buffer (e.g., pH 7.4)
-
Methanol (ice-cold)
-
Internal standard (e.g., PGB2)
-
RP-HPLC system with a UV detector
Procedure:
-
Microsome Preparation:
-
Isolate microsomal fractions from cells (e.g., differentiated U937 cells or neutrophils) using standard cell fractionation techniques.
-
-
Reaction Incubation:
-
Incubate the microsomes (e.g., 50 µg of protein/mL) with various concentrations of 5-HETE in the presence of 100 µM NADP+ in the incubation buffer.
-
Incubate for 20 minutes at 37°C.[7]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Add an internal standard.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples to pellet precipitated protein.
-
Collect the supernatant for analysis.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC to separate and quantify the 5-oxo-ETE product. Detection is typically performed by UV absorbance.
-
-
Calculation:
-
Quantify the amount of 5-oxo-ETE produced based on a standard curve.
-
Protocol 4: LC-MS/MS Quantification of 5-Oxo-LTB4 and Precursors
This protocol provides a general workflow for the sensitive and specific quantification of 5-oxo-LTB4 and its precursors in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
Internal standards (deuterated analogs of the analytes)
-
Organic solvent for protein precipitation (e.g., methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent to the sample to precipitate proteins. Vortex and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analytes with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[8][13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable liquid chromatography method.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing its peak area to that of its corresponding internal standard and using a calibration curve.
-
Conclusion
The biosynthesis of 5-oxo-LTB4 represents a critical pathway in the generation of potent pro-inflammatory mediators. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is paramount for the development of novel therapeutic strategies targeting inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into this important signaling cascade and its role in human health and disease.
References
- 1. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Arachidonic acid increases matrix metalloproteinase 9 secretion and expression in human monocytic MonoMac 6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 production by the human alveolar macrophage: a potential mechanism for amplifying inflammation in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of leukotriene B4 and 5-hydroxyeicosatetraenoic acid during phagocytosis of artificial immune complexes by peripheral neutrophils in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Physiological Concentrations of 5-oxo-LTB4 in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physiological concentrations of 5-oxo-leukotriene B4 (5-oxo-LTB4), a potent inflammatory lipid mediator derived from the 5-lipoxygenase pathway. Understanding the tissue-specific levels of this molecule is critical for research into inflammatory diseases and the development of novel therapeutics.
Introduction to 5-oxo-LTB4
5-oxo-LTB4 is a metabolite of leukotriene B4 (LTB4) and is known to be a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils.[1][2] It exerts its biological effects primarily through the G-protein coupled receptor OXER1.[1][2] The biosynthesis of 5-oxo-LTB4 is initiated from arachidonic acid by the sequential action of 5-lipoxygenase (5-LOX), 5-LOX-activating protein (FLAP), and LTA4 hydrolase (LTA4H) to form LTB4.[3] LTB4 is then oxidized to 5-oxo-LTB4. This conversion is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] Given its pro-inflammatory activities, quantifying the levels of 5-oxo-LTB4 in different tissues and biological fluids is essential for understanding its role in both health and disease.
Physiological Concentrations of 5-oxo-LTB4
The concentration of 5-oxo-LTB4 can vary significantly depending on the tissue, species, and the presence of inflammatory stimuli. The following tables summarize the reported concentrations of the related, and more frequently measured, parent molecule LTB4 in various biological matrices. Data for 5-oxo-LTB4 is less commonly reported directly in the literature, but its presence is often inferred from the activity of the 5-lipoxygenase pathway.
Table 1: LTB4 Concentrations in Human Biological Fluids
| Biological Fluid | Condition | Concentration (Mean ± SEM/SD) | Measurement Method |
| Whole Blood (Serum) | Unstimulated | 0.16 ± 0.05 ng/mL | Radioimmunoassay (RIA) after extraction and TLC[4] |
| Bronchoalveolar Lavage Fluid | Symptomatic Asthma | 0.58 ± 0.06 pmol/mL | Not specified[5] |
| Bronchoalveolar Lavage Fluid | Asymptomatic Asthma | Not specified | Not specified[5] |
| Bronchoalveolar Lavage Fluid | Hay Fever (Control) | Not specified | Not specified[5] |
| Bronchoalveolar Lavage Fluid | Nonatopic (Control) | 0.36 ± 0.05 pmol/mL | Not specified[5] |
| Sputum | Asthma (Step 1 - Steroid Naïve) | Significantly higher than Step 2 | Enzyme-linked immunosorbent assay (ELISA)[6] |
| Sputum | Asthma (Step 2 - ICS alone) | Lower than Step 1 and 3 | Enzyme-linked immunosorbent assay (ELISA)[6] |
| Sputum | Asthma (Step 3 - ICS + LABA) | Significantly higher than Step 2 | Enzyme-linked immunosorbent assay (ELISA)[6] |
Table 2: LTB4 Concentrations in Disease Models and Other Species
| Tissue/Fluid | Species | Condition | Concentration (Mean ± SEM/SD) | Measurement Method |
| Plasma | Human, Mouse, Rat | A23187 Stimulated | Variable, with significant 12-HETE interference in rodents | Radioimmunoassay (RIA)[7] |
| Bronchoalveolar Lavage Fluid | Human | ARDS | 12.5 ± 3.0 ng/lavage (LTC4), 30.5 ± 7.8 ng/lavage (LTD4) | Radioimmunoassay (RIA) after extraction and HPLC[8] |
| Bronchoalveolar Lavage Fluid | Human | At Risk for ARDS | 6.3 ± 2.3 ng/lavage (LTC4), 20.1 ± 5.9 ng/lavage (LTD4) | Radioimmunoassay (RIA) after extraction and HPLC[8] |
| Bronchoalveolar Lavage Fluid | Human | Control | 1.1 ± 0.2 ng/lavage (LTC4), 1.2 ± 0.5 ng/lavage (LTD4) | Radioimmunoassay (RIA) after extraction and HPLC[8] |
Note: Data on direct 5-oxo-LTB4 concentrations are scarce. The levels of its precursor, LTB4, are often used as a surrogate marker for the activation of this pathway.
Biosynthesis and Signaling Pathway of 5-oxo-LTB4
The formation of 5-oxo-LTB4 begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to LTA4 by 5-lipoxygenase. LTA4 can then be hydrolyzed to LTB4 by LTA4 hydrolase.[3][9] Finally, LTB4 is oxidized to 5-oxo-LTB4. 5-oxo-LTB4 then binds to its receptor, OXER1, a G-protein coupled receptor, to initiate downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and cytokine production.[1][2]
Caption: Biosynthesis and signaling pathway of 5-oxo-LTB4.
Experimental Protocols for 5-oxo-LTB4 Measurement
Accurate quantification of 5-oxo-LTB4 requires robust and sensitive analytical methods. The two most common techniques are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
The general workflow for measuring 5-oxo-LTB4 in biological samples involves sample collection, lipid extraction, and subsequent analysis by LC-MS/MS or ELISA.
Caption: General experimental workflow for 5-oxo-LTB4 quantification.
-
Sample Collection: Collect tissues or biological fluids (e.g., plasma, bronchoalveolar lavage fluid) and immediately process or store at -80°C to prevent lipid degradation. For blood samples, collection in the presence of an anticoagulant like EDTA is recommended to inhibit the conversion of LTA4.[10]
-
Homogenization (for tissues): Tissues should be homogenized in a suitable buffer, often containing antioxidants and a lipoxygenase inhibitor to prevent ex vivo formation of eicosanoids.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 5-oxo-LTB4-d4) to the sample to account for extraction losses and matrix effects during analysis.
-
Protein Precipitation: For plasma or serum, precipitate proteins by adding a solvent like acetonitrile (B52724).[11]
-
Solid-Phase Extraction (SPE): This is a common method for purifying and concentrating lipids from the sample matrix. A C18 SPE column is typically used.
-
Condition the column with methanol (B129727) and then water.
-
Load the acidified sample onto the column.
-
Wash the column with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipids with a higher-percentage organic solvent like methanol or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase used for LC-MS/MS analysis.
Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol is used to separate 5-oxo-LTB4 from other lipids.[12]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for 5-oxo-LTB4 and its internal standard.
-
Enzyme-linked immunosorbent assays offer a higher-throughput and more cost-effective alternative to LC-MS/MS, though they may have lower specificity.
-
Principle: A competitive binding technique is often used where 5-oxo-LTB4 in the sample competes with a fixed amount of enzyme-labeled 5-oxo-LTB4 for binding sites on a specific antibody coated onto a microplate.[10]
-
Procedure:
-
Add standards and samples to the antibody-coated wells.
-
Add the enzyme-conjugated 5-oxo-LTB4.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Quantification: The concentration of 5-oxo-LTB4 in the samples is determined by comparing their absorbance to a standard curve. The signal is inversely proportional to the amount of 5-oxo-LTB4 in the sample.
Conclusion
The quantification of 5-oxo-LTB4 in various tissues and biological fluids is crucial for elucidating its role in inflammatory and other diseases. While direct measurements of 5-oxo-LTB4 are not as widely reported as its precursor LTB4, the established analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate determination. This guide provides researchers and drug development professionals with a foundational understanding of the physiological concentrations, signaling pathways, and methodologies essential for investigating this potent lipid mediator. Future research focusing on the direct quantification of 5-oxo-LTB4 in a wider range of tissues and disease states will be invaluable for advancing our understanding of its pathophysiological significance.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 levels in sputum from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of LTB4 in plasma from different species: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased concentrations of leukotrienes in bronchoalveolar lavage fluid of patients with ARDS or at risk for ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosciencepharma.com [biosciencepharma.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of 5-oxo-Eicosatetraenoic Acid (5-oxo-ETE) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-oxo-Eicosatetraenoic acid (5-oxo-ETE) is a potent lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a powerful chemoattractant for various inflammatory cells, particularly eosinophils, and exerts its biological effects through the G-protein coupled receptor, OXER1.[1][2] Elevated levels of 5-oxo-ETE have been associated with several inflammatory diseases, including asthma, allergic reactions, and cardiovascular disease, making it a critical biomarker and potential therapeutic target.[1][3][4]
This application note provides a detailed protocol for the sensitive and specific quantification of 5-oxo-ETE in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 5-oxo-ETE
Arachidonic acid, released from the cell membrane, is converted by 5-lipoxygenase (5-LOX) to 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then reduced to 5-HETE. In the presence of the cofactor NADP+, 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5-HETE to form 5-oxo-ETE.[1] This process is enhanced under conditions of oxidative stress which increase the NADP+/NADPH ratio. 5-oxo-ETE then binds to its specific receptor, OXER1, a Gi/o-coupled receptor. This binding event initiates downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways, phosphatidylinositol 3-kinase (PI3K)/Akt signaling, and mobilization of intracellular calcium, leading to various cellular responses such as chemotaxis, degranulation, and cell survival.
Quantitative Data Summary
While numerous studies indicate that 5-oxo-ETE levels are elevated in plasma or other biological fluids in various disease states, specific quantitative concentration ranges in human plasma are not widely reported in the literature, making direct comparisons challenging. The table below summarizes the available findings on 5-oxo-ETE levels in different conditions.
| Condition | Matrix | Finding | Reference |
| Granulomatosis with Polyangiitis (GPA) | Extracellular Vesicles (from Plasma) | Higher concentrations of 5-oxo-ETE in EVs from active GPA patients compared to healthy controls. | [1] |
| Acute Myocardial Infarction (AMI) | Serum | Metabolomics studies have shown that 5-oxo-ETE levels are elevated in the serum of AMI patients. | [3] |
| Hashimoto's Thyroiditis | Blood Serum | The highest amounts of 5-oxo-ETE were observed in the study group of female patients with Hashimoto's Thyroiditis. | [5] |
| Feline Asthma Model | Bronchoalveolar Lavage (BAL) Fluid | A concentration of 0.4 nM was detected in the BAL fluid of cats with experimentally induced asthma. |
Experimental Protocol: Quantification of 5-oxo-ETE in Human Plasma
This protocol outlines a method for the extraction and quantification of 5-oxo-ETE from human plasma using LC-MS/MS.
Materials and Reagents
-
5-oxo-ETE analytical standard
-
5-oxo-[d4]-ETE internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and acetic acid
-
Methyl-tert-butyl ether (MTBE)
-
Human plasma collected in K2-EDTA tubes
-
Solid Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Collection and Storage
-
Collect whole blood into K2-EDTA vacutainer tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Transfer the plasma supernatant to clean polypropylene (B1209903) tubes.
-
Immediately freeze samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation and Extraction (SPE Method)
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 5-oxo-[d4]-ETE at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water acidified with 0.1% acetic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% aqueous methanol to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and transfer to an LC-MS vial.
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Re-equilibrate at 30% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
5-oxo-ETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 115.1
-
5-oxo-[d4]-ETE (IS): Precursor ion (m/z) 323.2 -> Product ion (m/z) 115.1 (Note: MRM transitions should be optimized for the specific instrument used).
-
Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard of 5-oxo-ETE spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 5-oxo-ETE in the plasma samples by interpolating the peak area ratios against the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of 5-oxo-ETE in plasma.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Association Between Complete Blood Count and the Lipoxygenase Pathway in Hashimoto’s Thyroiditis | MDPI [mdpi.com]
Application Note: Quantitative Analysis of 5-oxo-Leukotriene B4 in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of 5-oxo-Leukotriene B4 (5-oxo-LTB4) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5-oxo-LTB4 is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway, and its accurate measurement is crucial for research into inflammatory diseases and for the development of novel therapeutics. The protocol provides detailed procedures for sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and specific mass spectrometric detection parameters for achieving high sensitivity and selectivity.
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a metabolite of arachidonic acid, is a powerful chemoattractant for eosinophils and may play a significant role in conditions like asthma[1]. It is part of the larger family of eicosanoids, which are key regulators and mediators of inflammation[2]. 5-oxo-LTB4, a related and highly potent neutrophil chemoattractant, is formed from the oxidation of Leukotriene B4 (LTB4). The accurate quantification of these lipid mediators is challenging due to their low endogenous concentrations and complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering superior sensitivity and specificity compared to other methods like immunoassays[3][4]. This document provides a comprehensive protocol for the extraction and quantification of 5-oxo-LTB4 for researchers, scientists, and drug development professionals.
Biosynthesis of 5-oxo-LTB4
The formation of 5-oxo-LTB4 begins with the release of arachidonic acid from the cell membrane. The 5-lipoxygenase (5-LOX) pathway then converts arachidonic acid into LTB4, which can be further metabolized to 5-oxo-LTB4. This pathway is a key target in many inflammatory diseases.
Experimental Protocols
Required Materials and Reagents
-
Standards: 5-oxo-LTB4, 5-oxo-LTB4-d4 (or other suitable deuterated internal standard).
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic Acid (FA), Acetic Acid.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or Strata-X), nitrogen evaporator, centrifuge, autosampler vials.
-
Biological Matrix: Plasma, serum, cell culture supernatant, sputum, etc.
Standard and Sample Preparation
Internal Standard (IS) Spiking Solution: Prepare a stock solution of 5-oxo-LTB4-d4 in ethanol. From this, prepare a working spiking solution (e.g., 10 ng/mL) in an appropriate solvent.
Calibration Standards and Quality Controls (QCs): Prepare stock solutions of 5-oxo-LTB4 in ethanol. Serially dilute the stock to prepare calibration standards and QC samples in a surrogate matrix (e.g., charcoal-stripped plasma or a protein buffer) to cover the desired dynamic range.
Sample Preparation Protocol (Solid-Phase Extraction):
-
Thaw biological samples (e.g., 200 µL plasma) on ice.
-
Add 20 µL of the internal standard working solution to all samples, calibrators, and QCs. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol containing an antioxidant (e.g., 0.02% Butylated hydroxytoluene - BHT) to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Dilute with 1.5 mL of 5% acetic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Strata-X) by washing with 2 mL of MeOH followed by 2 mL of 0.1% acetic acid in water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% MeOH to remove interferences.
-
Elution: Elute the analytes with 2 mL of 100% MeOH into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% Acetonitrile in water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic separation is essential to resolve 5-oxo-LTB4 from its isomers and other interfering endogenous components[2].
Liquid Chromatography (LC) Conditions:
-
System: UPLC/UHPLC system
-
Column: Reversed-phase C18 column (e.g., Shim-Pack XR-ODSIII, 150 × 2.0 mm, 2.2 µm)[2].
-
Mobile Phase A: 0.1% Acetic Acid in Water[2].
-
Mobile Phase B: Acetonitrile[2].
-
Flow Rate: 0.37 mL/min[2].
-
Column Temperature: 40°C
-
Injection Volume: 20 µL[2].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.37 | 70 | 30 |
| 15.0 | 0.37 | 30 | 70 |
| 18.0 | 0.37 | 5 | 95 |
| 22.0 | 0.37 | 5 | 95 |
| 22.1 | 0.37 | 70 | 30 |
| 25.0 | 0.37 | 70 | 30 |
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument (e.g., Ion Spray Voltage: -4000 V, Source Temperature: 500°C)[5].
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Use |
| 5-oxo-LTB4 | 349.5 | 195.1 | 100 | -30 | Quantifier |
| 5-oxo-LTB4 | 349.5 | 115.1 | 100 | -45 | Qualifier |
| 5-oxo-LTB4-d4 (IS) | 353.5 | 199.1 | 100 | -30 | Quantifier |
Method Performance and Data Presentation
A typical method validation would assess linearity, sensitivity, accuracy, precision, and recovery.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | 40 - 90% |
Workflow and Validation Diagrams
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of 5-oxo-LTB4 in various biological matrices. The protocol, from sample preparation to data analysis, is designed to yield high-quality, reproducible results, making it an invaluable tool for researchers investigating the role of the 5-lipoxygenase pathway in health and disease. Proper method validation is critical to ensure data integrity for all research and development applications.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Development of a 5-oxo-LTB4 ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-leukotriene B4 (5-oxo-LTB4), also known as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for various inflammatory cells, particularly eosinophils and neutrophils.[1][3] 5-oxo-LTB4 exerts its biological effects primarily through the G-protein coupled receptor, OXE-R1.[3] Due to its significant role in inflammatory responses, allergic diseases, and potentially cancer, the quantification of 5-oxo-LTB4 in biological samples is of high interest for researchers in both academic and industrial settings. This document provides detailed application notes and protocols for a competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the sensitive and specific measurement of 5-oxo-LTB4.
Assay Principle
This 5-oxo-LTB4 ELISA kit is a competitive immunoassay. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay is based on the competition between 5-oxo-LTB4 in the sample and a fixed amount of 5-oxo-LTB4 conjugated to alkaline phosphatase (AP) for a limited number of binding sites on a specific rabbit polyclonal antibody. The amount of AP-conjugated 5-oxo-LTB4 bound to the antibody is inversely proportional to the concentration of 5-oxo-LTB4 in the sample. After washing away unbound reagents, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of 5-oxo-LTB4 in the sample is determined by comparing its absorbance with that of a standard curve.
Applications
This ELISA kit is designed for the quantitative determination of 5-oxo-LTB4 in a variety of biological samples, including:
-
Cell Culture Supernatants: For studying the production of 5-oxo-LTB4 by inflammatory cells in vitro.
-
Plasma and Serum: For investigating the systemic levels of 5-oxo-LTB4 in various physiological and pathological conditions.
-
Urine: As a non-invasive method to assess in vivo 5-oxo-LTB4 production.
-
Tissue Homogenates: For measuring localized 5-oxo-LTB4 concentrations in specific tissues.
Kit Performance Characteristics
The following data are representative of the performance of this 5-oxo-LTB4 ELISA kit.
Assay Range and Sensitivity
| Parameter | Value |
| Assay Range | 15.6 - 1000 pg/mL |
| Sensitivity (Lower Limit of Detection) | ~10 pg/mL |
| Mid-point of Standard Curve (50% B/B₀) | ~100 pg/mL |
Note: The sensitivity is defined as the concentration of 5-oxo-LTB4 that corresponds to the mean absorbance of the zero standard minus two standard deviations.
Specificity (Cross-Reactivity)
The specificity of the antibody used in this assay is crucial for accurate measurement of 5-oxo-LTB4. The cross-reactivity with other related eicosanoids is summarized below.
| Compound | Cross-Reactivity (%) |
| 5-oxo-LTB4 | 100 |
| Leukotriene B4 (LTB4) | < 5% |
| 5(S)-HETE | < 1% |
| 12(S)-HETE | < 0.1% |
| 15(S)-HETE | < 0.1% |
| Leukotriene C4 (LTC4) | < 0.01% |
| Leukotriene D4 (LTD4) | < 0.01% |
| Leukotriene E4 (LTE4) | < 0.01% |
| Prostaglandin E2 (PGE2) | < 0.01% |
| Arachidonic Acid | < 0.01% |
Note: This data is illustrative and may vary slightly between kit lots.
Precision
| Parameter | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | < 10% | < 15% |
| Medium Control | < 10% | < 15% |
| High Control | < 10% | < 15% |
Note: The coefficient of variation (CV) was determined by assaying control samples multiple times on the same plate (intra-assay) and on different plates (inter-assay).
Recovery
The recovery of 5-oxo-LTB4 spiked into different biological matrices was evaluated to assess for potential matrix effects.
| Sample Type | Average Recovery (%) |
| Cell Culture Medium | 90 - 110% |
| Human Plasma | 85 - 115% |
| Human Serum | 85 - 115% |
| Human Urine | 80 - 120% |
Note: Recovery was calculated as (measured concentration / expected concentration) x 100%.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: 5-oxo-LTB4 Synthesis and Signaling Pathway.
Figure 2: Competitive ELISA Experimental Workflow.
Experimental Protocols
A. Reagent Preparation
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized water to the final working concentration as indicated on the vial.
-
5-oxo-LTB4 Standard: Reconstitute the lyophilized 5-oxo-LTB4 standard with the provided Assay Buffer to create a stock solution. Prepare a serial dilution of the standard in Assay Buffer to create the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.2, and 15.6 pg/mL).
-
5-oxo-LTB4 Antibody: The antibody is provided ready to use.
-
5-oxo-LTB4-AP Conjugate: The conjugate is provided ready to use.
-
Substrate Solution: The p-Nitrophenyl Phosphate (pNPP) substrate is provided ready to use.
-
Stop Solution: The Stop Solution is provided ready to use.
B. Sample Preparation
-
Cell Culture Supernatants: Centrifuge samples to remove any cellular debris. Samples can be assayed directly or diluted in Assay Buffer if the 5-oxo-LTB4 concentration is expected to be high.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C. The resulting plasma can be assayed directly or stored at -80°C. To prevent ex vivo formation of eicosanoids, the addition of a cyclooxygenase inhibitor like indomethacin (B1671933) to the blood collection tube is recommended.
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 15 minutes at 4°C. The serum can be assayed directly or stored at -80°C.
-
Urine: Collect urine and centrifuge to remove particulate matter. Urine samples can be assayed directly or stored at -80°C.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer and centrifuge to pellet cellular debris. The supernatant can be used for the assay. A solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.
C. Assay Procedure
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of Assay Buffer to the zero standard (B₀) wells.
-
Add 50 µL of each standard and sample to the appropriate wells in duplicate.
-
Add 50 µL of the 5-oxo-LTB4-AP Conjugate to each well except the blank wells.
-
Add 50 µL of the 5-oxo-LTB4 Antibody to each well except the blank and NSB wells.
-
Seal the plate and incubate for 18 hours at 4°C.
-
Wash the plate four times with 300 µL of Wash Buffer per well.
-
Add 200 µL of pNPP Substrate Solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader within 10 minutes of adding the Stop Solution.
D. Calculation of Results
-
Average the duplicate absorbance readings for each standard, control, and sample.
-
Subtract the average absorbance of the NSB wells from all other readings.
-
Calculate the percentage of binding for each standard and sample using the following formula: %B/B₀ = [(Average Absorbance of Standard or Sample - Average Absorbance of NSB) / (Average Absorbance of B₀ - Average Absorbance of NSB)] x 100
-
Plot the %B/B₀ for the standards versus the concentration of the standards on a log-logit graph.
-
Determine the concentration of 5-oxo-LTB4 in the samples by interpolating from the standard curve.
-
Multiply the interpolated concentration by the dilution factor, if any, to obtain the final concentration in the original sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh reagents and sterile technique. | |
| Low Signal | Inactive enzyme conjugate | Ensure proper storage of the AP conjugate. |
| Incorrect incubation times/temperatures | Follow the protocol precisely. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Plate reader not set correctly | Verify the wavelength setting on the microplate reader. | |
| High CVs | Inaccurate pipetting | Use calibrated pipettes and practice proper pipetting technique. |
| Plate not washed uniformly | Ensure all wells are washed equally. |
References
Application Notes and Protocols for the Extraction of 5-oxo-Leukotriene B4 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-Leukotriene B4 (5-oxo-LTB4) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a metabolite of Leukotriene B4 (LTB4) and is known to be a powerful chemoattractant for neutrophils, playing a significant role in various inflammatory diseases. Accurate quantification of 5-oxo-LTB4 in biological samples is crucial for understanding its pathological roles and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the extraction of 5-oxo-LTB4 from various biological matrices, including plasma, serum, cell culture supernatants, and tissue homogenates. The described methods are based on established principles for eicosanoid extraction and are intended to be adapted and optimized for specific research needs. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols are presented, followed by analytical quantification primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
Caption: Simplified 5-Lipoxygenase Pathway Leading to LTB4 and 5-oxo-ETE.
Sample Collection and Storage
Proper sample handling is critical for the stability of eicosanoids. To minimize ex vivo formation and degradation of 5-oxo-LTB4, the following precautions should be taken:
-
Blood Collection: Collect blood into tubes containing an anticoagulant such as EDTA or heparin.[1] Process the blood as soon as possible.
-
Centrifugation: Centrifuge blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection to separate plasma.[2][3]
-
Storage: Assay samples immediately or aliquot and store at ≤ -80°C.[1] Avoid repeated freeze-thaw cycles.[2]
-
Tissue Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store at -80°C until homogenization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 5-oxo-LTB4
This protocol is adapted from methods used for the extraction of similar eicosanoids, such as 5-oxo-ETE and LTB4, from plasma or serum.[1][4]
Materials:
-
SPE Cartridges: C18 or RP-18 SPE columns.[1]
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Deionized Water
-
Formic Acid (FA) or Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Internal Standard (IS): Deuterated 5-oxo-LTB4 (e.g., 5-oxo-LTB4-d4)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 0.5 mL of plasma/serum, add an appropriate amount of deuterated internal standard.
-
Precipitate proteins by adding 1 mL of acetonitrile.[1] Vortex for 30 seconds.
-
Incubate at -20°C for 15 minutes to enhance protein precipitation.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to a pH of ~3 by adding 4.5 mL of 1 mM HCl or an appropriate amount of formic acid.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[1]
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the 5-oxo-LTB4 and other retained lipids with 3 mL of methanol or ethyl acetate.[5]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
-
Caption: Solid-Phase Extraction (SPE) Workflow for 5-oxo-LTB4.
Protocol 2: Liquid-Liquid Extraction (LLE) of 5-oxo-LTB4
This protocol is based on methods developed for LTB4 and other eicosanoids.[6]
Materials:
-
Methyl tertiary-butyl ether (MTBE)
-
Hexane
-
Ethyl Acetate
-
Formic Acid (FA)
-
Internal Standard (IS): Deuterated 5-oxo-LTB4 (e.g., 5-oxo-LTB4-d4)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma, serum, or cell culture supernatant samples on ice.
-
To 200 µL of the sample, add an appropriate amount of deuterated internal standard.
-
Acidify the sample by adding a small volume of formic acid to bring the pH to ~3.5.
-
-
Extraction:
-
Add 1 mL of MTBE to the acidified sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Phase Separation and Collection:
-
Carefully transfer the upper organic layer (containing the lipids) to a clean tube.
-
To maximize recovery, a second extraction of the aqueous layer with another 1 mL of MTBE can be performed. Combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
-
Caption: Liquid-Liquid Extraction (LLE) Workflow for 5-oxo-LTB4.
Data Presentation
The following table summarizes quantitative data for LTB4 and related eicosanoids from literature. While specific recovery data for 5-oxo-LTB4 is limited, the values for LTB4 provide a reasonable estimate of the expected performance of the described extraction methods.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LLOQ | Reference |
| LTB4 | Human Plasma | LLE (MTBE) | UFLC-MS/MS | - | 0.2 ng/mL | [6] |
| LTB4 | Human Sputum | LLE | UPLC-MS/MS | - | 0.2 ng/mL | [7] |
| LTB4 | Human Plasma | - | LC-MS/MS | - | 1.0 pg/mL | [3] |
| 5-oxo-ETE | Human Neutrophils | Organic Phase Extraction | HPLC-MS/MS | - | - | [8][9] |
| LTB4 | Human Plasma | SPE (C18) | HPLC | - | ~1 pmol | [4] |
LLOQ: Lower Limit of Quantification
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the extraction and subsequent analysis of 5-oxo-LTB4 from a variety of biological samples. It is imperative for researchers to validate these methods in their own laboratories to ensure optimal performance for their specific sample types and analytical instrumentation. The use of a stable isotope-labeled internal standard is highly recommended to correct for any analyte loss during sample processing and to ensure accurate quantification. As research into the biological functions of 5-oxo-LTB4 continues to expand, the development and standardization of reliable analytical methods will be of paramount importance.
References
- 1. Association Between Complete Blood Count and the Lipoxygenase Pathway in Hashimoto’s Thyroiditis | MDPI [mdpi.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes: Cell-Based Assays for 5-oxo-ETE Activity
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Oxo-ETE/OXER1: A Link between Tumor Cells and Macrophages Leading to Regulation of Migration [mdpi.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 13. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of neutrophil chemotaxis by leukotriene B4 and 5-hydroxyeicosatetraenoic acid in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A modified RBL-2H3 mediator release assay for the detection of polyclonal IgE antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies [cytion.com]
- 19. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 21. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-oxo-LTB4 using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-leukotriene B4 (5-oxo-LTB4), also known as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), is a potent inflammatory lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway. It is formed by the oxidation of 5-hydroxyeicosatetraenoic acid (5-HETE)[1]. 5-oxo-LTB4 exhibits strong chemoattractant properties for neutrophils and eosinophils and is implicated in the pathophysiology of various inflammatory diseases, including asthma and granulomatosis with polyangiitis[2]. Accurate and precise quantification of 5-oxo-LTB4 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 5-LOX pathway.
This document provides detailed application notes and protocols for the quantitative analysis of 5-oxo-LTB4 in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as deuterated LTB4 (LTB4-d4), is the gold standard for LC-MS/MS-based quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to improved accuracy and precision[3][4].
Signaling Pathway of 5-oxo-LTB4
5-oxo-LTB4 exerts its biological effects primarily by acting as an agonist at the high-affinity leukotriene B4 receptor, BLT1, and the low-affinity receptor, BLT2[5]. Activation of these G protein-coupled receptors (GPCRs) on target cells, such as neutrophils, initiates a cascade of intracellular signaling events. This leads to calcium mobilization, activation of protein kinase C (PKC), and subsequent cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS)[6][7]. The signaling pathway is crucial in amplifying the inflammatory response.
Caption: 5-oxo-LTB4 signaling through BLT receptors.
Experimental Protocols
Materials and Reagents
-
5-oxo-LTB4 analytical standard (Cayman Chemical or equivalent)
-
Leukotriene B4-d4 (LTB4-d4) internal standard (Cayman Chemical or equivalent)[3][8]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)[9][10]
-
Human plasma (or other biological matrix)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-oxo-LTB4 and LTB4-d4 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of LTB4-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
The following is a general protocol for the extraction of 5-oxo-LTB4 from human plasma. Optimization may be required for other biological matrices.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the LTB4-d4 internal standard spiking solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Caption: Solid-phase extraction workflow.
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of 5-oxo-LTB4. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 10.0 | 80 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-oxo-LTB4 | 333.2 | 195.1 | -20 to -30 |
| LTB4-d4 (IS) | 339.2 | 197.1 | -20 to -30 |
Note: The exact m/z values and collision energies should be optimized by infusing the individual standards into the mass spectrometer.
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte (5-oxo-LTB4) to the internal standard (LTB4-d4) against the concentration of the analyte in the calibration standards. The concentration of 5-oxo-LTB4 in the unknown samples is then determined from this calibration curve using linear regression with a weighting factor of 1/x or 1/x².
Method Performance Characteristics
The performance of the analytical method should be thoroughly validated according to regulatory guidelines. Typical performance characteristics are summarized in the table below.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | 80 - 110% |
These values are illustrative and should be established for each specific assay. A method for the simultaneous quantification of multiple eicosanoids reported an LLOQ ranging from 0.01 to 1 ng/mL for various analytes, with inter- and intraday accuracy between 85-115% and precision (as %RSD) within 15%[11]. Another highly sensitive method for LTB4 achieved a sensitivity of 1.0 pg/ml[12].
Conclusion
The use of a stable isotope-labeled internal standard, such as LTB4-d4, in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of 5-oxo-LTB4 in complex biological matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure this important inflammatory mediator, thereby facilitating a deeper understanding of its role in health and disease and aiding in the development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. lcms.cz [lcms.cz]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neutrophil Chemotaxis Assay Using 5-oxo-LTB4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key players in the innate immune response, acting as the first line of defense against invading pathogens. Their directed migration towards inflammatory stimuli, a process known as chemotaxis, is critical for an effective immune response. Dysregulation of neutrophil chemotaxis is implicated in a variety of inflammatory diseases. 5-oxo-Leukotriene B4 (5-oxo-LTB4) is a potent lipid chemoattractant for neutrophils, mediating its effects through the G-protein coupled receptor OXE. Understanding the mechanisms of 5-oxo-LTB4-induced neutrophil chemotaxis and developing assays to screen for modulators of this pathway are of significant interest in drug discovery and development.
These application notes provide a detailed protocol for a neutrophil chemotaxis assay using 5-oxo-LTB4, based on the well-established Boyden chamber/Transwell® system. While much of the available literature focuses on the closely related molecule 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which also acts on the OXE receptor, this protocol is adapted for 5-oxo-LTB4. Researchers should note that the optimal concentrations and kinetics may need to be empirically determined for 5-oxo-LTB4.
Signaling Pathway of 5-oxo-LTB4 in Neutrophils
5-oxo-LTB4 exerts its chemotactic effect on neutrophils by binding to the OXE receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[1][2] Activation of the OXE receptor initiates a downstream signaling cascade leading to actin polymerization, cell polarization, and ultimately, directed cell migration.
Caption: 5-oxo-LTB4 signaling pathway in neutrophils.
Quantitative Data Summary
The following table summarizes the chemotactic potency of 5-oxo-ETE and related lipid mediators on human neutrophils. This data can serve as a reference for designing dose-response experiments with 5-oxo-LTB4.
| Chemoattractant | Assay Type | Parameter | Value | Reference |
| 5-oxo-ETE | GTPγS Binding | EC50 | ~6 nM | [3] |
| 5-oxo-ETE | Actin Polymerization | EC50 | ~10 nM | [2] |
| 5-oxo-ETE | CD11b Expression | EC50 | ~50 nM | [2] |
| 5-oxo-ETE (PMA primed) | CD11b Expression | EC50 | ~20 nM | [2] |
| LTB4 | Neutrophil Migration (under agarose) | Optimal Concentration | 1 µM (1000 nM) | [4] |
| 5-HETE | Neutrophil Chemotaxis | Effective Range | 5 x 10⁻⁸ to 5 x 10⁻⁶ M | [5] |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran solution (e.g., 3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺ and Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Blood Collection and Dilution: Collect fresh human blood. Dilute the blood 1:1 with HBSS.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate Layers: After centrifugation, carefully aspirate the upper layers (plasma, mononuclear cells) leaving the granulocyte/erythrocyte pellet at the bottom.
-
Dextran Sedimentation: Resuspend the pellet in HBSS and add 1/3 volume of Dextran solution. Mix gently by inversion and allow the erythrocytes to sediment for 20-30 minutes at room temperature.
-
Collect Neutrophil-Rich Supernatant: Carefully collect the upper, neutrophil-rich layer.
-
Red Blood Cell Lysis: Centrifuge the collected supernatant at 250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 30-60 seconds to lyse any remaining red blood cells. Stop the lysis by adding an excess of HBSS.
-
Wash and Resuspend: Centrifuge at 250 x g for 5 minutes. Discard the supernatant and wash the neutrophil pellet twice with HBSS.
-
Cell Counting and Viability: Resuspend the final cell pellet in assay medium (e.g., RPMI 1640). Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.
-
Final Preparation: Adjust the cell concentration to 1-2 x 10⁶ cells/mL in serum-free assay medium. Keep the cells on ice until use.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
Materials:
-
Boyden chamber or 96-well Transwell® plate with 3-5 µm pore size polycarbonate or polyester (B1180765) membranes[1]
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640, serum-free)
-
5-oxo-LTB4 stock solution (in ethanol (B145695) or DMSO)
-
Positive control chemoattractant (e.g., fMLP or IL-8)
-
Negative control (assay medium with vehicle)
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Prepare Chemoattractant Solutions: Prepare serial dilutions of 5-oxo-LTB4 in serum-free assay medium. A suggested starting range is 0.1 nM to 1 µM. Also, prepare positive and negative control solutions.
-
Set up the Boyden Chamber: Add the chemoattractant solutions to the lower wells of the Boyden chamber or 96-well plate.
-
Add Neutrophils: Add the prepared neutrophil suspension (1-2 x 10⁵ cells per well) to the upper chamber (the Transwell® insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. The optimal incubation time should be determined empirically.
-
Quantify Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence-based method: Add a fluorescent dye like Calcein-AM to the lower wells, incubate as required, and read the fluorescence on a plate reader.
-
Luminescence-based method: Add a reagent like CellTiter-Glo® to the lower wells to measure ATP content, which is proportional to the number of viable cells, and read the luminescence.[1]
-
Manual Counting: Alternatively, the membrane can be fixed, stained, and the migrated cells counted under a microscope.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells migrating towards the chemoattractant by the number of cells migrating towards the negative control.
-
Plot the chemotactic index against the concentration of 5-oxo-LTB4 to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the neutrophil chemotaxis assay.
References
- 1. criver.com [criver.com]
- 2. Effects of 5-oxo-6,8,11,14-eicosatetraenoic acid on expression of CD11b, actin polymerization, and adherence in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-oxo-LTB4 in In Vivo Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), also known as 5-oxo-leukotriene B4 (5-oxo-LTB4), is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for key inflammatory cells, particularly eosinophils and neutrophils.[1][2][3] 5-oxo-ETE exerts its biological effects through a specific G-protein coupled receptor known as the oxoeicosanoid receptor 1 (OXER1).[1][3] Due to its profound pro-inflammatory activities, the 5-oxo-ETE/OXER1 signaling axis represents a significant area of interest for research into inflammatory diseases and a potential target for novel therapeutic interventions.
This document provides detailed application notes and protocols for the use of 5-oxo-ETE in in vivo animal models of inflammation, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows. A crucial consideration for researchers is the species-specific expression of the OXER1 receptor. While humans, non-human primates, and cats express a functional OXER1, rodents (mice and rats) lack a direct ortholog, which presents challenges for in vivo studies in these commonly used models.[4] This document will address these nuances and provide protocols for relevant models.
Data Presentation: Quantitative Effects of 5-oxo-ETE in In Vivo Models
The following tables summarize the quantitative data on the effects of exogenously administered 5-oxo-ETE in inducing inflammatory responses in vivo.
Table 1: 5-oxo-ETE-Induced Inflammatory Cell Infiltration in Human Skin
| Parameter | 1.5 µg 5-oxo-ETE | 5 µg 5-oxo-ETE | Time Point | Reference |
| Eosinophil Infiltration (cells/mm²) (Atopic Asthmatics) | Data not specified | >3 times higher than controls | 24 hours | [3] |
| Eosinophil Infiltration (cells/mm²) (Nonatopic Controls) | Significant increase | Significant increase | 6 and 24 hours | [3] |
| Neutrophil Infiltration (cells/mm²) (All Subjects) | Significant increase | Significant increase | 24 hours | [3] |
| Macrophage Infiltration (cells/mm²) (All Subjects) | No significant effect | Elevated | Not specified | [3] |
Table 2: Physiologically Relevant Concentrations of 5-oxo-ETE in a Feline Model of Asthma
| Parameter | Concentration | Model | Reference |
| Endogenous 5-oxo-ETE in Bronchoalveolar Lavage (BAL) Fluid | 0.41 ± 0.11 nM | Experimentally induced asthma in cats | [4] |
Signaling Pathways and Experimental Workflows
5-oxo-ETE Signaling Pathway
The following diagram illustrates the synthesis of 5-oxo-ETE and its subsequent signaling cascade upon binding to the OXER1 receptor, leading to cellular inflammatory responses.
Caption: 5-oxo-ETE synthesis and signaling pathway.
General Experimental Workflow for In Vivo Inflammation Models
This diagram outlines a typical workflow for investigating the effects of 5-oxo-ETE or its antagonists in an in vivo model of inflammation.
Caption: Experimental workflow for 5-oxo-ETE studies.
Experimental Protocols
Protocol 1: Intradermal Skin Inflammation Model (Human - Adapted for Non-Primate Mammalian Models)
This protocol is adapted from studies in humans and can be applied to larger animal models like rabbits or non-human primates.
Objective: To assess the in vivo chemotactic activity of 5-oxo-ETE by measuring inflammatory cell infiltration into the skin.
Materials:
-
5-oxo-ETE (Cayman Chemical or equivalent)
-
Vehicle (e.g., sterile saline with 0.1% BSA)
-
Test animals (e.g., New Zealand white rabbits)
-
Anesthetic
-
Biopsy punches (4-6 mm)
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Antibodies for immunohistochemistry (e.g., anti-neutrophil elastase, anti-eosinophil major basic protein)
-
Microscope and imaging software
Procedure:
-
Preparation of 5-oxo-ETE: Dissolve 5-oxo-ETE in a small amount of ethanol (B145695) and then dilute to the final concentration in sterile saline containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Prepare vehicle control (saline with 0.1% BSA and a corresponding low concentration of ethanol).
-
Animal Preparation: Anesthetize the animal and shave the dorsal skin.
-
Intradermal Injection: Inject a defined volume (e.g., 50-100 µL) of 5-oxo-ETE solution (e.g., 1-10 µg) and vehicle control into separate, marked sites on the shaved back.
-
Time Course: Allow the inflammatory response to develop over a set time course (e.g., 6 and 24 hours).[3]
-
Biopsy Collection: At the designated time points, euthanize the animal and collect full-thickness skin biopsies from the injection sites using a biopsy punch.
-
Tissue Processing and Analysis:
-
Fix the biopsies in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin.
-
Section the tissue and perform immunohistochemistry to identify and quantify neutrophils and eosinophils.
-
Count the number of positive cells per unit area (e.g., cells/mm²) under a microscope.
-
Protocol 2: Zymosan-Induced Peritonitis Model (Mouse) - Application for Studying Endogenous 5-oxo-ETE Pathway
While mice lack the OXER1 receptor, this model is widely used to study acute inflammation and the role of the broader 5-lipoxygenase pathway. Researchers can measure endogenous 5-oxo-ETE levels or use this model in genetically modified animals that express the human OXER1 receptor.
Objective: To induce acute peritonitis and create a platform to study the role of the 5-oxo-ETE pathway in leukocyte recruitment.
Materials:
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Reagents for flow cytometry or ELISA to measure inflammatory mediators.
Procedure:
-
Preparation of Zymosan Suspension: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.[5] Vortex thoroughly before each injection to ensure a uniform suspension.
-
Induction of Peritonitis: Inject 1 mL of the Zymosan A suspension intraperitoneally (i.p.) into each mouse.[5] For control animals, inject 1 mL of sterile saline.
-
Time Course: Euthanize mice at various time points after injection (e.g., 4, 8, 12, 24 hours) to assess the inflammatory response.[5]
-
Peritoneal Lavage:
-
Make a small midline incision in the abdominal skin.
-
Inject 5 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid (lavage) with a syringe.
-
-
Analysis of Peritoneal Exudate:
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Differential Cell Counts: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to quantify neutrophils, macrophages, and other inflammatory cells.
-
Measurement of Mediators: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure levels of cytokines, chemokines, and endogenous 5-oxo-ETE by ELISA or LC-MS/MS.
-
Protocol 3: Carrageenan-Induced Air Pouch Model (Mouse)
This model creates a synovium-like lining and is useful for studying localized inflammation and the effects of anti-inflammatory agents.
Objective: To create a localized inflammatory environment to study the effects of 5-oxo-ETE or its antagonists on leukocyte infiltration and mediator production.
Materials:
-
Sterile air
-
Carrageenan (lambda, Type IV)
-
Sterile saline
-
Mice
-
Anesthetic
-
PBS containing EDTA
Procedure:
-
Air Pouch Formation:
-
Induction of Inflammation:
-
On day 6, inject 1 mL of a 1% (w/v) carrageenan solution in sterile saline into the air pouch.[7]
-
-
Administration of 5-oxo-ETE (Hypothetical Application):
-
5-oxo-ETE (dissolved as described in Protocol 1) could be co-injected with carrageenan or injected into the pouch at a specific time point before or after the inflammatory stimulus. Dosages would need to be empirically determined.
-
-
Exudate Collection:
-
Analysis of Exudate:
-
Perform total and differential cell counts as described in Protocol 2.
-
Measure inflammatory mediators in the cell-free supernatant.
-
The air pouch lining can also be excised for histological analysis.
-
Concluding Remarks
The study of 5-oxo-ETE in vivo presents both exciting opportunities and significant challenges. Its potent chemoattractant properties make it a key player in the inflammatory cascade. However, the lack of a functional OXER1 receptor in rodents necessitates careful consideration of animal model selection. While human and non-human primate studies provide the most direct evidence of its in vivo effects, models in other species like cats, or the use of humanized mouse models, offer valuable alternatives. The protocols outlined here provide a foundation for researchers to investigate the multifaceted role of 5-oxo-ETE in inflammation and to explore the therapeutic potential of targeting this important signaling pathway.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
Application Note: High-Efficiency Purification of 5-oxo-LTB4 from Biological Matrices using Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-leukotriene B4 (5-oxo-LTB4) is a potent inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway. It is a metabolite of leukotriene B4 (LTB4) and exerts its biological effects through interaction with specific G protein-coupled receptors, such as the oxoeicosanoid receptor 1 (OXER1). The signaling cascade initiated by 5-oxo-LTB4 is implicated in a variety of inflammatory responses, making it a crucial target for research and drug development in indications such as asthma, arthritis, and other inflammatory diseases.
Accurate and reliable quantification of 5-oxo-LTB4 in biological samples is essential for understanding its physiological and pathological roles. However, the complexity of biological matrices and the low endogenous concentrations of eicosanoids present significant analytical challenges. Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that enables the selective extraction and concentration of analytes from complex samples, thereby improving the sensitivity and accuracy of subsequent analytical methods like liquid chromatography-mass spectrometry (LC-MS).
This application note provides a detailed protocol for the purification of 5-oxo-LTB4 from biological samples using C18-based solid-phase extraction.
Signaling Pathway of 5-oxo-LTB4
The biological actions of 5-oxo-LTB4 are primarily mediated through the OXER1 receptor, a G protein-coupled receptor (GPCR) that is highly expressed on inflammatory cells such as neutrophils, eosinophils, and monocytes. Upon binding to OXER1, 5-oxo-LTB4 initiates a signaling cascade that leads to various cellular responses contributing to inflammation.
Caption: 5-oxo-LTB4 signaling through the OXER1 receptor.
Experimental Protocol: SPE Purification of 5-oxo-LTB4
This protocol is designed for the extraction of 5-oxo-LTB4 from biological fluids such as plasma or serum.
Materials:
-
SPE Cartridge: C18, 100 mg, 1 mL (or similar)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Acetic Acid)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Internal Standard (e.g., d4-LTB4)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Analytical Balance
-
pH meter
-
Procedure:
Caption: Experimental workflow for SPE purification of 5-oxo-LTB4.
Detailed Steps:
-
Sample Preparation:
-
Thaw biological samples (e.g., 0.5 mL of plasma or serum) on ice.
-
Add an appropriate amount of internal standard (e.g., d4-LTB4) to each sample to correct for extraction losses.
-
Precipitate proteins by adding 2 volumes of cold acetonitrile (e.g., 1 mL).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Acidify the supernatant to a pH of approximately 3.5 with formic acid or acetic acid. This step is crucial for the retention of acidic analytes like 5-oxo-LTB4 on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Follow with 1 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges with 1 mL of acidified water (pH ~3.5).
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, drop-wise rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.
-
An optional wash with 1 mL of hexane can be performed to remove non-polar interferences.
-
-
Elution:
-
Elute the 5-oxo-LTB4 from the cartridge with 1 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical performance data for the SPE purification of eicosanoids, including compounds structurally similar to 5-oxo-LTB4, from biological matrices using a C18 stationary phase. While specific recovery and purity data for 5-oxo-LTB4 are not widely published, the values presented below are representative of the expected performance for this class of molecules under the described protocol.
| Parameter | Typical Value | Method of Determination |
| Recovery | > 85% | LC-MS/MS comparison of extracted sample to a non-extracted standard |
| Purity | High | Assessed by the reduction of matrix effects in LC-MS/MS analysis |
| Reproducibility (RSD) | < 15% | Replicate extractions of the same sample |
Note: Recovery and purity can be analyte and matrix-dependent. It is recommended to perform in-house validation to determine the specific performance of this protocol for your samples.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of 5-oxo-LTB4 from biological samples. The use of C18-based SPE offers a reliable and efficient method for the purification and concentration of this important inflammatory mediator, enabling more accurate and sensitive downstream analysis by techniques such as LC-MS. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in this method. For optimal results, it is recommended that researchers validate this protocol within their own laboratory settings.
Commercial Sources and Applications of Synthetic 5-oxo-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the commercial sources for synthetic 5-oxo-Leukotriene B4 (5-oxo-LTB4), a potent inflammatory mediator. It also includes comprehensive application notes and experimental protocols for its use in scientific research, with a focus on its signaling pathways and key cellular assays.
Commercial Availability of Synthetic 5-oxo-LTB4
Synthetic 5-oxo-LTB4 is a critical reagent for studying inflammatory processes and the development of novel therapeutics. The primary commercial supplier identified is Cayman Chemical, with several distributors also providing their products.
Table 1: Commercial Supplier and Product Information for Synthetic 5-oxo-LTB4
| Supplier | Product Name | Item No. | Purity | Formulation | Available Sizes | CAS Number |
| Cayman Chemical | 5-oxo Leukotriene B4 | 35416 | ≥90% | A solution in acetonitrile | 10 µg, 25 µg, 50 µg | 195061-92-8 |
Data sourced from Cayman Chemical product information pages.[1][2][3][4][5]
Distributors:
It is important to note that this product is intended for research use only and is not for human or veterinary use.[1][5]
Signaling Pathway of 5-oxo-Leukotriene B4
5-oxo-LTB4 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[2][7][8] This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes.[9] The activation of OXER1 by 5-oxo-LTB4 initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory functions.
The OXER1 receptor is coupled to Gi/o proteins.[1][8][9] Upon ligand binding, the G protein dissociates, leading to the activation of downstream effector molecules. Key signaling events include:
-
Phospholipase C (PLC) Activation: The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3] This increase in cytosolic calcium is a critical second messenger in many cellular responses.
-
Phosphatidylinositol 3-Kinase (PI3K) Activation: The signaling cascade also involves the activation of PI3K, which leads to the phosphorylation of Akt.[3]
-
MAP Kinase Pathway Activation: 5-oxo-ETE has been shown to induce the phosphorylation of ERK-1 and ERK-2, components of the MAP kinase pathway.[3]
These signaling events ultimately lead to various cellular responses, including chemotaxis (cell migration), degranulation, and the production of reactive oxygen species (ROS).[10]
Caption: 5-oxo-LTB4 signaling through the OXER1 receptor.
Experimental Protocols
The following are detailed protocols for key experiments used to study the biological effects of synthetic 5-oxo-LTB4.
Cell Migration (Chemotaxis) Assay
This assay is used to quantify the chemotactic effect of 5-oxo-LTB4 on inflammatory cells such as neutrophils or eosinophils. A common method is the Transwell migration assay.[11][12][13][14]
Materials:
-
24-well Transwell plates (e.g., 5 µm pore size for neutrophils)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Synthetic 5-oxo-LTB4 (Cayman Chemical, Item No. 35416)
-
Cell suspension of isolated primary neutrophils or a relevant cell line
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate primary cells or culture a relevant cell line. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of synthetic 5-oxo-LTB4 in chemotaxis buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Assay Setup:
-
Add 600 µL of the 5-oxo-LTB4 dilutions (or buffer as a negative control) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification:
-
Carefully remove the inserts from the wells.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye (like Calcein-AM) or by direct cell counting.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of 5-oxo-LTB4 to determine the dose-response relationship.
Caption: Workflow for a typical cell migration assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the stimulation of cells with 5-oxo-LTB4.
Materials:
-
Cells expressing OXER1 (e.g., primary neutrophils or a transfected cell line)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Synthetic 5-oxo-LTB4 (Cayman Chemical, Item No. 35416)
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells again to remove excess dye.
-
-
Compound Preparation: Prepare a concentrated solution of synthetic 5-oxo-LTB4 in the assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's automated injection system to add the 5-oxo-LTB4 solution to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes. An increase in fluorescence indicates calcium mobilization.[15][16][17][18]
-
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is typically used to determine the potency (EC50) of 5-oxo-LTB4.
Caption: Workflow for a typical calcium mobilization assay.
Conclusion
Synthetic 5-oxo-LTB4 is a valuable tool for investigating the roles of this lipid mediator in health and disease. The availability of this compound from commercial sources, coupled with established protocols for studying its effects, enables researchers to further elucidate its signaling pathways and explore its potential as a therapeutic target. The information provided in this document serves as a comprehensive resource for scientists and professionals working in the fields of inflammation, immunology, and drug discovery.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liminal BioSciences - Selective OXER1 Antagonist [liminalbiosciences.com]
- 3. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. OXER1 oxoeicosanoid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchhub.com [researchhub.com]
- 14. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring 5-oxo-LTB4 Production in Cell Culture Supernatants
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-oxo-eicosatetraenoic acid (5-oxo-ETE), often referred to as 5-oxo-LTB4, is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] It is a powerful chemoattractant for various immune cells, particularly neutrophils and eosinophils, and plays a significant role in the inflammatory response.[3][4] The production of 5-oxo-LTB4 is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane.[2] Cells capable of producing 5-oxo-LTB4 include key inflammatory cells like neutrophils, monocytes, macrophages, and dendritic cells.[3] Measuring the concentration of 5-oxo-LTB4 in cell culture supernatants is crucial for studying inflammatory processes, screening anti-inflammatory drugs, and understanding the mechanisms of various inflammatory diseases. This document provides detailed protocols for cell stimulation and subsequent quantification of 5-oxo-LTB4 using Enzyme-Linked Immunosorbent Assay (ELISA) and an overview of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
Signaling Pathway for 5-oxo-LTB4 Biosynthesis
The synthesis of 5-oxo-LTB4 begins with the enzymatic modification of arachidonic acid. Following cellular stimulation, phospholipase A2 (PLA2) liberates arachidonic acid from the phospholipid bilayer of the cell membrane.[5] The enzyme 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE).[5] This unstable intermediate is then rapidly reduced to 5-hydroxyeicosatetraenoic acid (5-HETE).[5] Finally, 5-HETE is oxidized by 5-hydroxyecosanoid dehydrogenase to form the stable and biologically active 5-oxo-LTB4.[2]
References
- 1. Leukotriene B4 | C20H32O4 | CID 5280492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 5-oxo-LTB4 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 5-oxo-leukotriene B4 (5-oxo-LTB4) detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 5-oxo-LTB4 and why is its sensitive detection important?
5-oxo-LTB4, also known as 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), is a potent inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway. It is a powerful chemoattractant for various immune cells, particularly eosinophils, and is implicated in allergic reactions, inflammation, and cancer cell proliferation.[1][2] Sensitive and accurate detection of 5-oxo-LTB4 is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics targeting inflammatory pathways.
Q2: What are the primary methods for detecting 5-oxo-LTB4?
The two main analytical methods for quantifying 5-oxo-LTB4 are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, while ELISA offers a higher-throughput and more accessible alternative.
Q3: Which detection method is more sensitive for 5-oxo-LTB4?
LC-MS/MS typically offers higher sensitivity and specificity compared to ELISA for the detection of small molecules like 5-oxo-LTB4. While ELISA kits are available for related compounds and can be sensitive, they may be susceptible to cross-reactivity with other eicosanoids. The superior selectivity of LC-MS/MS allows for the accurate quantification of 5-oxo-LTB4 even in complex biological matrices.
Quantitative Data Summary
The sensitivity of detection methods for 5-oxo-LTB4 and related eicosanoids can vary based on the specific assay, instrumentation, and biological matrix. The following table summarizes representative limits of detection (LOD) and quantification (LOQ) from various studies to provide a comparative overview.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 5-oxo-ETE | LC-MS/MS | Biological Samples | 0.01 - 17.65 ng/mL | 0.03 - 58.84 ng/mL | [3] |
| LTB4 | UFLC-MS/MS | Human Plasma | - | 0.2 ng/mL | [4] |
| LTB4 | LC-MS/MS | Human Plasma | - | 1.0 pg/mL | |
| 5-HETE | ELISA | Universal | - | 0.094 ng/mL | [5] |
| 5-LOX | ELISA | Human | - | 0.05 ng/mL | [4][6] |
Signaling Pathway
5-oxo-LTB4 exerts its biological effects by binding to a specific G protein-coupled receptor, the OXE receptor 1 (OXER1).[1][2] This interaction initiates a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and cell survival.
Experimental Protocols & Workflows
Sensitive detection of 5-oxo-LTB4 is highly dependent on proper sample collection, extraction, and analysis. Below are detailed protocols for sample preparation from common biological matrices.
Sample Extraction Workflow
Detailed Methodologies
1. Extraction from Plasma/Serum:
This protocol is adapted from a method for the extraction of eicosanoids from blood serum.[7]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma or serum, add 1.0 mL of acetonitrile (B52724) to precipitate proteins.
-
Add an appropriate amount of a deuterated internal standard (e.g., d4-5-oxo-ETE).
-
Vortex the mixture and incubate for 15 minutes at -20°C.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and add 4.5 mL of 1 mM HCl.
-
Adjust the pH to 3 with 1 M HCl.
-
-
Solid-Phase Extraction (SPE):
-
Activate a C18 SPE column with 3 mL of 100% acetonitrile followed by 3 mL of 20% acetonitrile in water.
-
Load the pre-treated sample onto the column.
-
Wash the column twice with 3 mL of 20% acetonitrile in water.
-
Elute the eicosanoids with 1.5 mL of a methanol/ethyl acetate (B1210297) mixture (1:1, v/v).
-
-
Final Steps:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the mobile phase for LC-MS/MS analysis or assay buffer for ELISA.
-
2. Extraction from Cell Culture Supernatant:
This protocol is based on general principles for eicosanoid extraction from aqueous samples.
-
Sample Pre-treatment:
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Add an appropriate amount of a deuterated internal standard.
-
Acidify the supernatant to pH 3-4 with a dilute acid (e.g., formic acid or HCl).
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure as outlined for plasma/serum extraction.
-
-
Final Steps:
-
Follow the final steps as outlined for plasma/serum extraction.
-
3. Extraction from Tissue Homogenates:
This protocol requires initial homogenization of the tissue to release the analyte.
-
Homogenization:
-
Weigh the frozen tissue sample and add a suitable volume of homogenization buffer (e.g., phosphate (B84403) buffer with a cyclooxygenase inhibitor like indomethacin).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add an appropriate amount of a deuterated internal standard.
-
Proceed with protein precipitation and SPE as described for plasma/serum samples.
-
-
Final Steps:
-
Follow the final steps as outlined for plasma/serum extraction.
-
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Suboptimal Ionization: Incorrect source parameters (e.g., temperature, gas flow, voltage). | Optimize ion source parameters using a 5-oxo-LTB4 standard. |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of 5-oxo-LTB4.[5][8][9] | Improve sample clean-up (e.g., use a more selective SPE protocol).Modify the chromatographic method to separate 5-oxo-LTB4 from interfering compounds.Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Analyte Degradation: 5-oxo-LTB4 may be unstable in the sample or during processing. | Keep samples on ice and process them quickly.Consider adding antioxidants (e.g., BHT) to the extraction solvent.[10] | |
| Poor Peak Shape | Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for 5-oxo-LTB4. | Optimize the mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) acetate. |
| Column Contamination: Buildup of matrix components on the analytical column. | Use a guard column and replace it regularly.Implement a column wash step after each analytical run. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover: Residual 5-oxo-LTB4 from a previous injection. | Optimize the autosampler wash protocol.Inject a blank solvent after high-concentration samples. |
ELISA Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal/Weak Color Development | Inactive Reagents: The enzyme conjugate or substrate may have lost activity. | Check the expiration dates of all kit components.Ensure proper storage conditions for all reagents. |
| Insufficient Incubation Time/Temperature: Incubation times or temperatures may be too low. | Adhere strictly to the incubation times and temperatures specified in the kit protocol. | |
| Inadequate Washing: Residual unbound reagents can interfere with the reaction. | Ensure all wells are completely filled and aspirated during each wash step. | |
| High Background | Cross-Reactivity: The antibody may be binding to other molecules in the sample. | Consult the kit's cross-reactivity chart.Consider sample purification to remove interfering substances. |
| Non-specific Binding: The antibody or enzyme conjugate is binding to the plate surface. | Ensure adequate blocking by following the protocol's instructions. | |
| Contamination: Contamination of reagents or wells. | Use fresh pipette tips for each reagent and sample.Avoid splashing between wells. | |
| High Coefficient of Variation (%CV) | Pipetting Errors: Inconsistent pipetting volumes. | Use calibrated pipettes and ensure proper technique.Pre-wet pipette tips before dispensing. |
| Incomplete Mixing: Reagents or samples are not thoroughly mixed. | Gently mix all reagents before use.Ensure samples are homogeneous before aliquoting. | |
| Plate Temperature Gradients: Uneven temperature across the plate during incubation. | Allow the plate to equilibrate to room temperature before adding reagents.Incubate the plate in a temperature-controlled environment. |
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. mdpi.com [mdpi.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-oxo-Leukotriene B4
Welcome to the technical support center for 5-oxo-Leukotriene B4 (5-oxo-LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of 5-oxo-LTB4, as well as to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 5-oxo-Leukotriene B4?
A1: For long-term storage, 5-oxo-LTB4, particularly when supplied in an organic solvent like acetonitrile (B52724), should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least one year.[1]
Q2: Can I store 5-oxo-LTB4 at temperatures other than -20°C?
A2: While -20°C is the recommended temperature for long-term stability, the stability of a related compound, Leukotriene B4 (LTB4), in a 50:50 acetonitrile:water solution has been shown to be stable at 4°C for at least 198 days. However, for 5-oxo-LTB4, it is best to minimize storage at higher temperatures to prevent potential degradation. Short-term storage at 4°C is likely acceptable for working solutions, but prolonged storage at room temperature should be avoided.
Q3: How many times can I freeze and thaw my 5-oxo-LTB4 stock solution?
A3: While specific data for 5-oxo-LTB4 is limited, a study on Leukotriene B4 (LTB4) in human plasma demonstrated stability for at least three freeze-thaw cycles when stored at -20°C. To minimize degradation, it is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What solvents are suitable for dissolving and diluting 5-oxo-LTB4?
A4: 5-oxo-LTB4 is typically supplied in acetonitrile.[1] It is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide. For aqueous buffers, it is recommended to first dissolve 5-oxo-LTB4 in an organic solvent and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cell viability or assay performance.
Q5: Is 5-oxo-LTB4 sensitive to light?
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause: Degradation of 5-oxo-LTB4 due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the stock solution has been consistently stored at -20°C.
-
Aliquot Stock Solutions: If not already done, thaw the main stock solution once, create single-use aliquots, and store them at -20°C. This will prevent degradation from multiple freeze-thaw cycles.
-
Prepare Fresh Dilutions: Prepare working dilutions from a fresh aliquot for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Protect from Light: Always protect solutions containing 5-oxo-LTB4 from light by using amber vials or covering tubes with foil.
Issue 2: Lower than Expected Bioactivity
Possible Cause 1: Loss of potency due to degradation.
Troubleshooting Steps:
-
Follow all the recommendations for proper storage and handling mentioned above.
-
Consider purchasing a new vial of 5-oxo-LTB4 to compare with your existing stock.
Possible Cause 2: Suboptimal experimental conditions.
Troubleshooting Steps:
-
Solvent Effects: Ensure the final concentration of the organic solvent used to dissolve 5-oxo-LTB4 is not inhibiting your biological system. Run a solvent control.
-
pH of the Medium: The formation of a related compound, 5-oxo-ETE, is pH-dependent.[2] While the stability of 5-oxo-LTB4 across different pH values is not well-documented, it is advisable to maintain a stable and appropriate pH in your experimental setup.
-
Receptor Expression: Confirm that the cells used in your assay express the appropriate receptor for 5-oxo-LTB4. The biological effects of LTB4 are primarily mediated through the high-affinity LTB4 receptor, BLT1.[3] It is plausible that 5-oxo-LTB4 also interacts with this receptor.
Data on Stability of Leukotrienes
While specific quantitative data for 5-oxo-LTB4 is limited, the following table summarizes stability data for the closely related Leukotriene B4 (LTB4). This can serve as a useful reference.
| Compound | Matrix/Solvent | Storage Temperature | Duration | Stability |
| 5-oxo-Leukotriene B4 | Acetonitrile | -20°C | ≥ 1 year | Stable |
| Leukotriene B4 | Human Plasma | -20°C | At least 3 freeze-thaw cycles | Stable |
| Leukotriene B4 | 50:50 Acetonitrile:Water | 4°C | At least 198 days | Stable |
Experimental Protocols
Protocol for Preparation of 5-oxo-LTB4 Working Solutions
-
Materials:
-
5-oxo-LTB4 in acetonitrile (or other organic solvent)
-
Anhydrous ethanol or DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Amber glass vials or polypropylene (B1209903) tubes
-
-
Procedure:
-
Briefly centrifuge the vial of 5-oxo-LTB4 stock solution to ensure the entire contents are at the bottom.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Under a sterile hood, prepare a high-concentration stock solution in an appropriate organic solvent like ethanol or DMSO if the initial solvent is not suitable for your experiment.
-
To prepare a working solution, dilute the organic stock solution into the desired aqueous buffer. It is crucial to add the organic stock to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of the organic solvent in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Signaling Pathways and Experimental Workflows
5-oxo-LTB4 Signaling Pathway
5-oxo-LTB4 is a lipid mediator that likely exerts its biological effects through G-protein coupled receptors (GPCRs) on the surface of target cells, such as neutrophils. While the specific receptor for 5-oxo-LTB4 is not definitively characterized, it is structurally similar to Leukotriene B4 (LTB4), which signals through the BLT1 and BLT2 receptors.[4][5] The closely related 5-oxo-ETE has been shown to interact with the LTB4 receptor.[2] Activation of these receptors typically leads to downstream signaling cascades involving calcium mobilization, activation of protein kinase C (PKC), and induction of chemotaxis.
Caption: Proposed signaling pathway for 5-oxo-Leukotriene B4.
Experimental Workflow for Studying 5-oxo-LTB4 Effects
The following diagram outlines a general workflow for investigating the biological effects of 5-oxo-LTB4 on a target cell population.
Caption: General experimental workflow for 5-oxo-LTB4 bioassays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LTA(4)-derived 5-oxo-eicosatetraenoic acid: pH-dependent formation and interaction with the LTB(4) receptor of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 5. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing non-enzymatic degradation of 5-oxo-LTB4
Welcome to the technical support center for 5-oxo-Leukotriene B4 (5-oxo-LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of 5-oxo-LTB4 during experimental procedures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of 5-oxo-LTB4. | Degradation due to improper storage or handling. | Ensure 5-oxo-LTB4 is stored at -20°C or lower in an organic solvent like acetonitrile (B52724). Prepare fresh aqueous solutions for each experiment and use them promptly. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Inconsistent results in bioassays. | Degradation of 5-oxo-LTB4 in aqueous buffers. | Prepare aqueous solutions of 5-oxo-LTB4 immediately before use. If temporary storage is necessary, keep the solution on ice and protected from light. For longer-term storage of aqueous solutions, consider the use of antioxidants, though validation is required. |
| Adsorption to plasticware. | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solution can also minimize loss. | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Non-enzymatic degradation of 5-oxo-LTB4. | This could be due to factors like exposure to light, extreme pH, or reactive oxygen species. Protect all solutions from light. Ensure the pH of your buffers is near neutral (pH 7.2) and degas all solvents to remove dissolved oxygen. |
| Isomerization of the double bonds. | Exposure to UV light can cause isomerization.[1] Work under low-light conditions and use amber vials or foil-wrapped tubes for all 5-oxo-LTB4 solutions. | |
| Low recovery of 5-oxo-LTB4 after solid-phase extraction (SPE). | Degradation on the SPE column. | Ensure the pH of the loading and wash solutions is compatible with 5-oxo-LTB4 stability. Avoid harsh acidic or basic conditions. |
| Incomplete elution. | Optimize the elution solvent. A mixture of an organic solvent (e.g., methanol, acetonitrile) and a small amount of a weak acid (e.g., acetic acid) may improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-oxo-LTB4?
A1: For long-term stability, 5-oxo-LTB4 should be stored as a solution in an organic solvent, such as acetonitrile, at -20°C or -80°C.[2][3] Under these conditions, it is stable for at least one year.[2][3]
Q2: How should I prepare aqueous solutions of 5-oxo-LTB4 for my experiments?
A2: It is recommended to prepare aqueous solutions fresh for each experiment. To do so, evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. Reconstitute the residue in a suitable aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.2. Gentle vortexing or sonication can aid in dissolution.
Q3: How stable is 5-oxo-LTB4 in aqueous solutions?
Q4: What are the likely non-enzymatic degradation products of 5-oxo-LTB4?
A4: The polyunsaturated keto-acid structure of 5-oxo-LTB4 makes it susceptible to oxidation and isomerization. Exposure to UV light can lead to the formation of geometric isomers of the conjugated triene system.[1] Oxidation can lead to the formation of various hydroxylated and chain-cleaved products.
Q5: Can I do anything to improve the stability of 5-oxo-LTB4 in my aqueous experimental setup?
A5: To enhance stability, minimize the time 5-oxo-LTB4 spends in aqueous solution. Work quickly and keep solutions on ice and protected from light. Using degassed buffers can reduce oxidative degradation. The inclusion of antioxidants like butylated hydroxytoluene (BHT) may offer some protection, but their compatibility with your specific assay should be validated.
Quantitative Stability Data
While extensive quantitative data on the non-enzymatic degradation of 5-oxo-LTB4 is limited in the public domain, the following table provides general stability information based on available data for 5-oxo-LTB4 and structurally related compounds.
| Condition | Solvent/Buffer | Temperature | Stability | Reference |
| Long-term Storage | Acetonitrile | -20°C | ≥ 1 year | [2][3] |
| Freeze-Thaw Cycles | Acetonitrile | -20°C to Room Temp. | Multiple cycles may lead to degradation. Aliquoting is recommended. | General Best Practice |
| Short-term Aqueous | PBS (pH 7.2) | 4°C (on ice) | Use immediately. Significant degradation can occur within hours. | General Recommendation |
| Light Exposure | Acetonitrile/Aqueous | Room Temperature | Susceptible to photodegradation and isomerization. | [1] |
Experimental Protocols
Protocol for Preparation of a 10 µM Aqueous Working Solution of 5-oxo-LTB4
-
Materials:
-
5-oxo-LTB4 stock solution in acetonitrile (e.g., 1 mg/mL).
-
High-purity nitrogen gas.
-
Sterile, low-adhesion polypropylene microcentrifuge tubes (amber or wrapped in foil).
-
Phosphate-buffered saline (PBS), pH 7.2, degassed.
-
Calibrated micropipettes with low-adhesion tips.
-
-
Procedure:
-
Calculate the volume of the stock solution needed for your desired final concentration and volume. For example, to prepare 1 mL of a 10 µM solution (MW: 334.5 g/mol ), you will need 3.345 µg of 5-oxo-LTB4.
-
In a fume hood, carefully pipette the calculated volume of the 5-oxo-LTB4 stock solution into an amber or foil-wrapped polypropylene microcentrifuge tube.
-
Evaporate the acetonitrile under a gentle stream of nitrogen gas. Ensure the stream is not too forceful to avoid splashing the lipid. The evaporation is complete when a thin film or a small pellet of the lipid is visible at the bottom of the tube.
-
Immediately add the desired volume of degassed, ice-cold PBS (pH 7.2) to the tube.
-
Vortex the tube for 30-60 seconds to ensure complete dissolution of the 5-oxo-LTB4. If necessary, briefly sonicate in a water bath sonicator.
-
Keep the prepared aqueous solution on ice and protected from light. Use it for your experiment as soon as possible, ideally within one hour.
-
Visualizations
Caption: Potential non-enzymatic degradation pathways of 5-oxo-LTB4.
Caption: A logical workflow for troubleshooting common issues in 5-oxo-LTB4 experiments.
References
Technical Support Center: Optimizing HPLC Separation of Eicosanoid Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of eicosanoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for achieving good separation of eicosanoid isomers?
A1: The successful separation of eicosanoid isomers, which are often structurally similar and co-elute, depends on several key factors.[1][2] The most critical include the choice of the HPLC column (stationary phase), the composition of the mobile phase, and the column temperature.[3][4] For chiral isomers (enantiomers), a chiral stationary phase is essential.[5][6][7] Additionally, proper sample preparation is crucial to remove interfering substances.[8]
Q2: How can I improve the resolution of closely eluting or co-eluting eicosanoid isomers?
A2: Improving the resolution of closely eluting peaks is a common challenge.[3] Several strategies can be employed:
-
Optimize the Mobile Phase: Modifying the mobile phase composition, such as changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or adjusting the pH, can significantly alter selectivity.[3][9] For ionizable compounds like eicosanoids, controlling the pH with a suitable buffer is critical.
-
Adjust the Column Temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase analysis time.[4] Conversely, increasing the temperature can sometimes improve peak shape and efficiency.[3]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity.[3] For instance, superficially porous particle columns have shown better chromatographic profiles for eicosanoids compared to classical stationary phases.[2]
-
Employ Gradient Elution: Using a gradient elution, where the mobile phase composition changes during the run, can help to separate complex mixtures of isomers with different polarities.[9][10]
Q3: My retention times are drifting during a sequence of analyses. What are the likely causes and solutions?
A3: Retention time instability can compromise the reliability of your results. Common causes and their solutions include:
-
Changes in Mobile Phase Composition: Evaporation of volatile organic solvents from the mobile phase reservoir can alter its composition over time.[11] Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.[12][13] Using a column oven to maintain a stable temperature is highly recommended.[12]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift.[11] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, drifting retention times.[11] Regular pump maintenance is crucial.
Q4: What is the best approach for separating eicosanoid enantiomers?
A4: The separation of eicosanoid enantiomers requires chiral chromatography.[5][7] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method.[7][14] Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly employed for this purpose.[5][15] Both normal-phase and reversed-phase chiral chromatography can be utilized, and the choice of mobile phase is critical for achieving enantioseparation.[5][6]
Troubleshooting Guides
Guide 1: Poor Peak Resolution and Co-elution
This guide provides a systematic approach to troubleshooting poor peak resolution.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Guide 2: Peak Tailing
Peak tailing can affect peak integration and quantification.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase (e.g., with free silanol (B1196071) groups). Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a column with end-capping.[11] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[10][16] Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | The solvent in which the sample is dissolved is much stronger than the mobile phase. Dissolve the sample in the initial mobile phase whenever possible. |
| Column Degradation | A void or contamination at the head of the column.[10][16] Reverse-flush the column (if permitted by the manufacturer) or replace it. Use a guard column to protect the analytical column.[16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Eicosanoids from Biological Fluids
This protocol is a general guideline for extracting eicosanoids from samples like plasma, serum, or cell culture media using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to the biological sample to prevent ex-vivo eicosanoid formation.[17]
-
For samples high in protein like plasma or serum, precipitate proteins by adding a cold solvent like methanol (B129727) or ethanol.[8][18] Keep samples on ice.[18]
-
Centrifuge the sample to pellet the precipitated protein.[18]
-
Acidify the supernatant to a pH of approximately 3.5 with an acid like hydrochloric acid.[17]
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge sequentially with methanol (e.g., 2-5 mL) followed by deionized water (e.g., 2-5 mL).[19] Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., ~0.5 mL/minute).[17]
-
-
Washing:
-
Elution:
-
Elute the eicosanoids from the cartridge with a suitable organic solvent such as methyl formate (B1220265) or ethyl acetate (B1210297) (e.g., 5-10 mL).
-
-
Solvent Evaporation and Reconstitution:
Caption: General experimental workflow for eicosanoid analysis.
Data Presentation: HPLC Parameters for Eicosanoid Separation
The following tables summarize typical starting conditions for HPLC-MS/MS analysis of eicosanoids. Optimization will be required for specific applications.
Table 1: Example HPLC Columns for Eicosanoid Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Notes |
| C18 | 1.7 - 5 | 2.1 x 100-250 | General purpose reversed-phase separation.[19] |
| C30 | 2.6 | 2.1 x 100 | Can offer better selectivity for some isomers.[2] |
| Chiral (e.g., Amylose-based) | 3 - 5 | 4.6 x 250 | For separation of enantiomers.[5][20] |
Table 2: Typical Mobile Phase Compositions (Reversed-Phase)
| Mobile Phase A | Mobile Phase B | Typical Gradient |
| Water with 0.1% acetic acid or 0.02% formic acid.[1][19] | Acetonitrile/Methanol (e.g., 90:10) with 0.1% acetic acid.[1] | Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes.[1] |
Table 3: Example Mass Spectrometry (MS) Parameters
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-).[1][21] |
| Ion Spray Voltage | -4000 to -4500 V.[1] |
| Source Temperature | 400 - 500 °C.[1][19] |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][21] |
Disclaimer: This technical support center provides general guidance. Specific experimental conditions may need to be optimized for individual applications and instrumentation.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. caymanchem.com [caymanchem.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. mastelf.com [mastelf.com]
- 17. arborassays.com [arborassays.com]
- 18. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 19. lipidmaps.org [lipidmaps.org]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS [mdpi.com]
troubleshooting low recovery of 5-oxo-LTB4 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 5-oxo-leukotriene B4 (5-oxo-LTB4), a critical bioactive lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 5-oxo-LTB4 recovery during solid-phase extraction (SPE)?
Low recovery of 5-oxo-LTB4 during SPE can stem from several factors. The most common issues include improper sample pH, suboptimal choice of SPE sorbent, inadequate washing and elution steps, and inherent instability of the analyte.[1] As a carboxylic acid, the retention of 5-oxo-LTB4 on reversed-phase sorbents is highly dependent on pH.
Q2: Is solid-phase extraction (SPE) or liquid-liquid extraction (LLE) better for 5-oxo-LTB4?
Both SPE and LLE can be used for the extraction of eicosanoids like 5-oxo-LTB4. However, SPE is often favored due to its potential for higher recovery, better sample cleanup, and reduced solvent consumption.[2][3][4][5] SPE can also be more easily automated, which improves reproducibility. LLE, while a valid technique, can sometimes be more labor-intensive and may result in lower recoveries for certain analytes.[3]
Q3: How does pH affect the stability of 5-oxo-LTB4 during extraction?
5-oxo-LTB4, and related eicosanoids, are more stable under acidic conditions. Acidification of the sample not only improves retention on reversed-phase SPE cartridges but also helps to minimize degradation of the analyte during the extraction process.[6][7] One study on the related compound 5-oxo-ETE, a non-enzymatic hydrolysis product of LTA4, showed its formation is pH-dependent.[7]
Q4: What type of SPE cartridge is recommended for 5-oxo-LTB4 extraction?
Reversed-phase SPE cartridges, such as those packed with C18 (octadecylsilyl) sorbent, are commonly used and effective for the extraction of 5-oxo-LTB4 and other eicosanoids from biological matrices.[8][9]
Troubleshooting Guide for Low 5-oxo-LTB4 Recovery
This guide addresses specific issues that can lead to poor recovery of 5-oxo-LTB4 during extraction and provides actionable solutions.
Issue 1: Analyte Lost During Sample Loading (Found in Flow-through)
| Potential Cause | Recommended Solution |
| Incorrect Sample pH: 5-oxo-LTB4 is a carboxylic acid. If the sample pH is too high (neutral or basic), the carboxyl group will be ionized, making the molecule more polar and preventing its retention on the nonpolar C18 sorbent.[1] | Acidify the sample to approximately pH 3 before loading it onto the SPE cartridge. This can be achieved by adding a small amount of a suitable acid, such as hydrochloric acid or formic acid.[9] |
| Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong (i.e., too high in organic content), causing the analyte to pass through the column without being retained.[1] | Dilute the sample with a weaker, aqueous solvent before loading. For example, if the sample is in a high percentage of methanol (B129727) or acetonitrile (B52724), dilute it with water or a buffer at the appropriate pH. |
| Sample Overload: Exceeding the binding capacity of the SPE sorbent by loading too much sample or a sample with a very high concentration of interfering substances can lead to breakthrough of the analyte. | Use a larger SPE cartridge with more sorbent material or dilute the sample before loading. |
Issue 2: Analyte Lost During Washing Step (Found in Wash Eluate)
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Strong: The organic content of the wash solvent may be too high, causing the elution of 5-oxo-LTB4 along with the interferences.[1] | Reduce the percentage of organic solvent in the wash solution. A common wash for C18 SPE is a low percentage of methanol or acetonitrile in acidified water. For example, a wash with 20% acetonitrile in water has been used for eicosanoid extraction.[9] |
| Incorrect pH of Wash Solvent: If the pH of the wash solvent is too high, it can cause the ionization of 5-oxo-LTB4 and its subsequent elution from the column. | Ensure the wash solvent is also acidified to a pH similar to the loading solution (around pH 3). |
Issue 3: Analyte Not Recovered During Elution (Remains on the SPE Cartridge)
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak: The solvent used for elution may not be strong enough to disrupt the interaction between 5-oxo-LTB4 and the C18 sorbent. | Increase the strength of the elution solvent. A mixture of a polar organic solvent and a less polar one is often effective. For instance, a mixture of methanol and ethyl acetate (B1210297) (1:1, v/v) has been successfully used for the elution of eicosanoids.[9] Using 100% methanol or acetonitrile may also be effective. |
| Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the analyte from the sorbent bed. | Increase the volume of the elution solvent. It can be beneficial to apply the elution solvent in two or more smaller aliquots to improve recovery. |
Issue 4: Low Recovery Due to Analyte Degradation
| Potential Cause | Recommended Solution |
| Sample Instability: 5-oxo-LTB4 can be unstable and prone to degradation, especially at room temperature or in non-acidic conditions. | Keep samples on ice or at 4°C throughout the extraction process. Process samples as quickly as possible. For long-term storage, samples should be kept at -80°C. |
| Oxidation: Eicosanoids are susceptible to oxidation. | Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes and extraction solvents to minimize oxidative degradation. |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for 5-oxo-LTB4 from Plasma
This protocol is adapted from a method for the extraction of various eicosanoids, including the related 5-oxo-ETE, from biological fluids.[9]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Add an appropriate internal standard.
-
Incubate the mixture for 15 minutes at -20°C.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 4.5 mL of 1 mM HCl to acidify the sample to approximately pH 3.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of 100% acetonitrile followed by 3 mL of 20% acetonitrile in water.
-
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 3 mL of 20% acetonitrile in water to remove polar interferences.
-
-
Elution:
-
Elute the 5-oxo-LTB4 and other retained lipids with 1.5 mL of a mixture of methanol and ethyl acetate (1:1, v/v).
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent and volume for your analytical method (e.g., 100 µL of 60% methanol in water with 0.1% acetic acid).
-
Data Presentation
Table 1: Troubleshooting Summary for Low 5-oxo-LTB4 Recovery in SPE
| Problem | Step | Potential Cause | Solution |
| Analyte in Flow-through | Sample Loading | Incorrect sample pH (too high) | Acidify sample to pH ~3 |
| Sample solvent too strong | Dilute sample with aqueous solvent | ||
| Sample overload | Use larger cartridge or dilute sample | ||
| Analyte in Wash Eluate | Washing | Wash solvent too strong | Decrease organic content of wash |
| Incorrect pH of wash solvent | Acidify wash solvent to pH ~3 | ||
| No/Low Analyte in Eluate | Elution | Elution solvent too weak | Increase organic solvent strength (e.g., Methanol/Ethyl Acetate) |
| Insufficient elution volume | Increase elution volume/use multiple aliquots | ||
| Low Recovery Overall | All Steps | Analyte degradation | Work on ice, process quickly, consider antioxidants |
Mandatory Visualization
Caption: Troubleshooting workflow for low 5-oxo-LTB4 recovery.
References
- 1. youtube.com [youtube.com]
- 2. rocker.com.tw [rocker.com.tw]
- 3. waters.com [waters.com]
- 4. biotage.com [biotage.com]
- 5. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precolumn extraction and reversed-phase high-pressure liquid chromatography of prostaglandins and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
reducing background noise in 5-oxo-LTB4 ELISA
Welcome to the technical support center for the 5-oxo-LTB4 ELISA kit. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on reducing high background noise.
Frequently Asked Questions (FAQs)
Q1: What is a 5-oxo-LTB4 ELISA, and how does it work?
A 5-oxo-LTB4 ELISA (Enzyme-Linked Immunosorbent Assay) is a competitive immunoassay used to quantitatively measure the concentration of 5-oxo-leukotriene B4 in biological samples. In this format, 5-oxo-LTB4 present in the sample competes with a fixed amount of enzyme-labeled 5-oxo-LTB4 for binding to a limited number of antibodies coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of 5-oxo-LTB4 in the sample.
Q2: What are the common causes of high background noise in a 5-oxo-LTB4 ELISA?
High background noise in an ELISA can obscure results and reduce the sensitivity of the assay.[1] Common causes include:
-
Inadequate Washing: Insufficient or improper washing steps can leave unbound reagents in the wells, leading to a high background signal.[1]
-
Insufficient Blocking: If the blocking buffer does not effectively saturate all non-specific binding sites on the microplate, the detection antibody can bind non-specifically, causing high background.[2]
-
Contaminated Reagents: Contamination of buffers, antibodies, or the substrate solution can introduce substances that interfere with the assay and increase background noise.
-
Improper Antibody Concentration: Using a concentration of the detection antibody that is too high can lead to non-specific binding and elevated background.
-
Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to non-specific signal.
Q3: How can I differentiate between high background and a true low-level positive signal?
To distinguish between high background and a true signal, it is crucial to include proper controls in your experiment. A "no-sample" control (containing only assay buffer) should have a very low optical density (OD). If this control shows a high OD, it indicates a problem with the assay setup, such as contaminated reagents or improper blocking. Additionally, a standard curve with a clear dose-response relationship is essential for interpreting the results accurately.
Troubleshooting Guide: Reducing High Background Noise
High background noise can significantly impact the quality of your 5-oxo-LTB4 ELISA data. The following troubleshooting guide provides systematic steps to identify and resolve the root cause of this issue.
Issue 1: High Background in All Wells, Including Blanks
This often points to a systemic issue with the assay reagents or procedure.
| Potential Cause | Recommended Solution | Expected Outcome |
| Contaminated Wash Buffer or Substrate | Prepare fresh wash buffer and substrate solution using high-purity water and new reagents. | A significant reduction in the OD values of the blank and all other wells. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of the wash buffer after each step. | Removal of unbound reagents, leading to lower background signal. |
| Inadequate Blocking | Optimize the blocking buffer by testing different blocking agents (e.g., BSA, non-fat dry milk) and increasing the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). | More effective blocking of non-specific sites, resulting in a lower background. |
| Detection Antibody Concentration Too High | Perform a titration of the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | Reduced non-specific binding of the detection antibody and consequently lower background. |
Issue 2: High Background in Sample Wells Only
This suggests that components within your sample are causing interference.
| Potential Cause | Recommended Solution | Expected Outcome |
| Matrix Effects | Dilute the sample further in the assay buffer. If possible, prepare the standards in a matrix that closely matches the sample matrix. | Reduction of interfering substances in the sample, leading to a lower background signal in the sample wells. |
| Sample Contamination | Ensure proper sample collection and handling procedures to avoid contamination. Centrifuge samples to remove any particulate matter. | Cleaner samples with fewer interfering components, resulting in a more accurate signal. |
Quantitative Data on Troubleshooting
The following tables provide hypothetical yet representative data illustrating the impact of troubleshooting steps on reducing background noise in a competitive ELISA.
Table 1: Effect of Wash Cycles on Background Signal
| Number of Wash Cycles | Average OD of Blank Wells | Signal-to-Noise Ratio* |
| 3 | 0.450 | 2.2 |
| 4 | 0.250 | 4.0 |
| 5 | 0.150 | 6.7 |
*Signal-to-noise ratio calculated as (OD of a low standard) / (OD of the blank).
Table 2: Optimization of Blocking Buffer
| Blocking Agent | Blocking Time | Average OD of Blank Wells | Signal-to-Noise Ratio* |
| 1% BSA | 1 hour | 0.380 | 2.6 |
| 3% BSA | 1 hour | 0.220 | 4.5 |
| 3% BSA | 2 hours | 0.180 | 5.6 |
| 5% Non-fat Dry Milk | 1 hour | 0.250 | 4.0 |
*Signal-to-noise ratio calculated as (OD of a low standard) / (OD of the blank).
Experimental Protocols
Standard 5-oxo-LTB4 Competitive ELISA Protocol
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit manual.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the enzyme-conjugated 5-oxo-LTB4 to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Protocol for Optimizing Washing Steps
-
Prepare the ELISA plate and perform the initial incubation steps according to the standard protocol.
-
Divide the plate into sections to test different numbers of wash cycles (e.g., 3, 4, and 5 washes).
-
For each section, perform the designated number of washes, ensuring complete aspiration of the wash buffer each time.
-
Proceed with the remaining steps of the ELISA protocol.
-
Compare the background signal (OD of blank wells) and the signal-to-noise ratio for each wash condition to determine the optimal number of washes.
Visualizations
References
Technical Support Center: Quantifying Low Levels of 5-oxo-LTB4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of 5-oxo-leukotriene B4 (5-oxo-LTB4).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of 5-oxo-LTB4?
The quantification of low levels of 5-oxo-LTB4 is challenging due to several factors:
-
Low Endogenous Concentrations: 5-oxo-LTB4 is often present at very low physiological concentrations, requiring highly sensitive analytical methods.
-
Sample Stability: As a lipid mediator, 5-oxo-LTB4 can be prone to degradation during sample collection, processing, and storage.
-
Matrix Effects: Biological samples (e.g., plasma, serum, cell culture supernatants) contain numerous endogenous substances that can interfere with the assay, leading to ion suppression in mass spectrometry or non-specific binding in immunoassays.[1]
-
Isomeric Interference: The presence of structurally similar isomers of LTB4 and its metabolites can lead to cross-reactivity in immunoassays and co-elution in liquid chromatography, complicating accurate quantification.[2]
-
Extraction Efficiency: Recovering low levels of 5-oxo-LTB4 from complex matrices can be inefficient and variable.
Q2: What are the recommended storage conditions for samples intended for 5-oxo-LTB4 analysis?
To ensure the stability of 5-oxo-LTB4, proper sample handling and storage are critical. It is recommended to:
-
Process samples as quickly as possible after collection.
-
Store samples at -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[3] For LTB4, stability has been demonstrated for at least three freeze-thaw cycles when stored at -20°C.[2]
Q3: Which analytical methods are most suitable for quantifying low levels of 5-oxo-LTB4?
The two most common methods for quantifying 5-oxo-LTB4 are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard due to its high sensitivity, specificity, and ability to distinguish between isomers.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput and more accessible method, but it can be susceptible to cross-reactivity with other eicosanoids.
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Low or No Signal | - Low analyte concentration in the sample.- Inefficient extraction and recovery.- Ion suppression from matrix components.[1]- Suboptimal instrument parameters (e.g., ionization, collision energy).- Analyte degradation during sample preparation or storage. | - Concentrate the sample if possible.- Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Improve chromatographic separation to remove co-eluting interferences.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Tune the mass spectrometer parameters for 5-oxo-LTB4.- Ensure proper sample handling and storage conditions. |
| High Background Noise | - Contaminated solvents, reagents, or sample vials.- Carryover from previous injections.- Inadequate chromatographic separation from matrix components. | - Use high-purity solvents and reagents.- Implement a thorough wash protocol for the autosampler and column between injections.- Optimize the LC gradient to better resolve the analyte from interferences. |
| Poor Peak Shape (Tailing or Broadening) | - Column degradation or contamination.- Inappropriate mobile phase composition or pH.- Column overload. | - Replace or clean the analytical column.- Adjust the mobile phase composition and pH.- Reduce the injection volume or sample concentration. |
| Inconsistent Results | - Variable extraction recovery.- Inconsistent sample handling (e.g., freeze-thaw cycles).[3]- Fluctuations in instrument performance. | - Use a reliable internal standard for every sample.- Standardize all sample preparation steps.- Perform regular instrument maintenance and calibration. |
ELISA Troubleshooting
| Problem | Possible Causes | Suggested Solutions |
| Low or No Signal | - Low analyte concentration.- Inactive reagents (e.g., antibody, enzyme conjugate).- Insufficient incubation times or temperatures.- Improper plate washing. | - Concentrate the sample or use a more sensitive ELISA kit.- Check the expiration dates and storage conditions of all reagents.- Adhere strictly to the incubation parameters specified in the protocol.- Ensure thorough and consistent washing steps to remove unbound reagents. |
| High Background | - Insufficient blocking.- Cross-reactivity of the antibody with other molecules in the sample.[4]- High concentration of detection antibody or enzyme conjugate.- Inadequate washing. | - Use a more effective blocking buffer or increase the blocking time.- Evaluate the cross-reactivity profile of the antibody.- Optimize the concentration of the detection reagents.- Increase the number and vigor of wash steps. |
| High Coefficient of Variation (CV%) | - Pipetting errors.- Inconsistent incubation conditions across the plate ("edge effects").- Improper mixing of samples or reagents. | - Calibrate pipettes and use proper pipetting techniques.- Ensure uniform temperature during incubations and avoid stacking plates.- Thoroughly mix all solutions before adding them to the wells. |
Quantitative Data
Table 1: Comparison of LTB4 ELISA Kits (as a reference for 5-oxo-LTB4)
| Kit | Sensitivity | Detection Range | Sample Type |
| LTB4 Parameter Assay Kit (R&D Systems)[5] | 10.9 pg/mL | 10.3 - 2,500 pg/mL | Cell Culture Supernates, Serum, Plasma |
| Leukotriene B4 ELISA Kit (Cayman Chemical)[6] | 12 pg/mL (80% B/B0) | 3.9 - 500 pg/mL | Plasma and other sample matrices |
| Leukotriene B4 Express ELISA Kit (Cayman Chemical)[7] | 45 pg/mL (80% B/B0) | 15.6 - 2,000 pg/mL | Plasma and other sample matrices |
| Multi-Species LTB4 ELISA Kit (Ardent Bio)[8] | 9.38 pg/mL | 15.63 - 1000 pg/mL | Serum, plasma and other biological fluids |
Table 2: Recovery of LTB4 using Different Extraction Methods
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (Isopropanol/Dichloromethane) | LTB4 | Aqueous Buffer | 93.7 ± 1.4 | [9] |
| Solid-Phase Extraction (C18) | LTB4 | Cell Culture Media | 95 (Range: 86-114) | [5] |
| Solid-Phase Extraction (C18) | LTB4 | EDTA Plasma | 91 (Range: 82-112) | [5] |
| Protein Precipitation (Acetonitrile) followed by LC-MS/MS | LTB4 | Human Plasma | 86.4 - 103.2 | [10] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of 5-oxo-LTB4 from Plasma
This protocol is adapted from methods used for similar eicosanoids and is a general guideline that may require optimization.[11]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Add an appropriate amount of a stable isotope-labeled internal standard for 5-oxo-LTB4.
-
Vortex the sample and incubate at -20°C for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and add 4.5 mL of 1 mM HCl.
-
Adjust the sample pH to approximately 3 with 1 M HCl.
-
-
SPE Column Conditioning:
-
Use a C18 SPE column.
-
Condition the column by washing with 3 mL of 100% acetonitrile followed by 3 mL of 20% acetonitrile in water.
-
-
Sample Loading and Washing:
-
Load the pre-treated sample onto the conditioned SPE column.
-
Wash the column twice with 3 mL of 20% acetonitrile in water to remove polar impurities.
-
-
Elution:
-
Elute the 5-oxo-LTB4 with 1.5 mL of a methanol (B129727) and ethyl acetate (B1210297) mixture (1:1 v/v).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for 5-oxo-LTB4 quantification.
Caption: Troubleshooting low signal in LC-MS/MS.
Caption: Biosynthesis pathway of 5-oxo-LTB4.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ardentbio.com [ardentbio.com]
- 9. Single-step organic extraction of leukotrienes and related compounds and their simultaneous analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
minimizing variability in cell-based assays for 5-oxo-LTB4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays for 5-oxo-leukotriene B4 (5-oxo-LTB4).
Troubleshooting Guides
High variability in cell-based assays can mask the true biological effects of 5-oxo-LTB4 or potential therapeutic interventions. The following table outlines common issues, their potential causes, and recommended solutions to ensure robust and reproducible results.
| Issue | Potential Causes | Recommended Solutions |
| High Well-to-Well Variability (High Coefficient of Variation - CV%) | Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[1][2] Edge Effects: Evaporation and temperature gradients in the outer wells of the plate.[3] Pipetting Errors: Inaccurate or inconsistent reagent dispensing.[2] | Cell Seeding: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow even settling.[4] Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[3] Pipetting: Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all tips are drawing and dispensing equal volumes. |
| High Background Signal | Non-Specific Antibody Binding: Primary or secondary antibodies binding to unintended targets.[5][6] Insufficient Blocking: Incomplete blocking of non-specific binding sites on the plate.[5][6][7] Autofluorescence: Intrinsic fluorescence from cells or media components (e.g., phenol (B47542) red).[8] Contaminated Reagents: Buffers or media contaminated with the analyte or other interfering substances.[7] | Antibody Specificity: Titrate primary and secondary antibody concentrations to find the optimal balance between signal and noise.[6] Run controls without the primary antibody to check for non-specific secondary antibody binding.[6] Blocking: Optimize the blocking buffer (e.g., increase protein concentration, add a small amount of non-ionic detergent like Tween-20).[7] Increase the blocking incubation time.[6][7] Autofluorescence: Use phenol red-free media for fluorescent assays.[8] If possible, use red-shifted fluorescent dyes.[8] Reagent Purity: Use fresh, high-quality reagents and sterile technique to avoid contamination.[7][9] |
| Low or No Signal | Incorrect Reagent Addition: Reagents added in the wrong order or improperly prepared.[10][11] Inactive Reagents: Degradation of antibodies, standards, or enzymes due to improper storage. Low Cell Health/Viability: Cells are stressed, senescent, or dead, leading to a poor response.[12] Suboptimal Assay Conditions: Incubation times, temperatures, or reagent concentrations are not optimal.[13] | Protocol Adherence: Carefully follow the assay protocol for reagent preparation and addition sequence.[10][11] Reagent Handling: Store all kit components at their recommended temperatures and avoid repeated freeze-thaw cycles.[14][15] Cell Culture Practices: Use healthy, low-passage cells growing in their logarithmic phase.[12][16] Perform a cell viability count before seeding.[12] Assay Optimization: Optimize incubation times and temperatures. Titrate reagent concentrations to ensure they are not limiting.[13] |
| Poor Standard Curve | Standard Degradation: Improper storage or handling of the 5-oxo-LTB4 standard. Pipetting Inaccuracy: Errors in serial dilutions for the standard curve. Incorrect Curve Fit: Using an inappropriate regression model for the data. | Standard Preparation: Reconstitute and store the standard as recommended by the manufacturer. Prepare fresh dilutions for each experiment. Dilution Series: Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy. Data Analysis: Use a 4-parameter logistic (4-PL) or similar non-linear regression model for sigmoidal dose-response curves. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a 5-oxo-LTB4 assay?
A1: The optimal cell seeding density is cell-type dependent and should be determined empirically.[8][12] A cell density titration experiment is recommended to find the number of cells that provides the best assay window (the difference between the minimum and maximum signal).[12][17] Too few cells will result in a weak signal, while too many cells can lead to overcrowding, nutrient depletion, and altered cell behavior.[2]
Q2: How can I minimize variability originating from cell culture practices?
A2: Consistency is key. Standardize your cell culture procedures, including:
-
Cell Source: Obtain cells from a reputable cell bank to ensure identity and purity.[18]
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[12][18]
-
Culture Conditions: Maintain consistent culture conditions such as media formulation, serum lot, temperature, and CO2 levels.[18]
-
Confluency: Subculture cells at a consistent confluency to ensure they are in a healthy, logarithmic growth phase.[16]
Q3: My cells are not responding to 5-oxo-LTB4 stimulation. What could be the reason?
A3: Several factors could contribute to a lack of response:
-
Receptor Expression: Confirm that your cell line expresses the 5-oxo-LTB4 receptor, OXER1.[19] Expression levels can vary with cell passage and culture conditions.
-
Ligand Activity: Ensure the 5-oxo-LTB4 used for stimulation has not degraded. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
-
Cell Health: Unhealthy or stressed cells may not respond appropriately. Ensure high cell viability before starting the experiment.[12]
-
Assay Kinetics: The time course of the response to 5-oxo-LTB4 may be very rapid. You may need to optimize the stimulation time.
Q4: Can the solvent for 5-oxo-LTB4 affect my assay?
A4: Yes. 5-oxo-LTB4 is often dissolved in an organic solvent like ethanol, methanol, or DMSO. High concentrations of these solvents can be toxic to cells and interfere with the assay.[20] It is crucial to prepare a high-concentration stock solution and then dilute it in culture media so that the final solvent concentration in the well is minimal (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.[20]
Experimental Protocols
General Protocol for a 5-oxo-LTB4-Induced Calcium Flux Assay
This protocol provides a general workflow for measuring intracellular calcium mobilization in response to 5-oxo-LTB4, a common downstream signaling event of OXER1 activation.
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed cells in a black, clear-bottom 96-well microplate at a pre-determined optimal density.[8]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Wash the cells gently with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of 5-oxo-LTB4 and any test compounds (e.g., OXER1 antagonists) in the physiological buffer.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the 5-oxo-LTB4 and/or test compounds.
-
Immediately begin kinetic fluorescence readings to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the dose-response curve for 5-oxo-LTB4 and calculate the EC50 value.
-
For antagonist studies, determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for 5-oxo-LTB4 and a typical experimental workflow for a cell-based assay.
References
- 1. Controlling fluid flow to improve cell seeding uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 4. marinbio.com [marinbio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. arp1.com [arp1.com]
- 8. selectscience.net [selectscience.net]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TH [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elkbiotech.com [elkbiotech.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
selecting the right internal standard for 5-oxo-LTB4 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the accurate quantification of 5-oxo-leukotriene B4 (5-oxo-LTB4) using mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for the analysis of 5-oxo-LTB4?
A1: 5-oxo-LTB4 is a lipid mediator often present at low concentrations in complex biological matrices. An internal standard (IS) is crucial to ensure accurate and precise quantification by correcting for variability that can occur during the entire analytical workflow.[1][2] This includes variations in sample collection, extraction efficiency, injection volume, and instrument response (e.g., ionization suppression or enhancement in the mass spectrometer).[3][4] By adding a known amount of the IS to the sample at the earliest stage, the ratio of the analyte to the IS can be used for accurate quantification, mitigating potential errors.[2][3]
Q2: What is the ideal internal standard for 5-oxo-LTB4 analysis?
A2: The ideal internal standard for mass spectrometry-based quantification of 5-oxo-LTB4 is a stable isotope-labeled (SIL) analog of the analyte itself.[1][2][3] A SIL-IS has the same chemical structure and physicochemical properties as 5-oxo-LTB4 but is enriched with heavy isotopes like Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C).[1][5] This ensures that it co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency and fragmentation in the mass spectrometer, providing the most accurate correction.[1][6]
Q3: What are the key characteristics to consider when selecting a stable isotope-labeled internal standard?
A3: When selecting a SIL internal standard, consider the following:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment to minimize the contribution of any unlabeled analyte.[3]
-
Mass Difference: To avoid mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of 4-5 Da from the analyte.[4]
-
Stability of Labels: While deuterium labeling is common and cost-effective, the labels can sometimes undergo hydrogen-deuterium exchange.[1][4] ¹³C or ¹⁵N-labeled standards are generally more stable.[4]
-
Co-elution: The SIL-IS should co-elute with the analyte to ensure it experiences the same matrix effects.[1]
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version of 5-oxo-LTB4 is unavailable?
A4: While a SIL internal standard is highly recommended, a structural analog can be used as an alternative if a suitable SIL version is not commercially available.[2] The chosen analog should have a similar chemical structure, extraction recovery, and chromatographic retention time to 5-oxo-LTB4.[2] However, it is critical to thoroughly validate the method to ensure the analog accurately corrects for variations. Potential candidates could include other eicosanoids that are not endogenously present in the sample or can be well-separated chromatographically.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient profile, and column temperature. Ensure the sample solvent is compatible with the initial mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Low or No Internal Standard Signal | Degradation of the internal standard. | Verify the stability of the internal standard in the sample matrix and under the storage and processing conditions. Prepare fresh stock solutions. |
| Inaccurate pipetting of the internal standard. | Calibrate pipettes regularly and ensure accurate addition of the IS to all samples, calibrators, and quality controls. | |
| Ion suppression due to matrix effects. | Improve sample cleanup procedures (e.g., optimize solid-phase extraction). Adjust chromatography to separate the analyte and IS from co-eluting matrix components. | |
| High Variability in Analyte/IS Ratio | Inconsistent sample preparation. | Ensure uniform and consistent sample handling and extraction procedures for all samples. |
| Late addition of the internal standard. | Add the internal standard at the very beginning of the sample preparation process to correct for losses during extraction.[3][7] | |
| Internal Standard Signal in Blank Samples | Contamination of the analytical system. | Thoroughly clean the autosampler, injection port, and column. |
| Presence of the internal standard in the blank matrix. | Analyze a different lot of the blank matrix or use a surrogate matrix. |
Recommended Internal Standards for 5-oxo-LTB4 Analysis
The selection of the most appropriate internal standard is critical for obtaining reliable quantitative data. Below is a comparison of suitable options.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) 5-oxo-LTB4 | 5-oxo-LTB4-dₓ5-oxo-LTB4-¹³Cₓ | - Co-elutes with the analyte.- Experiences identical extraction recovery and ionization efficiency.[1][3]- Provides the most accurate correction for matrix effects.[3] | - May have higher cost.- Commercial availability may be limited for specific labeling patterns. |
| Stable Isotope-Labeled (SIL) Structural Analog | Leukotriene B4-d4 (LTB4-d4)[8][9]Leukotriene B4-d5 (LTB4-d5)[10] | - Structurally and chemically very similar to 5-oxo-LTB4.- Likely to have similar extraction and chromatographic behavior.- Commercially available.[8][10] | - May not perfectly co-elute with 5-oxo-LTB4, potentially leading to differential matrix effects.- Requires thorough validation to confirm its suitability. |
| Structural Analog (Non-labeled) | Other eicosanoids not present in the sample. | - Lower cost.- More readily available. | - Significant differences in physicochemical properties can lead to inaccurate quantification.- Different extraction recovery and ionization efficiency compared to the analyte.- Not recommended for high-accuracy quantitative studies. |
Experimental Protocol: Quantification of 5-oxo-LTB4 by LC-MS/MS
This protocol provides a general framework for the analysis of 5-oxo-LTB4. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To 100 µL of biological sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard solution (e.g., 5-oxo-LTB4-dₓ at 100 ng/mL in ethanol) at the earliest step.
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-oxo-LTB4 and its internal standard need to be optimized by infusing the pure standards into the mass spectrometer. For LTB4 (a close analog), a common transition is m/z 335.0 → 194.9.[9] The transitions for 5-oxo-LTB4 and its SIL-IS will be slightly different and must be determined empirically.
-
3. Data Analysis
-
Integrate the peak areas for both the 5-oxo-LTB4 and the internal standard MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the analyte/IS peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 5-oxo-LTB4 in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Visualizations
Caption: Decision workflow for selecting the appropriate internal standard.
Caption: General experimental workflow for 5-oxo-LTB4 analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 13C Labeled internal standards | LIBIOS [libios.fr]
- 6. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
dealing with interfering compounds in 5-oxo-LTB4 measurement
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the measurement of 5-oxo-6,8,10,14-eicosatetraenoic acid (5-oxo-LTB4), a potent inflammatory mediator. The focus is on identifying and mitigating interference from other compounds in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 5-oxo-LTB4, and why is its accurate measurement critical?
5-oxo-LTB4 is a powerful chemoattractant for eosinophils and neutrophils, playing a significant role in inflammatory responses. It is synthesized from Leukotriene B4 (LTB4) through the action of prostaglandin (B15479496) reductase 1 (PTGR1), also known as LTB4 12-hydroxydehydrogenase[1]. Accurate measurement is crucial for understanding its role in various inflammatory diseases and for the development of targeted therapeutics.
Q2: What are the primary methods used to measure 5-oxo-LTB4?
The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA).
-
LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the separation and distinct quantification of 5-oxo-LTB4 from structurally similar molecules[2][3].
-
Immunoassays (ELISA) are also widely used but can be susceptible to cross-reactivity and matrix interferences[4][5].
Q3: What are the main sources of interference in 5-oxo-LTB4 analysis?
Interference can be broadly categorized as follows:
-
Structurally Related Lipids: Eicosanoid isomers and metabolites (e.g., LTB4, 12-oxo-LTB4, and various HETEs) can have similar masses or chromatographic behavior, leading to co-elution and inaccurate quantification in MS-based methods[4][6]. In immunoassays, these related compounds may cross-react with the antibodies[7].
-
Matrix Components: Biological samples are complex matrices containing high concentrations of phospholipids, triglycerides, and proteins. These can cause significant ion suppression or enhancement in LC-MS/MS analysis and non-specific binding in ELISAs[2][7][8]. Lipemia, the presence of a high concentration of lipoproteins, is a well-known interferent[9].
-
Exogenous Contaminants & Reagents: Plasticizers, detergents, and other chemicals can leach into the sample and interfere with the analysis. The use of antioxidants like butylated hydroxytoluene (BHT) is often necessary during sample preparation to prevent artificial oxidation of lipids[2].
-
Antibody-Related Interference (ELISA): The presence of heterophile antibodies, human anti-animal antibodies (HAAA), or rheumatoid factor in patient samples can bridge the capture and detection antibodies, leading to falsely elevated results[5][7].
Q4: How should I collect and handle biological samples to minimize interference?
Proper sample handling is the first line of defense against interference and analyte degradation.
-
Rapid Processing: Process samples as quickly as possible on ice to minimize enzymatic activity that could alter lipid profiles[8].
-
Antioxidants: Add an antioxidant, such as BHT, during extraction to prevent non-enzymatic oxidation of polyunsaturated fatty acids[2].
-
Immediate Freezing: For long-term storage, snap-freeze tissue samples in liquid nitrogen and store all samples (plasma, serum, etc.) at -80°C until analysis[8].
-
Avoid Contamination: Use high-purity solvents and polypropylene (B1209903) or glass tubes to minimize contamination from plasticizers or other leachable compounds.
Troubleshooting Guide: LC-MS/MS Analysis
Q5: My chromatogram shows a peak co-eluting with 5-oxo-LTB4. How can I confirm its identity and resolve it?
Co-elution is a common problem due to the presence of isobaric compounds (molecules with the same mass).
-
Problem: Many eicosanoids are isomers and can have the same parent and fragment ion masses, making them indistinguishable by MS/MS alone[4]. For example, LTB4 metabolites can interfere with analysis[10][11].
-
Solution 1: Optimize Chromatography. The most effective solution is to improve chromatographic separation.
-
Method: Switch to a high-resolution column (e.g., UPLC® BEH shield RP18) and optimize the mobile phase gradient and pH[4]. A longer run time or a slower gradient can often resolve closely eluting peaks. A highly selective method was developed for LTB4 using a Synergi Hydro-RP column to separate it from three other isomers[12].
-
-
Solution 2: Use Multiple Reaction Monitoring (MRM). While isobaric compounds may share a primary MRM transition, they often have different product ion ratios.
-
Method: Monitor multiple, distinct product ions for 5-oxo-LTB4. The ratio of these transitions should be consistent between your standard and your sample. A deviation suggests the presence of an interfering compound[13].
-
Q6: I am observing significant ion suppression in my analysis. What is the cause and how can I fix it?
Ion suppression is a matrix effect where co-eluting compounds, typically phospholipids, reduce the ionization efficiency of the target analyte in the mass spectrometer source.
-
Problem: The biological matrix, especially plasma or serum, is rich in lipids and salts that interfere with the ionization process[2].
-
Solution: Improve Sample Preparation. The goal is to selectively remove interfering matrix components while efficiently recovering 5-oxo-LTB4. Solid-Phase Extraction (SPE) is the most effective and widely used method for this purpose[2][3].
Experimental Protocol: Solid-Phase Extraction (SPE) for Eicosanoids
This protocol is a general guideline for removing interfering lipids from plasma or serum using a C18 SPE cartridge.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 5-oxo-LTB4) to the sample before extraction to correct for analyte loss during processing.
-
Sample Pre-treatment: Acidify the sample (e.g., 500 µL of plasma) to pH ~3.5 with a weak acid like acetic acid. This ensures that the acidic eicosanoids are in their protonated form and will bind to the C18 stationary phase.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 2-3 mL of methanol (B129727).
-
Equilibrate the cartridge with 2-3 mL of water adjusted to pH 3.5. Do not let the cartridge run dry.
-
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash the cartridge with 2-3 mL of water (pH 3.5) to remove salts and other polar interferences.
-
Wash with 2-3 mL of a low-percentage organic solvent (e.g., 15% methanol) to remove more lipophilic interferences without eluting the analytes of interest.
-
-
Elution: Elute the 5-oxo-LTB4 and other eicosanoids with 2 mL of a high-percentage organic solvent like methanol or methyl formate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Troubleshooting Guide: Immunoassay (ELISA)
Q7: My ELISA results show high variability and poor reproducibility. What are the likely causes?
High variability in ELISAs is often due to matrix effects or cross-reactivity.
-
Problem 1: Cross-Reactivity. The antibodies used in the kit may bind to other structurally similar eicosanoids present in the sample, leading to an overestimation of the 5-oxo-LTB4 concentration[4].
-
Problem 2: Matrix Effects. Components in the sample matrix (lipids, proteins) can interfere with the antibody-antigen binding reaction[5][7].
-
Solution: Perform Validation Experiments. To identify these issues, run spike-and-recovery and dilution linearity experiments.
-
Spike and Recovery: Add a known amount of 5-oxo-LTB4 standard into your sample matrix and a standard buffer. The recovery percentage should be similar in both and typically fall within 80-120%. Poor recovery in the sample matrix indicates interference.
-
Dilution Linearity: Serially dilute a high-concentration sample with the assay buffer. The measured concentration should decrease proportionally with the dilution factor. A non-linear response suggests the presence of interfering substances that are diluted out.
-
Quantitative Data Summary: Analyte Recovery
The efficiency of your extraction protocol is critical for accurate quantification. The table below provides representative recovery data for eicosanoids using SPE, highlighting how different classes of lipids may be recovered differently.
| Eicosanoid Class | Compound Example | Typical Recovery (%) from Biological Matrix | Reference |
| Mono-hydroxy Eicosanoids | 5-HETE | 75 - 100% | [13] |
| Di-hydroxy Eicosanoids | LTB4 | 75 - 100% | [13] |
| Leukotrienes | LTC4 | ~50% | [13] |
| Prostaglandins | PGE2 | ~50% | [13] |
Note: Recovery can vary significantly based on the specific protocol, sample matrix, and SPE sorbent used. It is essential to validate recovery in your own laboratory.
Visual Guides and Workflows
Signaling Pathway: Formation of 5-oxo-LTB4
Caption: Simplified biosynthesis pathway from Arachidonic Acid to 5-oxo-LTB4.
Experimental Workflow: Sample Preparation for LC-MS/MS
Caption: General workflow for preparing biological samples for 5-oxo-LTB4 analysis.
Troubleshooting Logic: ELISA Interference
Caption: Decision tree for troubleshooting common interference issues in ELISAs.
References
- 1. Reactome | LTB4 is oxidised to 12-oxoLTB4 by PTGR1 [reactome.org]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic/mass spectrometric analysis of oxo and chain-shortened leukotriene B4 metabolites. Leukotriene B4 metabolism in Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of leukotriene B4 to dihydro and dihydro-oxo products by porcine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereochemistry of leukotriene B4 metabolites formed by the reductase pathway in porcine polymorphonuclear leukocytes: inversion of stereochemistry of the 12-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing Derivatization of 5-oxo-LTB4 for GC-MS Analysis
Welcome to the technical support center for the derivatization of 5-oxo-Leukotriene B4 (5-oxo-LTB4) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.
Frequently Asked questions (FAQs)
Q1: Why is derivatization of 5-oxo-LTB4 necessary for GC-MS analysis?
A1: Direct analysis of 5-oxo-LTB4 by GC-MS is challenging due to its low volatility and thermal instability. The presence of a polar carboxylic acid group and a ketone group makes it difficult for the molecule to vaporize at typical GC operating temperatures without degradation. Derivatization chemically modifies these functional groups, replacing them with less polar and more thermally stable moieties, which significantly improves its chromatographic behavior and allows for robust and reproducible analysis.
Q2: What are the most common derivatization strategies for 5-oxo-LTB4?
A2: The most common and effective strategy for derivatizing molecules with both ketone and carboxylic acid groups, like 5-oxo-LTB4, is a two-step approach:
-
Methoximation: The ketone group is converted to a methoxime derivative. This step is crucial to "lock" the carbonyl group in a stable form and prevent tautomerization (the equilibrium between the keto and enol forms), which could otherwise lead to multiple chromatographic peaks for a single analyte.
-
Silylation or Pentafluorobenzyl (PFB) Esterification:
-
Silylation: The carboxylic acid and hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) esters and ethers, respectively. This is a widely used technique that significantly increases volatility.
-
Pentafluorobenzyl (PFB) Esterification: The carboxylic acid is converted to a PFB ester. This method is particularly advantageous for enhancing sensitivity in electron capture negative ionization (ECNI) MS. The hydroxyl group is then typically silylated.
-
Q3: Which silylation reagent is best for 5-oxo-LTB4?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a commonly used and effective silylating agent for eicosanoids. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent option, known for its high volatility, which can be beneficial in preventing chromatographic interference.
Q4: Can I use a single-step derivatization method?
A4: While single-step methods that target only the carboxylic acid (e.g., PFBBr alone) or both the carboxylic acid and hydroxyl groups (silylation alone) are available, they are not ideal for 5-oxo-LTB4. A single-step approach fails to address the ketone group, which can lead to peak tailing, broadening, or the appearance of multiple peaks due to tautomerization, complicating quantification.
Troubleshooting Guides
Problem 1: Low or No Derivatization Product Detected
| Possible Cause | Suggestion | Explanation |
| Presence of Moisture | Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample thoroughly under a stream of nitrogen before adding derivatization reagents. | Silylating reagents are highly sensitive to moisture. Water will react with the reagent, reducing its availability for the derivatization of 5-oxo-LTB4. |
| Degraded Reagents | Use fresh derivatization reagents. Store them under inert gas (e.g., argon or nitrogen) and in a desiccator. | Over time, especially with repeated exposure to air and moisture, derivatization reagents can degrade, leading to reduced reactivity. |
| Insufficient Reagent | Use a molar excess of the derivatization reagents. | A sufficient excess of the reagent is necessary to drive the reaction to completion, especially if there are other reactive species in the sample matrix. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For silylation, a common starting point is 60°C for 30-60 minutes. For methoximation, room temperature for 60-90 minutes is often sufficient. | Derivatization reactions are kinetics-dependent. Insufficient time or temperature can lead to incomplete reactions. |
| Sample Matrix Interference | Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. | Other molecules in the biological matrix can compete for the derivatizing reagent or inhibit the reaction. |
Problem 2: Multiple Peaks for 5-oxo-LTB4
| Possible Cause | Suggestion | Explanation |
| Incomplete Methoximation | Ensure the methoximation step is performed prior to silylation or esterification. Optimize the methoximation reaction time and temperature. | If the ketone group is not protected, tautomerization can occur, leading to the formation of both keto and enol derivatives, resulting in multiple peaks. |
| Incomplete Silylation/Esterification | Optimize the reaction conditions (reagent concentration, temperature, and time) for the second derivatization step. | Incomplete derivatization of the carboxylic acid or hydroxyl group will result in the presence of both derivatized and underivatized or partially derivatized analyte. |
| Isomerization | Handle samples under mild conditions and avoid exposure to harsh pH or high temperatures for extended periods before derivatization. | 5-oxo-LTB4 has several double bonds and chiral centers, making it susceptible to isomerization under certain conditions. |
| Formation of Byproducts | Use high-purity reagents and solvents. Run a reagent blank to identify any peaks originating from the reagents themselves. | Impurities in the reagents or solvents can lead to the formation of side products that may be mistaken for the analyte. |
Problem 3: Peak Tailing or Broadening
| Possible Cause | Suggestion | Explanation |
| Adsorption in the GC System | Use a deactivated (silylated) GC inlet liner and ensure the GC column is in good condition. | Active sites (free silanol (B1196071) groups) in the GC inlet or on the column can interact with the analyte, causing peak tailing. |
| Incomplete Derivatization | Re-optimize the derivatization protocol to ensure complete reaction. | The presence of underivatized polar functional groups will lead to poor peak shape. |
| Column Overload | Dilute the sample before injection. | Injecting too much analyte can saturate the column, leading to fronting or tailing peaks. |
| Inappropriate GC Conditions | Optimize the injector temperature and carrier gas flow rate. | A too-low injector temperature can cause slow vaporization, while an incorrect flow rate can affect peak shape. |
Experimental Protocols
Recommended Two-Step Derivatization Protocol for 5-oxo-LTB4 (Adapted from a method for 12-ketooleic acid)
This protocol is a recommended starting point and may require optimization for your specific application and instrumentation.
Materials:
-
Dried sample extract containing 5-oxo-LTB4
-
Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Methoximation of the Ketone Group: a. To the dried sample in a GC vial, add 50 µL of the methoxyamine hydrochloride solution. b. Vortex for 1 minute to ensure complete dissolution. c. Incubate at 60°C for 60 minutes. d. Allow the vial to cool to room temperature.
-
Silylation of Carboxylic Acid and Hydroxyl Groups: a. Add 50 µL of BSTFA + 1% TMCS (or MSTFA) to the vial containing the methoximated sample. b. Cap the vial tightly and vortex for 1 minute. c. Incubate at 60°C for 60 minutes. d. Allow the vial to cool to room temperature before GC-MS analysis.
Alternative Derivatization: PFB Esterification and Silylation
This method is suitable for researchers aiming for high sensitivity using ECNI-MS.
Materials:
-
Dried sample extract containing 5-oxo-LTB4
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
BSTFA + 1% TMCS or MSTFA
-
Anhydrous acetonitrile
-
Heating block or oven
Procedure:
-
PFB Esterification of the Carboxylic Acid Group: a. To the dried sample, add 50 µL of PFBBr solution and 10 µL of DIPEA. b. Vortex and heat at 60°C for 30 minutes. c. Evaporate the solvent under a stream of nitrogen.
-
Silylation of the Hydroxyl and Ketone Groups (after methoximation): It is highly recommended to perform a methoximation step prior to silylation for the reasons mentioned above. a. Perform the methoximation step as described in the previous protocol. b. After cooling, add 50 µL of BSTFA + 1% TMCS (or MSTFA). c. Vortex and heat at 60°C for 30 minutes. d. Cool to room temperature before analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of eicosanoids and related compounds. Specific efficiency and detection limit data for 5-oxo-LTB4 are not widely available in the literature and will be instrument and method-dependent.
| Derivatization Method | Reagents | Typical Temperature (°C) | Typical Time (min) | Target Functional Groups |
| Methoximation | Methoxyamine HCl in Pyridine | Room Temperature - 60 | 60 - 90 | Ketone |
| Silylation | BSTFA + 1% TMCS or MSTFA | 60 - 80 | 30 - 60 | Carboxylic Acid, Hydroxyl |
| PFB Esterification | PFBBr, DIPEA | 60 - 80 | 30 - 60 | Carboxylic Acid |
Visualizations
Technical Support Center: Ensuring Reproducibility in 5-oxo-LTB4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in experiments involving 5-oxo-leukotriene B4 (5-oxo-LTB4).
Troubleshooting Guides
This section addresses specific issues that may arise during 5-oxo-LTB4 experimentation, presented in a question-and-answer format.
Question: My 5-oxo-LTB4 quantification by LC-MS/MS is showing high variability between replicate injections. What are the likely causes and solutions?
Answer: High variability in LC-MS/MS quantification can stem from several sources. Here's a systematic approach to troubleshooting:
-
Sample Preparation: Inconsistent extraction efficiency is a common culprit. Ensure precise and consistent execution of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for all samples. It is advisable to use a deuterated internal standard for 5-oxo-LTB4 to normalize for extraction variability.[1][2]
-
Matrix Effects: The co-elution of other molecules from your sample matrix can suppress or enhance the ionization of 5-oxo-LTB4, leading to inconsistent measurements.[2] To mitigate this, ensure your chromatographic method adequately separates 5-oxo-LTB4 from interfering compounds. You can also assess matrix effects by comparing the signal of a standard in solvent versus a post-extraction spiked blank sample.
-
Analyte Instability: 5-oxo-LTB4, like other eicosanoids, can be unstable. Ensure samples are kept on ice during preparation and stored at -80°C to prevent degradation.[3] Avoid multiple freeze-thaw cycles.
-
Instrument Performance: Check for fluctuations in spray stability, mobile phase delivery, and detector sensitivity. Run system suitability tests before your sample batch to ensure the instrument is performing optimally.
Question: I am observing low or no 5-oxo-LTB4 production in my cell stimulation experiments. What are the potential reasons?
Answer: Insufficient 5-oxo-LTB4 production can be due to several factors related to cell handling and stimulation:
-
Cell Health and Density: Ensure your cells (e.g., neutrophils, eosinophils) are viable and plated at the optimal density for your experiment. Overly confluent or stressed cells may not respond robustly to stimuli.
-
Stimulus Potency and Preparation: The stimulating agent (e.g., calcium ionophore A23187, fMLP) may have degraded. Prepare fresh solutions of your stimulus and ensure it is used at the appropriate concentration. For some cell types, priming with an agent like GM-CSF may be necessary to elicit a strong response.[4]
-
Incubation Time: The kinetics of 5-oxo-LTB4 production can be rapid and transient. Perform a time-course experiment to determine the optimal stimulation time for your specific cell type and stimulus.
-
Reagent Quality: Ensure all buffers and media are of high quality and free of contaminants that could inhibit cellular responses.
Question: My in-vitro cell-based assays with 5-oxo-LTB4 are giving inconsistent results. How can I improve reproducibility?
Answer: Reproducibility in cell-based assays with 5-oxo-LTB4 can be enhanced by addressing the following:
-
Ligand Stability: 5-oxo-LTB4 in aqueous solutions can be unstable. Prepare fresh dilutions from a stock solution in an organic solvent like acetonitrile (B52724) for each experiment.
-
Cell Priming: The responsiveness of cells like neutrophils to 5-oxo-LTB4 can be significantly enhanced by priming with cytokines such as GM-CSF.[4] Ensure your priming protocol is consistent in terms of concentration and incubation time.
-
Receptor Desensitization: Pre-treatment of cells with LTB4 can lead to desensitization of the LTB4 receptor, which can also be activated by some 5-oxo-LTB4 analogs.[5] Be mindful of any pre-treatment steps in your protocol.
-
Assay-Specific Conditions: For chemotaxis assays, ensure stable and reproducible gradients are formed. For calcium mobilization assays, ensure consistent loading of fluorescent indicators and baseline measurements.
Frequently Asked Questions (FAQs)
What is the primary receptor for 5-oxo-LTB4?
While 5-oxo-ETE, a related compound, has its own receptor (OXE-R1), some analogs of 5-oxo-LTB4 can interact with the leukotriene B4 receptors, BLT1 and BLT2.[5]
What are the expected concentrations of 5-oxo-LTB4 for in-vitro cell stimulation?
Effective concentrations can vary by cell type and the specific response being measured. For example, stimulation of neutrophils with 5-oxo-ETE (a closely related compound) for ROS production and dsDNA release has been observed at concentrations as low as 4 pg/mL, with peak ROS production at 40 pg/mL.[4][6]
How should I store my 5-oxo-LTB4 standard?
5-oxo-LTB4 is typically supplied in an organic solvent like acetonitrile. It should be stored at -20°C or -80°C to ensure stability.
What is the best method for extracting 5-oxo-LTB4 from biological samples?
Solid-phase extraction (SPE) using C18 cartridges is a widely recommended and effective method for extracting eicosanoids, including 5-oxo-LTB4, from various biological matrices like plasma, serum, and cell culture supernatants.[2][3][7] It offers good recovery and sample clean-up.
What are the key differences in potency between 5-oxo-LTB4 and LTB4?
Generally, LTB4 is more potent in inducing neutrophil chemotaxis and calcium mobilization compared to many of its metabolites and analogs.[8][9] The specific potency difference depends on the particular 5-oxo analog and the biological response being measured.
Quantitative Data Summary
The following tables summarize quantitative data from various 5-oxo-LTB4 experiments to aid in experimental design and data comparison.
| Parameter | Cell Type | Agonist | Value | Reference |
| Minimal effective concentration for ROS production and dsDNA release | Human Neutrophils (GM-CSF primed) | 5-oxo-ETE | 4 pg/mL | [4][6] |
| Concentration for peak ROS production | Human Neutrophils (GM-CSF primed) | 5-oxo-ETE | 40 pg/mL | [4][6] |
| Concentration for highest dsDNA release | Human Neutrophils (GM-CSF primed) | 5-oxo-ETE | 400 pg/mL | [4] |
| ED50 for Chemotaxis | Human Neutrophils | LTB4 | 10⁻⁸ M | [8] |
| ED50 for Calcium Mobilization | Human Neutrophils | LTB4 | 5 x 10⁻¹⁰ M | [9] |
| ED50 for Calcium Mobilization | Human Neutrophils | LTB5 | 5 x 10⁻⁹ M | [9] |
| Assay Performance Metric | Acceptable Range | Reference |
| Intra-assay Coefficient of Variation (%CV) | < 10% | [10] |
| Inter-assay Coefficient of Variation (%CV) | < 15% | [10][11] |
| Recovery Rate (SPE) | 70-120% | [1] |
Detailed Experimental Protocols
Protocol 1: Extraction of 5-oxo-LTB4 from Plasma/Serum using Solid-Phase Extraction (SPE)
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA for plasma). Immediately add a cyclooxygenase inhibitor like indomethacin (B1671933) (to a final concentration of 10-15 µM).[7]
-
Sample Preparation:
-
Centrifuge the blood sample to separate plasma or allow it to clot for serum preparation.
-
To 1 mL of plasma/serum, add 1 mL of acetonitrile to precipitate proteins.
-
Add an appropriate amount of deuterated 5-oxo-LTB4 internal standard.
-
Vortex and incubate at -20°C for 15 minutes.
-
Centrifuge to pellet the precipitated protein.
-
-
SPE Column Conditioning:
-
Wash a C18 SPE cartridge with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[7]
-
-
Sample Loading and Washing:
-
Acidify the supernatant from step 2 to a pH of 3.5 with 2M HCl.
-
Load the acidified sample onto the conditioned C18 column.
-
Wash the column with 10 mL of water, followed by 10 mL of 15% ethanol in water, and then 10 mL of hexane (B92381) to remove non-polar impurities.[7]
-
-
Elution and Analysis:
-
Elute the 5-oxo-LTB4 with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[3]
-
Protocol 2: In-Vitro Neutrophil Stimulation for 5-oxo-LTB4-induced ROS Production
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Cell Priming:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Prime the cells with 25 ng/mL of recombinant human GM-CSF for 15 minutes at 37°C.[4]
-
-
Stimulation:
-
Prepare serial dilutions of 5-oxo-LTB4 (or 5-oxo-ETE) in the appropriate buffer.
-
Add the 5-oxo-LTB4 dilutions to the primed neutrophils and incubate for the desired time (e.g., 1 hour).[4]
-
-
ROS Detection:
-
Add a fluorescent probe for ROS detection (e.g., dihydrorhodamine 123) to the cell suspension.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify ROS production.
-
Visualizations
5-oxo-LTB4 Signaling Pathway
Caption: Simplified signaling pathway of 5-oxo-LTB4 analogs via BLT receptors.
Experimental Workflow for 5-oxo-LTB4 Quantification
Caption: General workflow for reproducible 5-oxo-LTB4 quantification.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 4. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. arborassays.com [arborassays.com]
- 8. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. salimetrics.com [salimetrics.com]
- 11. A multicenter analytical performance evaluation of a multiplexed immunoarray for the simultaneous measurement of biomarkers of micronutrient deficiency, inflammation and malarial antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing 5-oxo-LTB4 standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-oxo-Leukotriene B4 (5-oxo-LTB4) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my 5-oxo-LTB4 standard upon receipt?
Upon receipt, your 5-oxo-LTB4 standard, which is typically supplied in an organic solvent like acetonitrile (B52724), should be stored at -20°C.[1] It is recommended to minimize exposure to light and air. For long-term storage, aliquoting the standard into smaller, single-use vials is advisable to prevent contamination and degradation from repeated freeze-thaw cycles.
Q2: What is the stability of the 5-oxo-LTB4 standard under recommended storage conditions?
When stored at -20°C in acetonitrile, the 5-oxo-LTB4 standard is stable for at least one year.[1] It is crucial to use a properly calibrated freezer and to ensure the vial is tightly sealed to maintain the integrity of the standard.
Q3: Can I store the 5-oxo-LTB4 standard in other solvents?
While acetonitrile is the most common solvent for supplying and storing 5-oxo-LTB4, other organic solvents like ethanol (B145695), methanol, and DMSO can also be used, particularly for preparing working solutions. The stability in these solvents may vary, and it is recommended to prepare fresh dilutions in these solvents and use them promptly. Some studies have shown that related compounds, like myoglobin-based carbene transferases, maintain high levels of activity in the presence of up to 30%-50% (v/v) of various organic solvents, including ethanol, methanol, N,N-dimethylformamide, acetonitrile, and dimethyl sulfoxide.[2][3][4]
Q4: Is 5-oxo-LTB4 sensitive to light?
Yes, leukotrienes, in general, are known to be light-sensitive. Studies on the closely related leukotriene B4 (LTB4) have shown dose-dependent photodegradation upon exposure to UVB irradiation. Therefore, it is best practice to protect 5-oxo-LTB4 standards and working solutions from light by using amber vials or by wrapping the vials in foil.
Q5: How does pH affect the stability of 5-oxo-LTB4?
The stability of 5-oxo-LTB4 can be pH-dependent. The formation of the related compound, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), from its precursor leukotriene A4 (LTA4) is pH-dependent, with increased formation at a more alkaline pH.[5] This suggests that maintaining a slightly acidic to neutral pH may be preferable for the stability of 5-oxo-LTB4 in aqueous solutions. It is advisable to prepare aqueous solutions fresh and use them immediately.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
Q: I am getting a weak or no signal in my 5-oxo-LTB4 ELISA. What could be the cause?
A weak or no signal in a competitive ELISA for 5-oxo-LTB4 can be due to several factors:
-
Degraded Standard: The 5-oxo-LTB4 standard may have degraded due to improper storage or handling. Ensure it has been stored at -20°C and protected from light. Prepare fresh dilutions from a new aliquot.
-
Incorrect Standard Dilutions: Errors in preparing the standard curve can lead to an inaccurate representation of the expected signal. Carefully re-prepare the serial dilutions.
-
Antibody Issues: The antibody may have low affinity or may not be specific to 5-oxo-LTB4. Check the manufacturer's data sheet for cross-reactivity information. For instance, some LTB4 ELISA kits show cross-reactivity with other leukotrienes, which could be a factor if your samples contain these compounds.[6][7]
-
Suboptimal Incubation Times: Ensure you are following the recommended incubation times in the kit protocol.
Q: My 5-oxo-LTB4 ELISA is showing high background. What can I do to reduce it?
High background in an ELISA can obscure the signal from your samples. Here are some common causes and solutions:
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents that contribute to high background. Ensure thorough washing according to the protocol.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions.
-
Cross-Reactivity: The antibody may be cross-reacting with other molecules in your sample matrix. Consider sample purification or using a more specific antibody. Check the cross-reactivity profile of the antibody provided by the manufacturer.[6][7]
-
Non-specific Binding: The plate may not be adequately blocked. Ensure the blocking step is performed correctly.
LC-MS (Liquid Chromatography-Mass Spectrometry)
Q: I am having trouble detecting 5-oxo-LTB4 in my LC-MS analysis. What should I check?
Several factors can contribute to poor detection of 5-oxo-LTB4 by LC-MS:
-
Sample Preparation: Inefficient extraction of 5-oxo-LTB4 from the sample matrix can lead to low recovery. Optimize your extraction protocol.
-
Ionization Efficiency: Electrospray ionization (ESI) in negative ion mode is often preferred for leukotrienes.[8] Ensure your MS is tuned for optimal sensitivity for the [M-H]- ion of 5-oxo-LTB4 (m/z 333.2).
-
Fragmentation: If performing MS/MS, ensure you are monitoring the correct and most abundant fragment ions. The fragmentation pattern of oxo-leukotrienes can provide structural information.
-
Standard Integrity: As with ELISA, ensure your 5-oxo-LTB4 standard is not degraded.
Q: I am observing unexpected peaks in my LC-MS chromatogram for 5-oxo-LTB4. What could they be?
Unexpected peaks could be due to:
-
Isomers: Your sample may contain isomers of 5-oxo-LTB4 that have the same mass but different retention times.
-
Degradation Products: Improper handling or storage can lead to the formation of degradation products.
-
In-source Fragmentation: This can occur in the mass spectrometer, leading to the appearance of fragment ions as if they were parent ions.[9][10] Optimizing the source conditions can help minimize this.
Data Presentation
Table 1: Recommended Storage and Stability of 5-oxo-LTB4 Standards
| Parameter | Recommendation | Stability | Reference |
| Storage Temperature | -20°C | ≥ 1 year | [1] |
| Solvent | Acetonitrile | ≥ 1 year | [1] |
| Light Exposure | Protect from light (use amber vials or foil) | Prone to photodegradation | |
| pH (in aqueous solution) | Prepare fresh, use immediately (slightly acidic to neutral preferred) | Formation of related compounds is pH-dependent | [5] |
| Freeze-Thaw Cycles | Aliquot to minimize | Repeated cycles can lead to degradation | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of 5-oxo-LTB4 Standard Stock and Working Solutions
This protocol describes the preparation of a stock solution and serial dilutions for generating a standard curve for use in ELISA or LC-MS.
-
Materials:
-
5-oxo-LTB4 standard (typically in acetonitrile)
-
Anhydrous ethanol or acetonitrile (for initial dilution)
-
Assay buffer (for ELISA) or mobile phase (for LC-MS) for serial dilutions
-
Calibrated pipettes and sterile polypropylene (B1209903) tubes
-
-
Procedure: a. Stock Solution Preparation: i. Allow the vial of 5-oxo-LTB4 standard to equilibrate to room temperature before opening. ii. Briefly centrifuge the vial to ensure all the material is at the bottom. iii. Following the manufacturer's instructions, dissolve or dilute the standard in the recommended solvent (e.g., anhydrous ethanol or acetonitrile) to a known stock concentration (e.g., 100 µg/mL). iv. Mix thoroughly by vortexing.
b. Serial Dilutions for Standard Curve: i. Label a series of polypropylene tubes for your standard curve points (e.g., S1 to S8). ii. Dispense the appropriate volume of assay buffer or mobile phase into each tube. iii. Perform a serial dilution by transferring a specific volume of the stock solution to the first tube (S1), vortexing, and then transferring a volume from S1 to S2, and so on, to create a range of concentrations suitable for your assay.
Protocol 2: Validation of 5-oxo-LTB4 Analytical Method
This protocol provides a general framework for validating a bioanalytical method for 5-oxo-LTB4, based on regulatory guidelines.
-
Parameters to Evaluate:
-
Selectivity: Assess the ability of the method to differentiate and quantify 5-oxo-LTB4 in the presence of other components in the sample matrix.
-
Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run and between different runs.
-
Calibration Curve: Establish the relationship between the instrument response and the known concentrations of the 5-oxo-LTB4 standard.
-
Limit of Quantification (LOQ): Determine the lowest concentration of 5-oxo-LTB4 that can be reliably quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of 5-oxo-LTB4 in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -20°C or -80°C).
-
-
General Procedure: a. Prepare calibration standards and quality control (QC) samples by spiking known amounts of 5-oxo-LTB4 into the blank biological matrix. b. Analyze the samples according to the developed analytical method. c. Evaluate the data against predefined acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).[1][2][11]
Mandatory Visualization
Caption: Workflow for handling and preparing 5-oxo-LTB4 standards.
Caption: Simplified signaling pathway of 5-oxo-LTB4 via the OXE-R1 receptor.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. Gas chromatographic/mass spectrometric analysis of oxo and chain-shortened leukotriene B4 metabolites. Leukotriene B4 metabolism in Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LTA(4)-derived 5-oxo-eicosatetraenoic acid: pH-dependent formation and interaction with the LTB(4) receptor of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ion trap liquid chromatography/tandem mass spectrometry analysis of leukotriene B4 in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Xe: Currency Exchange Rates and International Money Transfers [xe.com]
- 11. ajprui.com [ajprui.com]
Validation & Comparative
A Comparative Guide to the Chemoattractant Potency of 5-oxo-LTB4 and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemoattractant potency of 5-oxo-Leukotriene B4 (5-oxo-LTB4), often referred to in literature as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), and Leukotriene B4 (LTB4). The information presented is supported by experimental data to assist researchers in understanding the distinct roles and potencies of these two critical lipid mediators in inflammation and immune cell recruitment.
Executive Summary
Leukotriene B4 (LTB4) is a well-established, potent chemoattractant for neutrophils, playing a crucial role in the initial stages of inflammation. 5-oxo-ETE, a metabolite of the 5-lipoxygenase (5-LO) pathway, has emerged as another powerful chemoattractant for neutrophils and other leukocytes. A key distinction lies in their receptor usage: LTB4 primarily signals through the high-affinity BLT1 and low-affinity BLT2 receptors, while 5-oxo-ETE exerts its effects through the specific OXE receptor. This fundamental difference in receptor activation leads to distinct signaling cascades and potentially different potencies under various physiological conditions. While direct head-to-head comparisons of their chemoattractant potencies in human neutrophils from a single study are limited, available data suggests they are both highly potent, with their relative efficacy potentially varying with concentration.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the potency of LTB4 and 5-oxo-ETE from various experimental setups. It is important to note that direct comparison of EC50 values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Chemoattractant Potency (EC50 Values)
| Chemoattractant | Cell Type | Assay | EC50 (nM) | Citation |
| LTB4 | Human Neutrophils | Chemotaxis (Boyden Chamber) | 10 | [1] |
| LTB4 | Human Neutrophils | Chemotaxis (Multiwell cap assay) | 3.5 | [2] |
| 5-oxo-ETE | Feline Leukocytes | Migration | Similar to LTB4 at 1 nM | [3] |
| 5-oxo-ETE | TG1019-Gαi1 membranes | GTPγS Binding | 6 | [4] |
Note: A direct EC50 value for 5-oxo-ETE in a human neutrophil chemotaxis assay from a comparative study with LTB4 was not available in the reviewed literature. The GTPγS binding assay is an indicator of receptor activation potency.
Table 2: Receptor Binding Affinity (Kd Values)
| Ligand | Receptor | Cell/Tissue Type | Kd (nM) | Citation |
| LTB4 | BLT1 | Sheep Lung Membranes | 0.18 | |
| 5-oxo-ETE | OXE Receptor | Human Neutrophil Membranes | 3.8 |
Signaling Pathways
LTB4 and 5-oxo-ETE activate distinct signaling pathways due to their specific receptor binding.
LTB4 Signaling Pathway
LTB4 binds to its G-protein coupled receptors, primarily BLT1 on neutrophils, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5]
Caption: LTB4 Signaling Pathway in Neutrophils.
5-oxo-ETE Signaling Pathway
5-oxo-ETE binds to the OXE receptor, also a G-protein coupled receptor, which is highly selective for 5-oxo-ETE.[4][5] This interaction also triggers a signaling cascade resulting in potent chemoattraction.
Caption: 5-oxo-ETE Signaling Pathway in Neutrophils.
Experimental Protocols
The following section details a standard methodology for comparing the chemoattractant potency of 5-oxo-LTB4 and LTB4 using a Boyden chamber assay.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant gradient through a microporous membrane.
1. Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
LTB4
-
5-oxo-ETE
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (e.g., 3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
2. Methods:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ and 0.1% FBS to the desired cell concentration (e.g., 1 x 10⁶ cells/mL).
-
Assess cell viability using a trypan blue exclusion assay.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of LTB4 and 5-oxo-ETE in HBSS with Ca²⁺/Mg²⁺ and 0.1% FBS.
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each chemoattractant concentration.
-
Plot the number of migrated cells against the log of the chemoattractant concentration to generate a dose-response curve.
-
Determine the EC50 value, the concentration of the chemoattractant that elicits a half-maximal response, from the dose-response curve.
-
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
Conclusion
Both LTB4 and 5-oxo-ETE are highly potent chemoattractants for neutrophils, playing significant roles in the inflammatory response. Their distinct receptor usage and signaling pathways suggest that they may have both overlapping and unique functions in orchestrating leukocyte recruitment. While LTB4 is a classical and extensively studied chemoattractant, 5-oxo-ETE is an equally important mediator, particularly in the context of eosinophil and neutrophil migration. Further research involving direct, side-by-side comparisons of their chemoattractant potencies in human neutrophils under various inflammatory conditions will be crucial for a more complete understanding of their respective roles and for the development of targeted anti-inflammatory therapies.
References
- 1. Leukotriene B4 Receptor (BLT-1) Modulates Neutrophil Influx into the Peritoneum but Not the Lung and Liver during Surgically Induced Bacterial Peritonitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rupress.org [rupress.org]
Validating the Role of 5-oxo-LTB4 in Eosinophil Migration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of eosinophil migration is paramount in the pursuit of therapies for allergic and inflammatory diseases. Among the various chemoattractants, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-LTB4 or 5-oxo-ETE) has emerged as a particularly potent stimulator of human eosinophil migration.[1][2][3] This guide provides an objective comparison of 5-oxo-LTB4's performance against other key eosinophil chemoattractants, supported by experimental data and detailed methodologies.
Performance Comparison of Eosinophil Chemoattractants
5-Oxo-LTB4 demonstrates a high potency and efficacy in inducing eosinophil chemotaxis, often exceeding that of other well-known lipid mediators.[1][2][3] The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Chemoattractant | Receptor(s) | Potency (EC50 or Effective Concentration) | Maximal Chemotactic Response | Key Findings |
| 5-oxo-LTB4 (5-oxo-ETE) | OXER1 | Significant effects at 1 nM, maximal at 1 µM[1][2][3] | ~2-3 times greater than PAF[1][2][3]. Maximal response is about 50% higher than eotaxin.[4][5] | The most effective lipid mediator tested for stimulating human eosinophil migration.[1][2][3] Potentiates eosinophil migration in response to PAF.[1][2] |
| Eotaxin (CCL11) | CCR3 | Potent chemoattractant, equipotent to 5-oxo-ETE in mobilizing cytosolic calcium.[4] Effective concentration between 10 and 100 ng/ml.[6] | Lower maximal response compared to 5-oxo-ETE.[4][5] | A key chemokine in allergic inflammation that selectively attracts eosinophils.[7] Its effect in vivo is markedly enhanced in the presence of IL-5.[6] |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Induces directional emigration at concentrations as low as 10⁻⁸ M.[8] | Maximal response is only about 4% of the maximal response to 5-oxo-ETE.[1][2][3] | While a potent chemoattractant for neutrophils, its effect on eosinophils is significantly less pronounced than 5-oxo-LTB4.[8][9] |
| Platelet-Activating Factor (PAF) | PAFR | Effective at concentrations between 10 nM and 1 µM.[1] | Lower maximal response compared to 5-oxo-ETE.[1][2][3] | A potent chemoattractant, but 5-oxo-LTB4 elicits a significantly greater response.[1][3] |
Signaling Pathways
The chemotactic effects of 5-oxo-LTB4 on eosinophils are mediated through its specific G protein-coupled receptor, OXER1.[10][11][12] Activation of OXER1 by 5-oxo-LTB4 initiates a signaling cascade through Gαi/o proteins, leading to downstream cellular responses crucial for migration.
Caption: 5-oxo-LTB4 signaling cascade in eosinophils.
Experimental Protocols
The validation of 5-oxo-LTB4's role in eosinophil migration relies on robust in vitro and in vivo assays. The chemotaxis assay is a cornerstone for these investigations.
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol outlines a common method for assessing the chemotactic activity of 5-oxo-LTB4 on isolated eosinophils.
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood or from bronchoalveolar lavage fluid of sensitized animals using methods such as density gradient centrifugation followed by negative selection.[13]
-
Resuspend the purified eosinophils (purity >98%) in a suitable buffer (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10⁶ cells/ml.[14]
-
-
Chemotaxis Chamber Setup:
-
Use a modified Boyden chamber or a multiwell chemotaxis plate (e.g., Transwell) with a polycarbonate membrane (typically 5 µm pores).[14][15]
-
Add the chemoattractant solution (e.g., varying concentrations of 5-oxo-LTB4, eotaxin, LTB4, or PAF) to the lower chamber.[14]
-
Add the eosinophil suspension to the upper chamber.[14]
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.[9]
-
Count the migrated cells in several high-power fields using a microscope.[15] Alternatively, for multiwell plates, migrated cells in the lower chamber can be counted using a flow cytometer.[14]
-
-
Data Analysis:
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).
-
Perform dose-response curves to determine the EC50 for each chemoattractant.
-
Caption: Workflow of an in vitro eosinophil chemotaxis assay.
Logical Relationships in Eosinophil Chemotaxis
The comparative efficacy of various chemoattractants highlights the prominent role of 5-oxo-LTB4 in eosinophil migration.
Caption: Relative potency of eosinophil chemoattractants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration. | Semantic Scholar [semanticscholar.org]
- 3. 5-Oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of human eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eotaxin and RANTES enhance 5-oxo-6,8,11,14-eicosatetraenoic acid-induced eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eotaxin - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. rupress.org [rupress.org]
- 10. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]
- 12. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 13. Airway Eosinophil Migration into Lymph Nodes in Mice Depends on Leukotriene C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assays [bio-protocol.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing OXE Receptor Models for 5-oxo-ETE Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the biological roles of 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a potent lipid mediator involved in inflammation. A key point of clarification: the OXE receptor (OXER1) is the specific receptor for 5-oxo-ETE, not 5-oxo-LTB4. 5-oxo-ETE is a product of the 5-lipoxygenase (5-LO) pathway and is a powerful chemoattractant, particularly for eosinophils, but also for neutrophils, monocytes, and basophils.[1][2][3][4] Its actions are mediated through the G-protein coupled receptor, OXER1.[1][2] Understanding this signaling axis is crucial for investigating its role in allergic diseases like asthma, as well as in cancer progression.[1][3][5]
A significant challenge in this field has been the absence of a rodent ortholog for the OXER1 gene, which has historically impeded the development of traditional knockout mouse models.[6][7][8] This guide will therefore compare the use of available knockout models in other species, such as zebrafish, with the widely adopted alternative: pharmacological inhibition using selective OXE receptor antagonists in preclinical mammalian models.
Genetic Models vs. Pharmacological Inhibition: A Comparative Overview
The choice between a genetic knockout model and a pharmacological antagonist depends on the specific research question, the available resources, and the biological system being studied.
| Feature | OXE Receptor Knockout Models (e.g., Zebrafish) | Pharmacological Inhibition (e.g., Antagonists in Primates) |
| Approach | Genetic ablation of the OXER1 gene (or its ortholog).[9][10] | Administration of a small molecule antagonist that blocks the OXE receptor.[5][6][7] |
| Advantages | - Complete and lifelong absence of receptor function. - Eliminates off-target effects associated with drugs. - Useful for studying developmental roles of the receptor.[9] | - Applicable to a wider range of species, including non-human primates and human tissues.[7][8] - Allows for temporal control of receptor blockade. - More direct translational relevance for drug development.[5] |
| Disadvantages | - Lack of a rodent model limits studies in the most common laboratory mammal.[6][7] - Potential for developmental compensation. - Findings in lower vertebrates may not fully translate to mammals. | - Potential for off-target effects. - Requires careful characterization of antagonist specificity and pharmacokinetics. - Does not address non-receptor-mediated effects of the ligand. |
| Typical Use Case | Investigating fundamental, conserved biological roles and signaling pathways, such as tissue integrity and response to oxidative stress.[9][10] | Preclinical testing of therapeutic efficacy in disease models (e.g., asthma) and validating the receptor as a drug target.[7][8] |
Experimental Data: Knockout vs. Antagonist Studies
The following tables summarize representative quantitative data from studies using either genetic knockout models or pharmacological antagonists to probe the function of the 5-oxo-ETE/OXE receptor axis.
Table 1: Phenotypic Outcomes in OXE Receptor Knockout Models (Zebrafish)
Data derived from studies on the role of the OXER1 ortholog in zebrafish intestinal integrity.
| Phenotype Measured | Wild-Type (Control) | hcar1-4 Knockout (OXER1 ortholog) | Interpretation |
| Intestinal Neutrophil Count | Baseline | Increased | Loss of OXER1 signaling leads to baseline intestinal inflammation.[9] |
| Intestinal Apoptosis | Low | Elevated | OXER1 signaling is protective against apoptosis and essential for maintaining the intestinal epithelial barrier.[9][10] |
| Response to Oxidative Stress | Resilient | Increased Sensitivity | The receptor acts as a tissue redox sensor, and its absence increases vulnerability to ROS-induced damage.[9] |
Table 2: Efficacy of OXE Receptor Antagonists in Disease Models (Non-Human Primates)
Data from studies using the selective OXE receptor antagonist S-Y048 in a house dust mite (HDM)-induced allergic asthma model in rhesus monkeys.
| Parameter Measured (in Bronchoalveolar Lavage Fluid) | Vehicle Control (Post-Allergen Challenge) | S-Y048 Treatment (Post-Allergen Challenge) | % Inhibition |
| Eosinophil Count (cells/mL) | High Infiltration | Significantly Reduced | S-Y048 effectively blocks allergen-induced pulmonary eosinophilia.[7][8] |
| Neutrophil Count (cells/mL) | Elevated | Significantly Reduced | Demonstrates a role for 5-oxo-ETE in recruiting neutrophils in this model.[7] |
| MUC5AC Levels (goblet cell marker) | Increased | Significantly Reduced | Suggests OXE receptor signaling contributes to mucus hypersecretion.[7] |
Visualizing the Methodologies and Pathways
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical comparison between the two primary research methodologies.
Caption: 5-oxo-ETE is synthesized from arachidonic acid and signals through the OXE receptor.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the OXE receptor as a potential novel therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of 5-oxo-ETE and 5-HETE: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and 5-hydroxyeicosatetraenoic acid (5-HETE), two key lipid mediators in the 5-lipoxygenase (5-LOX) pathway. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
5-oxo-ETE and 5-HETE are both metabolites of arachidonic acid, playing significant roles in inflammatory and allergic responses. While structurally similar, their biological potencies and mechanisms of action exhibit critical differences. 5-HETE is the initial product of 5-LOX activity on arachidonic acid, which can then be further metabolized to 5-oxo-ETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[1][2] This conversion is a crucial step, as 5-oxo-ETE is a significantly more potent bioactive lipid.[2]
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative differences in the biological activities of 5-oxo-ETE and 5-HETE, primarily focusing on their effects on neutrophils, key cells in the innate immune response.
| Biological Activity | 5-oxo-ETE | 5-HETE | Fold Difference | Key Findings |
| Neutrophil Chemotaxis | EC50: ~2-3 nM[2] | Weak activity, ~100x less potent than 5-oxo-ETE[2][3] | ~100x | 5-oxo-ETE is a potent chemoattractant for neutrophils.[2] |
| Neutrophil Calcium Mobilization | EC50: ~2-3 nM[2] | Weak activity, ~100x less potent than 5-oxo-ETE[2][3] | ~100x | 5-oxo-ETE potently induces intracellular calcium release in neutrophils.[2] |
| Receptor Activation (OXE-R) | High affinity agonist[2][4] | Low affinity agonist, ~100x less potent[2][4] | ~100x | Both ligands act through the G-protein coupled receptor OXE-R (also known as OXER1).[2][4] |
| Eosinophil Chemotaxis | Highly potent chemoattractant[5][6][7] | Modest activity[6][7] | - | 5-oxo-ETE is a primary chemoattractant for eosinophils, suggesting a role in allergic inflammation.[5][6][7] |
Signaling Pathways and Molecular Interactions
Both 5-oxo-ETE and 5-HETE exert their effects primarily through the G-protein coupled receptor, OXE-R.[2][4] Upon ligand binding, the receptor activates intracellular signaling cascades, leading to cellular responses such as chemotaxis, calcium mobilization, and degranulation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing neutrophil chemotaxis and calcium mobilization.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
2. Assay Setup:
-
Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (5-oxo-ETE or 5-HETE at various concentrations) to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper wells.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells by lysing them and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[8]
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This assay measures changes in intracellular free calcium concentration in response to agonist stimulation.
1. Cell Preparation and Loading:
-
Isolate neutrophils as described above.
-
Load the cells with the ratiometric calcium indicator Fura-2 AM (typically 1-5 µM) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove extracellular dye.
2. Fluorometric Measurement:
-
Resuspend the Fura-2-loaded neutrophils in a calcium-containing buffer.
-
Place the cell suspension in a cuvette within a fluorometer equipped with a stirring mechanism and temperature control (37°C).
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
3. Agonist Stimulation:
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add the agonist (5-oxo-ETE or 5-HETE) and continuously record the change in the fluorescence ratio over time.
-
The increase in the 340/380 nm ratio is proportional to the increase in intracellular calcium concentration.
4. Calibration:
-
At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by adding a cell-permeabilizing agent (e.g., digitonin) followed by a calcium chelator (e.g., EGTA) to calculate the absolute calcium concentrations.
Conclusion
The conversion of 5-HETE to 5-oxo-ETE represents a critical amplification step in the 5-lipoxygenase pathway, resulting in a lipid mediator with substantially higher potency in activating key inflammatory cells like neutrophils and eosinophils.[2] For researchers investigating inflammatory and allergic diseases, understanding the distinct roles and potencies of these two molecules is paramount. The approximately 100-fold greater activity of 5-oxo-ETE compared to its precursor, 5-HETE, in inducing chemotaxis and calcium mobilization highlights the importance of the 5-HEDH enzyme as a potential therapeutic target for modulating inflammatory responses.[2][3] This guide provides a foundational comparative framework to aid in the design of future studies and the development of novel therapeutic strategies targeting the 5-lipoxygenase pathway.
References
- 1. criver.com [criver.com]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
LTB4 Antibody Cross-Reactivity with 5-oxo-LTB4: A Comparative Guide
For researchers in immunology, inflammation, and drug development, the specificity of immunoassays is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of the cross-reactivity of Leukotriene B4 (LTB4) antibodies with its oxidized metabolite, 5-oxo-LTB4. Understanding the potential for cross-reactivity is crucial for the accurate quantification of these potent lipid mediators.
Data Summary: Antibody Specificity
The cross-reactivity of commercially available LTB4 antibodies is a critical factor in experimental design. While direct cross-reactivity data for 5-oxo-LTB4 is not always explicitly provided by manufacturers, analysis of cross-reactivity with structurally similar molecules offers valuable insight into antibody specificity. Below is a summary of cross-reactivity data from a representative LTB4 enzyme-linked immunosorbent assay (ELISA) kit.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 (LTB4) | 100% |
| Leukotriene B5 | 390% |
| 20-hydroxy Leukotriene B4 | 36% |
| 12-epi-Leukotriene B4 | 6.8% |
| 20-carboxy Leukotriene B4 | 2.3% |
| 6-trans Leukotriene B4 | 0.13% |
| 6-trans-12-epi Leukotriene B4 | 0.09% |
| Resolvin D2 | 0.06% |
| Resolvin D1 | 0.05% |
| Arachidonic Acid | 0.05% |
| Prostaglandin F2α | 0.05% |
| 12(S)-HETE | 0.04% |
| Prostaglandin E2 | 0.04% |
| Leukotriene D4 | <0.02% |
| 5(S)-HETE | <0.01% |
| 5-oxo-ETE | <0.01% |
| Leukotriene A4 | <0.01% |
| Leukotriene C4 | <0.01% |
| Leukotriene E4 | <0.01% |
Data sourced from Cayman Chemical LTB4 ELISA Kit datasheet.[1]
Based on this data, the antibody shows high specificity for LTB4. The cross-reactivity with 5-oxo-ETE, a structurally related 5-lipoxygenase metabolite, is less than 0.01%.[1] Given the structural similarity between 5-oxo-ETE and 5-oxo-LTB4, it is highly probable that the cross-reactivity of the LTB4 antibody with 5-oxo-LTB4 is also minimal. However, researchers should confirm this with their specific antibody and assay conditions.
Signaling Pathways: LTB4 vs. 5-oxo-Eicosanoids
LTB4 and 5-oxo-eicosanoids are both potent inflammatory mediators, but they elicit their effects through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
LTB4 primarily signals through the high-affinity BLT1 receptor, a Gαi and Gαq coupled-protein.[2][3] This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of the PI3K/Akt and MAPK pathways, culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-LO-derived LTB4 plays a key role in MCP-1 expression in HMGB1-exposed VSMCs via a BLTR1 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inflammatory Pathways: A Comparative Guide to 5-oxo-LTB4 Signaling Through G-Protein Coupled Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of inflammatory mediators is paramount. This guide provides a detailed comparison of the signaling initiated by 5-oxo-leukotriene B4 (5-oxo-LTB4, also known as 5-oxo-ETE) through its cognate G-protein coupled receptor, OXER1, with the well-established pathways of leukotriene B4 (LTB4). The information presented herein is supported by experimental data to facilitate objective comparison and aid in the development of targeted therapeutics.
Introduction to 5-oxo-LTB4 and its Receptor
5-oxo-ETE is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It exerts its biological effects primarily through the G-protein coupled receptor, OXER1 (also known as GPR170)[1][2][3]. This receptor is highly expressed on various immune cells, particularly eosinophils, neutrophils, and monocytes, implicating 5-oxo-ETE as a key player in inflammatory and allergic responses[1][2]. Activation of OXER1 by 5-oxo-ETE is known to be sensitive to pertussis toxin, indicating its coupling to G-proteins of the Gi/o family[2].
Quantitative Comparison of Ligand-Receptor Interactions and Functional Responses
To provide a clear comparison between the signaling potencies of 5-oxo-ETE and LTB4, the following tables summarize key quantitative data from various in vitro assays.
Table 1: Receptor Binding Affinities (Kd)
| Ligand | Receptor(s) | Cell/System | Kd Value | Reference(s) |
| 5-oxo-ETE | OXER1 | Not Specified | ~6 nM (EC50 for GTPγS binding) | [2] |
| LTB4 | BLT1 | Human Neutrophils | 1.1 nM | [4] |
| LTB4 | BLT2 | HEK 293 cells | 23 nM | [4] |
Table 2: Functional Assay Potencies (EC50/IC50)
| Assay | Ligand | Cell Type | EC50/IC50 Value | Reference(s) |
| Calcium Mobilization | 5-oxo-ETE | Human Neutrophils | IC50 ≈ 3 nM (from pIC50 of 8.52) | [5] |
| LTB4 | Human Neutrophils | ED50 = 0.5 nM | [6] | |
| Neutrophil Chemotaxis | 5-oxo-ETE | Human Neutrophils | Potent chemoattractant | [1] |
| LTB4 | Human Neutrophils | ED50 = 10 nM | [7] | |
| Actin Polymerization | 5-oxo-ETE | Feline Eosinophils | EC50 = 0.72 nM | |
| ROS Production | 5-oxo-ETE & LTB4 | Human Neutrophils | Minimal effective concentration = 4 pg/ml | [8] |
| dsDNA Release | 5-oxo-ETE & LTB4 | Human Neutrophils | Peak levels at 400 pg/ml | [8] |
Signaling Pathways: A Comparative Overview
Both 5-oxo-ETE and LTB4 initiate signaling cascades that are crucial for immune cell function. However, they act through distinct receptors, leading to potentially different downstream consequences.
5-oxo-ETE Signaling through OXER1
Activation of OXER1 by 5-oxo-ETE leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gβγ subunit, in particular, is thought to activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
LTB4 Signaling through BLT1 and BLT2 Receptors
LTB4 signals through two distinct G-protein coupled receptors, BLT1 and BLT2. BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader tissue distribution[9][10]. Both receptors are coupled to Gi/o proteins, and their activation leads to similar downstream events as OXER1, including PLC activation, calcium mobilization, and activation of MAPK and PI3K pathways[11][12]. However, the differential affinities and expression patterns of BLT1 and BLT2 suggest distinct physiological and pathological roles.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Calcium Mobilization Assay (Fura-2 AM)
Objective: To measure changes in intracellular calcium concentration upon ligand stimulation.
Materials:
-
Cells expressing the receptor of interest (e.g., human neutrophils)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ligand of interest (5-oxo-ETE or LTB4)
-
Fluorescence plate reader or microscope with appropriate filters for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Cell Preparation: Isolate and prepare a suspension of the desired cells in a suitable buffer.
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in buffer to the final loading concentration (typically 1-5 µM). The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with fresh buffer to remove extracellular Fura-2 AM.
-
De-esterification: Resuspend the cells in fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
Measurement:
-
Transfer the cell suspension to a suitable plate or chamber for the fluorescence reader/microscope.
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the ligand of interest at the desired concentration.
-
Continue to record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. EC50 values can be calculated from dose-response curves.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils in response to a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size)
-
Chemoattractant (5-oxo-ETE or LTB4)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Chamber Assembly: Assemble the Boyden chamber, with the lower wells filled with the chemoattractant solution at various concentrations or a buffer control. The upper and lower chambers are separated by the microporous membrane.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Fixation and Staining:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with a suitable staining solution.
-
-
Quantification:
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each condition.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liminal BioSciences - Selective OXER1 Antagonist [liminalbiosciences.com]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Techniques for the Quantification of 5-oxo-LTB4
For Researchers, Scientists, and Drug Development Professionals
The pro-inflammatory lipid mediator 5-oxo-leukotriene B4 (5-oxo-LTB4) is a potent chemoattractant for eosinophils and neutrophils, implicating it as a key player in allergic inflammation and other inflammatory diseases. Accurate and sensitive quantification of 5-oxo-LTB4 in biological matrices is crucial for understanding its pathological roles and for the development of novel therapeutics. This guide provides an objective comparison of the two primary mass spectrometry-based techniques for 5-oxo-LTB4 analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
At a Glance: LC-MS/MS vs. GC-MS for 5-oxo-LTB4 Analysis
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Derivatization | Not typically required | Mandatory (e.g., esterification and silylation) |
| Sensitivity | High (pg levels)[1] | High, but can be limited by derivatization efficiency |
| Specificity | High, based on precursor/product ion transitions (MRM)[1] | High, based on characteristic fragmentation patterns |
| Throughput | Relatively high, amenable to automation | Lower, due to multi-step derivatization |
| Sample Preparation | Simpler (e.g., LLE or SPE)[2] | More complex due to derivatization requirements[3][4] |
| Instrumentation | Widely available in metabolomics and bioanalytical labs | Standard in many analytical laboratories |
| Primary Ionization | Electrospray Ionization (ESI), typically in negative mode[1] | Electron Impact (EI) or Chemical Ionization (CI) |
Signaling Pathway of 5-oxo-LTB4 Formation
The biosynthesis of 5-oxo-LTB4 is a critical branch of the 5-lipoxygenase (5-LO) pathway.
References
- 1. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gas chromatographic/mass spectrometric analysis of oxo and chain-shortened leukotriene B4 metabolites. Leukotriene B4 metabolism in Ito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cysteinyl leukotrienes and leukotriene B4 by gas chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 5-oxo-LTB4 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-oxo-eicosatetraenoic acid (5-oxo-ETE) receptor 1 (OXER1), also known as the 5-oxo-LTB4 receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammatory responses, particularly in the recruitment of eosinophils.[1][2] Its natural ligand, 5-oxo-ETE, is a potent chemoattractant for these immune cells, making OXER1 an attractive therapeutic target for inflammatory diseases such as asthma.[3][4] The development of selective OXER1 antagonists is a promising strategy to mitigate eosinophil-driven inflammation.[3] This guide provides a comparative overview of key experimental data for validating the specificity of such antagonists, along with detailed protocols for essential validation assays.
Comparative Performance of OXER1 Antagonists
Validating the specificity of a receptor antagonist is paramount to ensure its therapeutic efficacy and minimize off-target effects. A combination of binding and functional assays is employed to characterize the potency and selectivity of these compounds. Below is a summary of reported data for two prominent OXER1 antagonists, S-Y048 and Compound 230.
| Antagonist | Assay Type | Cell Type | Agonist | Potency (IC50) | Selectivity |
| S-Y048 | Calcium Mobilization | Human Neutrophils | 5-oxo-ETE (10 nM) | 20 pM[5] | Highly selective for OXER1. No effect on responses to PGD2, LTB4, and eotaxin.[6] |
| S-Compound 230 | Calcium Mobilization | Human Neutrophils | 5-oxo-ETE | 13 ± 2 nM[7] | Selective for OXER1. Does not affect responses to LTB4, platelet-activating factor, fMLP, and interleukin 8.[6] |
| αS-hydroxy-S230 (Metabolite of Compound 230) | Calcium Mobilization | Human Neutrophils | 5-oxo-ETE | 1.6 ± 0.3 µM[7] | - |
Key Experimental Protocols for Antagonist Validation
Rigorous and reproducible experimental protocols are essential for the accurate assessment of antagonist specificity. The following sections detail the methodologies for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the antagonist's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of a test antagonist for the OXER1.
Materials:
-
HEK293 cells stably expressing human OXER1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radiolabeled 5-oxo-ETE (e.g., [3H]5-oxo-ETE)
-
Unlabeled 5-oxo-ETE (for determining non-specific binding)
-
Test antagonists
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize HEK293-OXER1 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of radiolabeled 5-oxo-ETE with varying concentrations of the test antagonist in the presence of the cell membrane preparation.
-
Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
OXER1 is a Gi/o-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[8] This functional assay measures the ability of an antagonist to block this agonist-induced calcium influx.
Objective: To determine the functional potency (IC50) of a test antagonist in blocking 5-oxo-ETE-induced calcium mobilization.
Materials:
-
Human eosinophils or neutrophils, or a cell line expressing OXER1 (e.g., CHO-K1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
5-oxo-ETE
-
Test antagonists
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer
Protocol:
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells and be cleaved to its active, calcium-binding form.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and resuspend them in assay buffer. Pre-incubate the cells with varying concentrations of the test antagonist for a specified time.
-
Agonist Stimulation: Add a fixed concentration of 5-oxo-ETE (typically at its EC80 concentration) to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a FLIPR or fluorometer. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the 5-oxo-ETE-induced calcium response. Calculate the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal response.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells, such as eosinophils, towards a chemoattractant like 5-oxo-ETE.
Objective: To evaluate the functional efficacy of a test antagonist in blocking 5-oxo-ETE-induced cell migration.
Materials:
-
Human eosinophils
-
Chemotaxis chamber (e.g., Transwell® plates with a porous membrane)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
5-oxo-ETE
-
Test antagonists
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation: Isolate human eosinophils from peripheral blood.
-
Assay Setup: Place the Transwell® inserts into the wells of a 24-well plate. Add assay medium containing 5-oxo-ETE to the lower chamber.
-
Antagonist Treatment: Pre-incubate the eosinophils with varying concentrations of the test antagonist.
-
Cell Seeding: Add the antagonist-treated eosinophils to the upper chamber of the Transwell® insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting: Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Determine the percentage of inhibition of cell migration at each antagonist concentration and calculate the IC50 value.
cAMP Assay
As a Gi/o-coupled receptor, OXER1 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to reverse this agonist-induced decrease in cAMP.
Objective: To determine the effect of a test antagonist on the 5-oxo-ETE-mediated inhibition of cAMP production.
Materials:
-
CHO-K1 cells stably expressing human OXER1
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
5-oxo-ETE
-
Test antagonists
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Stimulation: Pre-incubate the OXER1-expressing cells with varying concentrations of the test antagonist.
-
Forskolin and Agonist Treatment: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, followed by the addition of 5-oxo-ETE to inhibit this production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the antagonist to reverse the 5-oxo-ETE-induced decrease in forskolin-stimulated cAMP levels. Calculate the IC50 value of the antagonist.
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the OXER1 signaling pathway and a typical workflow for validating antagonist specificity.
Caption: 5-oxo-ETE Receptor (OXER1) Signaling Pathway.
References
- 1. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Liminal BioSciences - Selective OXER1 Antagonist [liminalbiosciences.com]
- 4. Targeting the OXE receptor as a potential novel therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Targeting the OXE receptor with a selective antagonist inhibits allergen-induced pulmonary inflammation in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo α-hydroxylation of a 2-alkylindole antagonist of the OXE receptor for the eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Challenge: A Guide to 5-oxo-LTB4 Quantification
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the accurate measurement of 5-oxo-leukotriene B4 (5-oxo-LTB4) is of significant interest. This potent neutrophil chemoattractant is a key metabolite of leukotriene B4 (LTB4) and is implicated in a range of inflammatory diseases. However, the quantification of 5-oxo-LTB4 presents a notable analytical challenge: the apparent absence of commercially available ELISA kits specifically designed for its detection.
This guide provides a comprehensive overview of the current landscape for 5-oxo-LTB4 quantification, focusing on a practical approach for researchers: the adaptation and validation of commercially available Leukotriene B4 (LTB4) ELISA kits. While a direct head-to-head comparison of dedicated 5-oxo-LTB4 ELISA kits is not feasible due to their unavailability, this guide offers the necessary framework for researchers to rigorously assess and utilize existing tools for their specific research needs.
The Challenge: No Dedicated 5-oxo-LTB4 ELISA Kits
Extensive searches of prominent life science supplier catalogs, including Cayman Chemical, R&D Systems, and Abcam, reveal a lack of commercially available ELISA kits specifically marketed for the quantitative measurement of 5-oxo-LTB4. While standards for 5-oxo-LTB4 are available, dedicated immunoassay kits for this analyte appear not to be.
This necessitates an alternative strategy for researchers who require an ELISA-based method for 5-oxo-LTB4 quantification. The most viable approach is to leverage existing LTB4 ELISA kits and meticulously validate their cross-reactivity with 5-oxo-LTB4.
The Alternative: Adapting LTB4 ELISA Kits
Given the structural similarity between LTB4 and its metabolite 5-oxo-LTB4, it is plausible that antibodies used in LTB4 ELISA kits may exhibit some degree of cross-reactivity with 5-oxo-LTB4. However, manufacturers of LTB4 ELISA kits do not typically provide cross-reactivity data for 5-oxo-LTB4. Therefore, the onus is on the end-user to perform the necessary validation.
Below is a summary of popular LTB4 ELISA kits. It is crucial to note that the cross-reactivity with 5-oxo-LTB4 is not reported by the manufacturers for these kits.
Performance Characteristics of Commercially Available LTB4 ELISA Kits
| Manufacturer | Kit Name | Catalog Number | Assay Type | Detection Range | Sensitivity | Sample Types | 5-oxo-LTB4 Cross-Reactivity |
| Cayman Chemical | Leukotriene B4 ELISA Kit | 502390 | Competitive ELISA | 3.9-500 pg/mL | 80% B/B0: ~12 pg/mL | Plasma, other matrices | Not Reported |
| Cayman Chemical | Leukotriene B4 Express ELISA Kit | 500003 | Competitive ELISA | 3.3-2,000 pg/mL | 80% B/B0: 22 pg/mL | Plasma, serum, other matrices | Not Reported |
| R&D Systems | LTB4 Parameter Assay Kit | KGE006B | Competitive ELISA | 10.3 - 2,500 pg/mL | 10.9 pg/mL | Cell culture supernates, serum, EDTA plasma, heparin plasma | Not Reported (<0.5% with other related molecules)[1] |
| Abcam | Leukotriene B4 ELISA Kit | ab133040 | Competitive ELISA | Varies by lot | Varies by lot | Tissue culture media, plasma, urine, saliva | Not Reported |
| MyBioSource | Human Leukotriene B4 (LTB4) ELISA Kit | MBS727205 | Competitive ELISA | Varies by lot | Varies by lot | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate | Not Reported (No significant cross-reactivity with analogues observed)[2] |
| Cusabio | Mouse Leukotriene B4,LT-B4 ELISA Kit | CSB-E08034m | Sandwich ELISA | 15.6 pg/mL-1000 pg/mL | 3.9 pg/mL | Serum, plasma, cell culture supernates, tissue homogenates | Not Reported (No significant cross-reactivity with analogues observed) |
| Elabscience | LTB4(Leukotriene B4) ELISA Kit | E-EL-0061 | Competitive ELISA | 15.63-1000 pg/mL | 9.38 pg/mL | Serum, plasma, other biological fluids | Not Reported (No significant cross-reactivity with analogues observed)[3] |
Experimental Protocols
Validating LTB4 ELISA Kit Cross-Reactivity with 5-oxo-LTB4
To confidently use an LTB4 ELISA kit for the measurement of 5-oxo-LTB4, a thorough cross-reactivity validation is essential. This involves spiking a known concentration of a 5-oxo-LTB4 standard into the assay and determining the percentage of cross-reactivity.
Materials:
-
LTB4 ELISA Kit (chosen from the table above or another supplier)
-
5-oxo-LTB4 standard of known purity and concentration (e.g., from Cayman Chemical)
-
Assay buffer provided with the LTB4 ELISA kit
-
Precision pipettes and tips
-
Microplate reader
Protocol:
-
Prepare Standards: Prepare the LTB4 standards as per the ELISA kit manual.
-
Prepare 5-oxo-LTB4 Spike Solutions:
-
Reconstitute the 5-oxo-LTB4 standard in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Perform a serial dilution of the 5-oxo-LTB4 stock solution in the assay buffer provided with the LTB4 ELISA kit. The concentration range of these dilutions should cover the expected physiological range of 5-oxo-LTB4 and the detection range of the LTB4 ELISA kit.
-
-
Assay Procedure:
-
Follow the protocol of the chosen LTB4 ELISA kit.
-
In separate wells, add the prepared LTB4 standards.
-
In another set of wells, add the prepared 5-oxo-LTB4 spike solutions.
-
Run the assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate the standard curve for LTB4 by plotting the absorbance values against the known concentrations of the LTB4 standards.
-
For each 5-oxo-LTB4 spike solution, determine the "apparent LTB4 concentration" from the LTB4 standard curve based on its absorbance value.
-
Calculate the percentage of cross-reactivity for each 5-oxo-LTB4 concentration using the following formula: % Cross-Reactivity = (Apparent LTB4 Concentration / Actual 5-oxo-LTB4 Concentration) x 100
-
-
Interpretation:
-
A high percentage of cross-reactivity indicates that the LTB4 ELISA kit can detect 5-oxo-LTB4. However, it also means that the kit cannot distinguish between LTB4 and 5-oxo-LTB4. If the cross-reactivity is significant and consistent across a range of concentrations, the kit may be used to estimate 5-oxo-LTB4 levels, but the results should be interpreted with caution and reported as "LTB4-immunoreactive material."
-
Low or negligible cross-reactivity suggests the kit is not suitable for measuring 5-oxo-LTB4.
-
Visualizing the Pathway and Experimental Workflow
To aid in understanding the biological context and the experimental approach, the following diagrams are provided.
Caption: Biosynthesis of LTB4 and its conversion to the potent neutrophil chemoattractant 5-oxo-LTB4.
Caption: Experimental workflow for determining the cross-reactivity of an LTB4 ELISA kit with 5-oxo-LTB4.
Alternative Analytical Methods
For researchers requiring high specificity and the ability to differentiate between LTB4 and 5-oxo-LTB4, alternative analytical methods should be considered. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like eicosanoids. LC-MS/MS offers superior specificity and can distinguish between structurally similar isomers and metabolites, providing unambiguous identification and quantification. While LC-MS/MS requires specialized instrumentation and expertise, it is the most robust method for the definitive measurement of 5-oxo-LTB4.
Conclusion
The quantification of 5-oxo-LTB4 via ELISA presents a significant challenge due to the lack of commercially available, dedicated kits. However, by carefully selecting a high-quality LTB4 ELISA kit and performing a rigorous in-house validation of its cross-reactivity with 5-oxo-LTB4, researchers can obtain valuable insights into the levels of this important inflammatory mediator. It is imperative that any data generated using this approach is interpreted with a clear understanding of the assay's limitations. For studies demanding the highest level of specificity, LC-MS/MS remains the recommended analytical method. This guide provides the necessary framework and protocols to enable researchers to navigate the complexities of 5-oxo-LTB4 measurement and advance their understanding of its role in health and disease.
References
The Pro-Inflammatory Mediator 5-oxo-LTB4: A Comparative Guide on its Correlation with Disease Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between 5-oxo-eicosatetraenoic acid (5-oxo-LTB4) levels and the activity of several inflammatory diseases. 5-oxo-LTB4, a potent lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway, is a powerful chemoattractant for inflammatory cells, particularly eosinophils and neutrophils. Its role in amplifying and perpetuating inflammatory responses has made it a significant area of research for identifying disease biomarkers and developing novel therapeutic strategies.
This document summarizes quantitative data from various studies, details the experimental protocols used for 5-oxo-LTB4 measurement, and visualizes the key signaling pathways and experimental workflows.
Quantitative Correlation of 5-oxo-LTB4/LTB4 Levels with Disease Activity
The following tables summarize the findings from studies investigating the relationship between 5-oxo-LTB4 or its precursor, Leukotriene B4 (LTB4), and established disease activity indices in various inflammatory conditions. It is important to note that while 5-oxo-LTB4 is a more potent agonist for the OXE receptor, many studies have historically measured its precursor, LTB4, which provides a strong indication of the activity of the 5-lipoxygenase pathway.
Table 1: Granulomatosis with Polyangiitis (GPA)
| Biomarker | Patient Group (n=10) | Healthy Controls (n=10) | Fold Change | Reference |
| 5-oxo-ETE (pg/10¹⁰ EVs) | 25.4 ± 8.5 | 5.3 ± 2.1 | ~4.8x | [1] |
| LTB4 (pg/10¹⁰ EVs) | 18.7 ± 6.2 | 4.1 ± 1.5 | ~4.6x | [1] |
Data presented as mean ± SEM. Patients were in the active stage of the disease.
Table 2: Asthma
| Biomarker (Sputum) | GINA Step 1 (Steroid Naïve) | GINA Step 2 (ICS alone) | GINA Step 3 (ICS + LABA) | Healthy Controls | Reference |
| LTB4 (pg/mL) | 2732 (1321–5151) | Lower than Step 1 & 3 (p<0.05) | 2582 (1279–5337) | 953 (595–3624) | [2][3] |
Data presented as median (95% CI). GINA (Global Initiative for Asthma) treatment steps represent increasing disease severity.[2][3]
Table 3: Inflammatory Bowel Disease (IBD)
| Finding | Disease State | Implication | Reference |
| Increased LTB4 synthesis | Active IBD | Correlates with the degree of mucosal inflammation and neutrophil infiltration. | [4] |
| Decreased LTB4 metabolism | Active Ulcerative Colitis | Increased LTB4 levels are due to both increased 5-LOX activity and decreased degradation. | [5] |
Quantitative data directly correlating 5-oxo-LTB4 levels with Mayo score or Crohn's Disease Activity Index (CDAI) is limited in the reviewed literature.
Table 4: Hashimoto's Thyroiditis
| Biomarker | Finding | Correlation | Reference |
| 5-oxo-ETE | Highest amounts observed in the study group of Hashimoto's patients. | Strong positive correlation with C-reactive protein (CRP), neutrophils, and eosinophils. | [6] |
This study highlights a significant association with inflammatory markers, although a specific disease activity score for Hashimoto's Thyroiditis was not used.[6]
Signaling Pathways and Experimental Workflows
To understand the role of 5-oxo-LTB4 in disease, it is crucial to visualize its synthesis, signaling, and the methods used for its detection.
5-oxo-LTB4 Biosynthesis and Signaling Pathway
The following diagram illustrates the enzymatic cascade leading to the production of LTB4 and its subsequent conversion to 5-oxo-LTB4, which then activates its specific G protein-coupled receptor, OXE-R1, to elicit pro-inflammatory responses.
Caption: Biosynthesis and signaling pathway of 5-oxo-LTB4.
General Experimental Workflow for 5-oxo-LTB4 Quantification
The quantification of 5-oxo-LTB4 in biological samples is a critical step in correlating its levels with disease activity. The following diagram outlines a typical workflow for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Caption: Typical workflow for 5-oxo-LTB4 quantification by LC-MS/MS.
Experimental Protocols
Accurate and reproducible measurement of 5-oxo-LTB4 is paramount. Below are summaries of common methodologies.
Sample Collection and Preparation
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is immediately stored at -80°C to prevent degradation of lipid mediators.
-
Sputum: Induced or spontaneous sputum is collected and processed to separate the sol phase from cellular debris. Dithiothreitol (DTT) is often used to liquefy the mucus. The supernatant is then stored at -80°C.[2][3]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid mediators.
-
Lipid Extraction: Lipids, including 5-oxo-LTB4, are extracted from the biological matrix using solid-phase extraction (SPE). This step removes interfering substances and concentrates the analytes.[7]
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of solvents (e.g., water with formic acid and acetonitrile/methanol) is used to elute the different lipid species at different times.[7]
-
Mass Spectrometric Detection: The separated lipids are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for 5-oxo-LTB4 and its deuterated internal standard, allowing for highly specific and sensitive quantification.[7]
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more accessible method for quantifying 5-oxo-LTB4, though it may have limitations in specificity compared to LC-MS/MS.
-
Principle: A competitive immunoassay format is typically used. 5-oxo-LTB4 in the sample competes with a known amount of enzyme-labeled 5-oxo-LTB4 for binding to a limited number of specific antibodies coated on a microplate.
-
Procedure:
-
Standards and samples are added to the antibody-coated wells.
-
Enzyme-conjugated 5-oxo-LTB4 is added, and the plate is incubated.
-
After incubation and washing, a substrate is added, which develops a color in proportion to the amount of enzyme-bound conjugate.
-
The intensity of the color is measured using a microplate reader, and the concentration of 5-oxo-LTB4 in the samples is determined by comparison to a standard curve. The color intensity is inversely proportional to the concentration of 5-oxo-LTB4 in the sample.
-
Conclusion
The available evidence strongly indicates a positive correlation between the levels of 5-oxo-LTB4 (and its precursor LTB4) and the severity of several inflammatory diseases, including granulomatosis with polyangiitis, asthma, inflammatory bowel disease, and Hashimoto's thyroiditis. This association underscores the potential of 5-oxo-LTB4 as a biomarker for disease activity and a target for therapeutic intervention. However, further research is required to establish standardized quantitative relationships between 5-oxo-LTB4 concentrations and specific disease activity scores across a wider range of inflammatory conditions. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, will be crucial in these future investigations to provide the robust data needed to translate these findings into clinical practice.
References
- 1. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 levels in sputum from asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of leukotriene B4 and 5-hydroxyeicosatetraenoic acid during phagocytosis of artificial immune complexes by peripheral neutrophils in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Enzymatic and Non-Enzymatic Formation of 5-Oxo-Eicosanoids
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of bioactive lipid formation is paramount. This guide provides a detailed comparison of the enzymatic and non-enzymatic pathways leading to the formation of 5-oxo-eicosanoids, with a primary focus on the well-characterized 5-oxo-eicosatetraenoic acid (5-oxo-ETE). It is crucial to note that while the term "5-oxo-LTB4" is used, the direct enzymatic conversion of Leukotriene B4 (LTB4) to a 5-oxo metabolite by the primary enzyme responsible for 5-oxo-eicosanoid synthesis, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), is not favored due to stereochemical constraints. Instead, this guide will clarify the distinct pathways for the formation of 5-oxo-ETE and other oxidized LTB4 metabolites.
Enzymatic vs. Non-Enzymatic Formation: A Comparative Overview
The formation of 5-oxo-eicosanoids can occur through highly specific, enzyme-catalyzed reactions or via non-specific chemical reactions. Distinguishing between these pathways is essential for understanding their physiological and pathological roles.
| Feature | Enzymatic Formation (via 5-HEDH) | Non-Enzymatic Formation |
| Primary Product | 5-oxo-ETE | 5-oxo-ETE and other isomers |
| Precursor | 5-hydroxyeicosatetraenoic acid (5-HETE) | Leukotriene A4 (LTA4), 5-hydroperoxyeicosatetraenoic acid (5-HPETE) |
| Key Enzyme | 5-hydroxyeicosanoid dehydrogenase (5-HEDH) | None (spontaneous hydrolysis/dehydration) |
| Cofactor Requirement | NADP+ is essential[1] | None |
| Specificity | Highly specific for 5(S)-HETE with a 6-trans double bond[2] | Low specificity, can result in a mixture of isomers |
| Regulation | Intracellular NADP+/NADPH ratio, enzyme expression | pH-dependent (for LTA4 hydrolysis)[3] |
| Inhibition | Heat-inactivation of enzymes, competitive inhibitors, absence of NADP+ | Not susceptible to enzyme inhibitors |
Signaling Pathways and Formation Mechanisms
1. Enzymatic Formation of 5-oxo-ETE
The primary enzymatic route to 5-oxo-ETE is a two-step process initiated by the 5-lipoxygenase (5-LOX) pathway. First, arachidonic acid is converted to 5-HETE. Subsequently, the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) catalyzes the NADP+-dependent oxidation of 5-HETE to 5-oxo-ETE.[1][2] This pathway is tightly regulated by the intracellular ratio of NADP+ to NADPH.[1]
2. Enzymatic Omega-Oxidation of LTB4
Leukotriene B4 undergoes a distinct enzymatic modification pathway known as omega-oxidation, which is a major route for its catabolism in human neutrophils.[4] This process is initiated by a cytochrome P450 enzyme, which hydroxylates LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4).[5][6] This intermediate is then further oxidized to 20-oxo-LTB4 and subsequently to 20-carboxy-LTB4.[5]
3. Non-Enzymatic Formation of 5-oxo-ETE
5-oxo-ETE can be formed non-enzymatically through the pH-dependent hydrolysis of Leukotriene A4 (LTA4).[3] This reaction does not require any enzymes or cofactors and is influenced by the chemical environment. Additionally, non-enzymatic dehydration of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) can also lead to the formation of 5-oxo-ETE.[2]
Experimental Protocols for Distinguishing Formation Pathways
A key experiment to differentiate between enzymatic and non-enzymatic formation is the in vitro enzyme activity assay using cellular sub-fractions.
Experimental Workflow: 5-HEDH Activity Assay
This workflow outlines the key steps to measure the enzymatic formation of 5-oxo-ETE from 5-HETE by 5-HEDH in microsomal fractions.
Detailed Protocol: Microsomal 5-HEDH Activity Assay
This protocol is adapted from methodologies used for studying 5-HEDH activity in cultured cells.[1]
1. Preparation of Microsomal Fractions: a. Culture cells (e.g., U937 monocytic cells) to a sufficient density. b. Harvest and wash cells with cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a hypotonic buffer and disrupt the cells by sonication on ice. d. Perform a series of centrifugations to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomes.[7] e. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. 5-HEDH Enzyme Assay: a. In a microcentrifuge tube, combine the microsomal preparation (e.g., 50 µg of protein) with a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4). b. Add the substrate, 5-HETE (e.g., to a final concentration of 4 µM). c. Initiate the reaction by adding the cofactor, NADP+ (e.g., to a final concentration of 100 µM).[1] d. Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). e. Terminate the reaction by adding an equal volume of cold methanol.
3. Control Experiments:
-
Non-enzymatic control: Incubate 5-HETE and NADP+ in the reaction buffer without the microsomal fraction.
-
Heat-inactivated control: Pre-heat the microsomal fraction (e.g., at 95°C for 5 minutes) before adding the substrate and cofactor.
-
Cofactor-deficient control: Omit NADP+ from the reaction mixture.
4. Product Analysis and Quantification: a. Centrifuge the terminated reaction mixtures to pellet any precipitated protein. b. Analyze the supernatant for the presence of 5-oxo-ETE using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] c. Quantify the amount of 5-oxo-ETE produced by comparing the peak area to a standard curve of synthetic 5-oxo-ETE.
Data Presentation: Expected Outcomes
| Condition | Expected 5-oxo-ETE Formation | Interpretation |
| Complete Assay | High | Enzymatic activity present |
| Non-enzymatic Control | None or negligible | Formation is enzyme-dependent |
| Heat-inactivated Control | None or negligible | The catalyst is a heat-labile enzyme |
| Cofactor-deficient Control | None or negligible | The enzyme requires NADP+ |
By comparing the results from the complete assay with the control experiments, researchers can definitively attribute the formation of 5-oxo-ETE to the enzymatic activity of 5-HEDH. The absence of significant product formation in the control groups provides strong evidence against non-enzymatic conversion under the tested conditions. This systematic approach allows for the clear differentiation between enzymatic and non-enzymatic pathways in the formation of 5-oxo-eicosanoids.
References
- 1. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Properties of enzymes in hepatocytes that convert 5-HPETE or LTA4 into LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 5-oxo-LTB4 in Inflammatory Diseases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of inflammatory mediators is paramount. This guide provides a comparative study of 5-oxo-leukotriene B4 (5-oxo-LTB4), also known as 5-oxo-eicosatetraenoic acid (5-oxo-ETE), across different inflammatory diseases. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to be an essential resource for advancing research and therapeutic development in this field.
Introduction to 5-oxo-LTB4: A Potent Lipid Mediator
5-oxo-LTB4 is a highly potent bioactive lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It is a powerful chemoattractant for various immune cells, particularly eosinophils and neutrophils, playing a significant role in the inflammatory cascade of several diseases. Its effects are primarily mediated through the G protein-coupled receptor OXER1. This guide focuses on the comparative levels and roles of 5-oxo-LTB4 in asthma, rheumatoid arthritis, and inflammatory bowel disease.
Quantitative Comparison of 5-oxo-LTB4 Levels
The concentration of 5-oxo-LTB4 can vary significantly across different inflammatory conditions and biological compartments. The following table summarizes available quantitative data, providing a comparative overview for researchers.
| Inflammatory Disease | Biological Matrix | Patient Population | 5-oxo-LTB4 Concentration (ng/g tissue) | Control Group Concentration (ng/g tissue) | Fold Change | Reference |
| Inflammatory Bowel Disease | Colon Tissue | Crohn's Disease | 0.836 ± 0.72 | Not specified in direct comparison | - | [1] |
| Ulcerative Colitis | 0.852 ± 0.88 | Not specified in direct comparison | - | [1] |
Signaling Pathway of 5-oxo-LTB4
5-oxo-LTB4 exerts its biological effects by binding to its specific receptor, OXER1, which is coupled to a Gi/o protein. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses associated with inflammation.
Experimental Protocols
Accurate and reproducible measurement of 5-oxo-LTB4 and the assessment of its biological activity are crucial for research. Below are detailed methodologies for key experiments.
Quantification of 5-oxo-LTB4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the extraction and analysis of 5-oxo-LTB4 from biological samples. Optimization for specific matrices like synovial fluid or bronchoalveolar lavage fluid (BALF) may be required.
a. Sample Preparation and Extraction:
-
Internal Standard Spiking: To each 1 mL of biological sample (e.g., plasma, homogenized tissue), add an appropriate amount of a deuterated internal standard (e.g., 5-oxo-[d4]-ETE) to account for extraction losses and matrix effects.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol (B129727) to the sample. Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid mediators.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the lipids with 2 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and re-equilibration at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 5-oxo-LTB4 (e.g., m/z 319.2 -> 115.1) and its deuterated internal standard.
-
Quantification: Generate a standard curve using known concentrations of 5-oxo-LTB4 and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Calcium Mobilization Assay
This assay measures the ability of 5-oxo-LTB4 to induce an increase in intracellular calcium concentration in target cells (e.g., neutrophils, eosinophils), which is a key event in cell activation.
-
Cell Preparation:
-
Isolate primary human neutrophils or eosinophils from peripheral blood using standard density gradient centrifugation methods.
-
Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Add a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to the cell suspension at a final concentration of 1-5 µM.
-
Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Washing:
-
Wash the cells twice with the buffer to remove extracellular dye.
-
Resuspend the cells in the same buffer at the original concentration.
-
-
Measurement:
-
Transfer the cell suspension to a 96-well black-walled plate.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~520 nm).
-
Inject a solution of 5-oxo-LTB4 at various concentrations and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the maximum response induced by the calcium ionophore.
-
Plot the dose-response curve to determine the EC₅₀ of 5-oxo-LTB4.
-
Conclusion
This guide provides a comparative overview of 5-oxo-LTB4 in key inflammatory diseases, highlighting its significance as a pro-inflammatory mediator. The provided data, though limited in direct cross-disease comparisons, underscores the elevated presence of 5-lipoxygenase products in inflammatory conditions. The detailed experimental protocols and visualized pathways offer a practical resource for researchers aiming to investigate the role of 5-oxo-LTB4 further. Future studies focusing on direct, quantitative comparisons of 5-oxo-LTB4 across a wider range of inflammatory diseases and patient cohorts are crucial for a more complete understanding of its pathophysiological role and for the development of targeted therapeutic strategies.
References
Validating In Vitro Findings on 5-oxo-ETE In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro findings and their in vivo validation for the potent inflammatory mediator 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a key product of the 5-lipoxygenase (5-LO) pathway. While the initial topic of interest was 5-oxo-LTB4, the available scientific literature predominantly focuses on 5-oxo-ETE as a major bioactive lipid in this context. This guide will objectively compare the performance of 5-oxo-ETE with its well-known counterpart, Leukotriene B4 (LTB4), and provide supporting experimental data to bridge the gap between laboratory findings and their physiological relevance in living organisms.
Data Presentation: In Vitro vs. In Vivo Potency of 5-oxo-ETE and LTB4
The following tables summarize the quantitative data on the chemotactic and activating effects of 5-oxo-ETE and LTB4 on key inflammatory cells, comparing their potency in both in vitro and in vivo settings.
Table 1: Comparison of Chemotactic Potency (EC50 values)
| Chemoattractant | Cell Type | In Vitro Assay | In Vitro EC50 (nM) | In Vivo Model | In Vivo Observations |
| 5-oxo-ETE | Human Eosinophils | Chemotaxis Assay | ~1[1][2] | Human Skin Injection | Potent eosinophil infiltration[1] |
| Human Neutrophils | Chemotaxis Assay | ~10[1] | Human Skin Injection | Moderate neutrophil infiltration[1] | |
| Feline Eosinophils | Actin Polymerization | ~0.7[2] | Feline Asthma Model | Increased levels in BAL fluid[2] | |
| Feline Leukocytes | Chemotaxis Assay | ~24[2] | - | - | |
| LTB4 | Human Neutrophils | Chemotaxis Assay | ~1 | Rabbit Skin Chamber | Neutrophil accumulation |
| Feline Leukocytes | Chemotaxis Assay | ~1.2[2] | - | - | |
| Guinea Pig Neutrophils | Chemotaxis Assay | Potent | Guinea Pig Skin Injection | Neutrophil infiltration | |
| Guinea Pig Eosinophils | Chemotaxis Assay | Potent | - | - |
Table 2: Comparison of Cellular Activation
| Mediator | Cell Type | In Vitro Effect | In Vitro Concentration | In Vivo Correlate |
| 5-oxo-ETE | Human Neutrophils | Calcium mobilization, Actin polymerization, CD11b expression[1] | 1-100 nM[1] | Neutrophil accumulation at inflammatory sites.[1] |
| Human Eosinophils | Potent chemoattractant, modest degranulation.[1][3] | 1-10 nM[1] | Eosinophil-rich inflammatory infiltrates.[1] | |
| Human Monocytes | Chemotaxis, GM-CSF release[1][3] | - | Monocyte infiltration. | |
| LTB4 | Human Neutrophils | Chemotaxis, Aggregation, Degranulation | 1-100 nM | Neutrophil-dominant inflammation. |
| Primed Human Neutrophils | ROS production, dsDNA release[4] | 40 pg/ml[4] | NET formation in inflammatory conditions.[4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for researchers looking to validate their own in vitro findings.
In Vitro Chemotaxis Assay (Modified Boyden Chamber)
This assay is a standard method to evaluate the chemotactic response of leukocytes to a specific agent.
-
Cell Preparation: Isolate primary human or animal leukocytes (e.g., neutrophils, eosinophils) from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Chamber Setup: Use a 48-well microchemotaxis chamber. Place a polycarbonate filter (typically 3-5 µm pore size) between the upper and lower wells.
-
Loading: Add the chemoattractant (e.g., 5-oxo-ETE or LTB4 at various concentrations) to the lower wells. Add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
Analysis: After incubation, remove the filter and stain the migrated cells on the lower side of the filter. Count the number of migrated cells per high-power field using a microscope. The results are typically expressed as a chemotactic index (fold increase in migration over buffer control).
In Vivo Leukocyte Migration (Intradermal Injection in Human Skin)
This model allows for the direct assessment of the inflammatory cell recruitment potential of a substance in a living system.
-
Subject Recruitment: Recruit healthy, consenting volunteers.
-
Injection: Prepare sterile solutions of the test substance (e.g., 5-oxo-ETE, LTB4) and a vehicle control (e.g., saline) at desired concentrations. Inject a small volume (e.g., 50 µL) intradermally into the forearm of the subjects.
-
Biopsy: At various time points (e.g., 4, 24, 48 hours) after injection, obtain a punch biopsy (typically 4 mm) from the injection site.
-
Histological Analysis: Fix the biopsy tissue in formalin, embed in paraffin, and section. Stain the sections with appropriate histological stains (e.g., Hematoxylin and Eosin, or specific stains for eosinophils like Luna's stain).
-
Quantification: Quantify the number of infiltrated leukocytes (neutrophils, eosinophils, etc.) per unit area by microscopic examination.
In Vivo Murine Peritonitis Model
This is a widely used animal model to study acute inflammation and leukocyte recruitment into a body cavity.
-
Animal Model: Use male mice of a specific strain (e.g., C57BL/6).
-
Induction of Peritonitis: Inject the inflammatory stimulus (e.g., zymosan, thioglycollate) or the specific chemoattractant (e.g., 5-oxo-ETE) intraperitoneally.
-
Peritoneal Lavage: At selected time points (e.g., 4, 24 hours) post-injection, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS or saline.
-
Cell Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (neutrophils, macrophages, eosinophils).
-
Mediator Analysis: The lavage fluid can also be used to measure the levels of various inflammatory mediators (e.g., cytokines, chemokines, and other lipids) by ELISA or mass spectrometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 5-oxo-ETE and a typical experimental workflow for validating in vitro findings in an in vivo model.
Caption: 5-oxo-ETE signaling through the G-protein coupled OXE receptor.
Caption: Workflow for validating in vitro chemotaxis findings in an in vivo model.
References
- 1. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTB4 and 5-oxo-ETE from extracellular vesicles stimulate neutrophils in granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of 5-oxo-LTB4 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of therapeutic inhibitors is paramount for predicting potential side effects and ensuring clinical success. This guide provides an objective comparison of inhibitors targeting the 5-oxo-LTB4 pathway, a critical inflammatory cascade. We present available experimental data on their off-target profiles, detail the methodologies for assessing these effects, and visualize the key biological and experimental processes.
The 5-oxo-LTB4 pathway, an arm of the broader 5-lipoxygenase (5-LOX) pathway, is a significant contributor to inflammatory responses. Key mediators in this pathway, such as leukotriene B4 (LTB4) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are potent chemoattractants for leukocytes. Consequently, inhibitors targeting various stages of this pathway, including 5-LOX itself, the 5-lipoxygenase-activating protein (FLAP), leukotriene A4 hydrolase (LTA4H), and the oxoeicosanoid receptor 1 (OXE1), are attractive therapeutic candidates for a range of inflammatory diseases. However, the selectivity of these inhibitors is a crucial consideration. Off-target interactions can lead to unforeseen adverse effects, confounding clinical development. This guide aims to provide a comparative overview of the off-target profiles of representative inhibitors for each major target in this pathway.
Comparative Analysis of Inhibitor Off-Target Profiles
The following tables summarize the available data on the off-target effects of selected inhibitors of the 5-oxo-LTB4 pathway. It is important to note that a direct head-to-head comparison across a standardized panel of off-targets is often not available in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Off-Target Profile of 5-LOX and FLAP Inhibitors
| Inhibitor | Primary Target | Known Off-Target Interactions | Assay Type | Quantitative Data (IC50/Ki) |
| Zileuton | 5-Lipoxygenase (5-LOX) | Hepatotoxicity observed in clinical use; potential for drug-drug interactions via cytochrome P450 inhibition.[1][2][3] | Clinical Observations, In vitro metabolism | Data on specific off-target binding is limited in publicly available literature. |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Peroxisome proliferator-activated receptor alpha (PPARα) antagonist.[4] | Not specified in available abstracts | Not specified in available abstracts |
| AZD5718 | 5-Lipoxygenase-Activating Protein (FLAP) | Screened against a panel of 83 targets including receptors, enzymes, and ion channels with no significant off-target activity reported at relevant concentrations.[5] Specifically tested against HCN4, hCav3.2, and hKv1.5 ion channels with IC50 > 32 μM.[5] | Radioligand binding assays, functional assays | IC50 > 32 μM for specified ion channels.[5] |
Table 2: Off-Target Profile of LTA4H and OXE Receptor Inhibitors
| Inhibitor | Primary Target | Known Off-Target Interactions | Assay Type | Quantitative Data (IC50/Ki) |
| JNJ-40929837 | Leukotriene A4 Hydrolase (LTA4H) | Potently inhibits the aminopeptidase (B13392206) activity of LTA4H in addition to its hydrolase activity.[6] | Enzymatic assays | Specific off-target screening data against other proteins is not readily available in the public domain. |
| S-Y048 | OXE Receptor 1 (OXER1) | Showed no effect on actin polymerization in eosinophils in response to PGD2, LTB4, or eotaxin-1 at 1 μM (100-fold higher than its potency for OXER1).[7] Did not affect LTB4-induced actin polymerization in neutrophils.[7] | Cellular functional assays (Actin polymerization) | No significant inhibition at 1 μM against tested off-targets.[7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess off-target effects, the following diagrams are provided.
Caption: The 5-oxo-LTB4 signaling pathway and points of inhibition.
Caption: A generalized workflow for identifying and validating off-target effects.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of off-target effects. Below are methodologies for key assays commonly employed in selectivity profiling.
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Screening
This assay is a high-throughput method to screen compounds against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Objective: To determine the binding affinity (Ki) of a test compound for a range of potential off-targets.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Membrane preparations from cells expressing the target receptors.
-
Radioligand specific for each target receptor.
-
Assay buffer (specific to each target, typically containing Tris-HCl, MgCl2, and protease inhibitors).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Plate shaker.
-
Filtration manifold.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane preparation containing the receptor of interest.
-
For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.[8][9][10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Objective: To confirm the binding of an inhibitor to its intended target and potential off-targets in intact cells.
Materials:
-
Cultured cells expressing the target protein(s).
-
Cell culture medium and supplements.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment and reagents.
-
Primary antibodies specific to the target protein(s).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.[11][12]
-
Heat Challenge: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.[12][13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Alternatively, for isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the compound concentration to determine an EC50 for thermal stabilization.[12]
-
Conclusion
The assessment of off-target effects is a critical component of the preclinical development of any therapeutic inhibitor. For inhibitors of the 5-oxo-LTB4 pathway, a thorough understanding of their selectivity is necessary to mitigate potential risks and to fully characterize their pharmacological profile. While direct comparative data remains somewhat limited in the public domain, the information presented in this guide provides a foundation for researchers to make informed decisions about the selection and application of these important research tools. The detailed protocols offer a starting point for laboratories to establish their own off-target screening cascades. As more comprehensive selectivity data for these and other inhibitors become available, a clearer picture of their therapeutic potential and liabilities will emerge.
References
- 1. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pattern of zileuton-associated liver injury: results of a 12-month study in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and Metabolism of Selective Oxoeicosanoid (OXE) Receptor Antagonists and Their Effects on 5-Oxo-6,8,11… [ouci.dntb.gov.ua]
- 7. Novel highly potent OXE receptor antagonists with prolonged plasma lifetimes that are converted to active metabolites in vivo in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
A Comparative Guide to the Gene Expression Profiles Induced by 5-oxo-LTB4 and LTB4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) and its oxidized metabolite, 5-oxo-leukotriene B4 (5-oxo-LTB4), are potent lipid mediators derived from arachidonic acid that play crucial roles in inflammation and immune responses. While both are known to be powerful chemoattravctants for leukocytes, they elicit distinct biological effects by signaling through different G protein-coupled receptors. LTB4 primarily signals through the high-affinity BLT1 receptor and the low-affinity BLT2 receptor, while 5-oxo-LTB4 (and its close analog 5-oxo-ETE) exerts its effects through the OXE receptor 1 (OXER1).[1][2] Understanding the differential gene expression profiles induced by these two mediators is critical for dissecting their specific roles in health and disease and for the development of targeted therapeutics.
This guide provides a comparative overview of the gene expression changes induced by 5-oxo-LTB4 and LTB4, based on available experimental data. It also includes detailed experimental protocols for researchers wishing to conduct similar comparative studies and visual diagrams of the key signaling pathways and a suggested experimental workflow.
Comparative Analysis of Gene Expression Profiles
Table 1: Comparison of Cellular Responses and Known Regulated Genes
| Feature | 5-oxo-LTB4 (via OXER1) | LTB4 (via BLT1/BLT2) |
| Primary Target Cells | Eosinophils, Neutrophils, Basophils, Monocytes[3] | Neutrophils, Macrophages, T-cells, Dendritic cells[4][5][6] |
| Key Biological Functions | Potent chemoattraction, calcium mobilization, actin polymerization, cell survival[3] | Chemoattraction, degranulation, superoxide (B77818) production, phagocytosis, cytokine release[4][7] |
| Known Upregulated Genes | Eosinophil Cationic Protein (ECP) in eosinophils[8] | Interleukin-8 (IL-8) in neutrophils[4], Myeloid Differentiation Factor 88 (MyD88) in macrophages[9], Pro-inflammatory microRNAs (miR-155, miR-146b, miR-125b) in macrophages[10] |
| Known Downregulated Genes | Data not readily available | Suppressor of Cytokine Signaling 1 (SOCS1) in macrophages[9] |
Table 2: Overview of Signaling Pathways and Associated Gene Regulation
| Signaling Pathway | 5-oxo-LTB4 (via OXER1) | LTB4 (via BLT1/BLT2) |
| G-Protein Coupling | Primarily Gαi/o[11] | Primarily Gαi/o and Gαq/16[12] |
| Downstream Effectors | PI3K, MAPK/ERK, p38 MAPK, PLC, PKC[1] | PI3K, MAPK/ERK, PLC, Calcium mobilization, NF-κB, STAT1[9][13] |
| Gene Regulation Mechanisms | Likely involves transcription factors downstream of MAPK and PI3K pathways. | Involves transcription factors such as AP-1 (for microRNA expression) and STAT1 (for MyD88 expression), and NF-κB.[9][10] |
Experimental Protocols
The following are detailed, synthesized protocols for conducting a comparative gene expression analysis of 5-oxo-LTB4 and LTB4 stimulation in a relevant cell type, such as human neutrophils or macrophages.
Neutrophil Stimulation for RNA Sequencing
a. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors in heparinized tubes.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Polymorphprep™).
-
Perform red blood cell lysis using a hypotonic solution.
-
Wash the neutrophil pellet with a suitable buffer (e.g., PBS without Ca2+/Mg2+).
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Assess cell purity and viability using flow cytometry (e.g., CD16 and CD66b staining) and trypan blue exclusion, respectively. Purity should be >95%.
b. Cell Stimulation:
-
Seed the purified neutrophils at a density of 5 x 10^6 cells/mL in a 6-well plate.
-
Allow the cells to rest for 30 minutes at 37°C in a 5% CO2 incubator.
-
Prepare stock solutions of 5-oxo-LTB4 and LTB4 in ethanol (B145695) and dilute to the final desired concentration (e.g., 100 nM) in RPMI 1640 medium immediately before use. An ethanol vehicle control should also be prepared.
-
Stimulate the neutrophils by adding the diluted 5-oxo-LTB4, LTB4, or vehicle control to the respective wells.
-
Incubate the cells for a predetermined time course (e.g., 1, 4, and 8 hours) at 37°C in a 5% CO2 incubator.
c. RNA Isolation:
-
Following incubation, harvest the cells by centrifugation.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol™ or RLT buffer from a kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
d. RNA Sequencing (RNA-seq):
-
Prepare sequencing libraries from the isolated RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Analyze the sequencing data to identify differentially expressed genes between the 5-oxo-LTB4, LTB4, and vehicle control groups at each time point.
Macrophage Stimulation for Microarray Analysis
a. Differentiation of Monocytes to Macrophages:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Purify monocytes from the PBMC fraction by plastic adherence or by using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Culture the purified monocytes in RPMI 1640 medium supplemented with 10% FBS and a differentiating agent such as 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 5-7 days to generate monocyte-derived macrophages (MDMs).
b. Cell Stimulation:
-
Plate the differentiated MDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh RPMI 1640 with 10% FBS.
-
Stimulate the MDMs with 5-oxo-LTB4 (e.g., 100 nM), LTB4 (e.g., 100 nM), or a vehicle control for a specified time (e.g., 6 hours).
c. RNA Isolation and Microarray Hybridization:
-
Isolate total RNA from the stimulated and control MDMs as described for neutrophils.
-
Assess RNA quality and integrity.
-
Synthesize complementary DNA (cDNA) and biotin-labeled cRNA from the isolated RNA.
-
Hybridize the labeled cRNA to a suitable microarray chip (e.g., Affymetrix GeneChip™ Human Transcriptome Array).
-
Wash, stain, and scan the microarray chips according to the manufacturer's instructions.
-
Analyze the microarray data to identify genes that are differentially expressed between the different treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the signaling pathways of 5-oxo-LTB4 and LTB4, and a general experimental workflow for a comparative gene expression study.
Caption: Signaling pathways of 5-oxo-LTB4 and LTB4.
Caption: Comparative gene expression analysis workflow.
Conclusion
While 5-oxo-LTB4 and LTB4 are closely related structurally, they activate distinct receptor systems, leading to divergent downstream signaling and, consequently, different gene expression profiles. LTB4 appears to drive a broader pro-inflammatory and immune-modulatory gene program, including the upregulation of key cytokines and signaling adaptors. In contrast, the current literature on 5-oxo-LTB4 primarily highlights its potent chemoattractant functions, with less known about its global impact on gene expression.
The lack of direct comparative transcriptomic studies represents a significant knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to directly address this gap. A comprehensive understanding of the distinct gene regulatory networks activated by these two lipid mediators will be invaluable for developing more specific and effective therapies for a range of inflammatory diseases.
References
- 1. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. LeukotrieneB4 receptor 1 is Differentially Expressed on Peripheral T Cells of Steroid-Sensitive and -Resistant Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 regulates T cell recognition and control of MCMV in mucosal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 Augments and Restores FcγRs-dependent Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Oxo-ETE from Nasal Epithelial Cells Upregulates Eosinophil Cation Protein by Eosinophils in Nasal Polyps in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 enhances the generation of proinflammatory microRNAs to promote MyD88-dependent macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The coupling of 5-oxo-eicosanoid receptors to heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-oxo Leukotriene B4
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent bioactive molecules like 5-oxo Leukotriene B4 (5-oxo-LTB4) are paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-oxo-LTB4, minimizing the risk of exposure and environmental contamination.
Immediate Safety and Handling Precautions
5-oxo-Leukotriene B4 is often supplied as a solution in acetonitrile, a highly flammable and hazardous solvent.[1][2] It is crucial to handle this product in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[3] Avoid all direct contact with skin and eyes.[3] In case of accidental contact, immediately rinse the affected area with water.[1]
Hazard Summary:
| Hazard Statement | Classification |
| Highly flammable liquid and vapor | Flammable Liquid 2[1][4] |
| Harmful if swallowed | Acute Toxicity - Oral 4[1][4] |
| Harmful in contact with skin | Acute Toxicity - Dermal 4[1][4] |
| Harmful if inhaled | Acute Toxicity - Inhalation 4[1][4] |
| Causes serious eye irritation | Eye Irritation 2A[1][4] |
Step-by-Step Disposal Protocol
The recommended disposal method for 5-oxo-Leukotriene B4 involves chemical inactivation through alkaline hydrolysis to degrade the bioactive molecule, followed by disposal as hazardous waste in accordance with all applicable regulations.[1][3]
Experimental Protocol: Chemical Inactivation
-
Preparation of Inactivation Solution: Carefully prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in water. Exercise caution as NaOH is corrosive.
-
Dilution of Waste: Dilute the waste solution containing 5-oxo-Leukotriene B4 with an equal volume of a solvent in which it is soluble, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[3] This ensures the compound remains in solution during the inactivation process.
-
Chemical Inactivation:
-
Place the diluted waste solution in a suitable, chemically resistant container (e.g., a borosilicate glass beaker or a polypropylene (B1209903) container).
-
Slowly add the 1 M NaOH solution to the waste solution while stirring.
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
-
Continue adding the NaOH solution until a final pH of ≥ 10 is achieved and maintained.[3]
-
-
Neutralization: After allowing the inactivation reaction to proceed (e.g., for at least one hour), neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The neutralized, inactivated solution should be collected in a clearly labeled hazardous waste container.[3] The label should include "Hazardous Waste" and a description of the contents (e.g., "Inactivated 5-oxo-Leukotriene B4 solution, acetonitrile, water, salts").[3] Arrange for disposal through your institution's environmental health and safety (EHS) office, adhering to all local, regional, and national regulations.[1][3]
Important Considerations:
-
Do not dispose of 5-oxo-Leukotriene B4 with household garbage. [1][4]
-
Uncleaned packaging should be disposed of according to official regulations.[1][4]
Disposal Workflow
Caption: Workflow for the safe disposal of 5-oxo-Leukotriene B4.
References
Personal protective equipment for handling 5-oxo Leukotriene B4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-oxo Leukotriene B4 (also known as 5-keto LTB4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The primary hazards are associated with the solvent, typically acetonitrile (B52724), in which this compound is supplied. Acetonitrile is a highly flammable and toxic liquid.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound solutions.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale & Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | ANSI Z87.1 Compliant | Safety goggles provide minimum protection. A face shield must be worn over goggles during procedures with a high risk of splashing, such as preparing or transferring stock solutions.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or direct contact with the solution, consider double-gloving. Always inspect gloves for tears before use and replace them immediately after contamination.[3][4] |
| Body | Flame-Resistant Laboratory Coat | --- | A fully buttoned, flame-resistant lab coat is recommended due to the flammability of the acetonitrile solvent.[3] |
| Respiratory | Chemical Fume Hood or Respirator | NIOSH-Approved | All handling of the neat compound or volatile solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is unavailable, a risk assessment must be performed to determine the appropriate NIOSH-approved respirator.[5] |
| Feet | Closed-Toe Shoes | --- | Required in all laboratory settings to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Procedures
This section details the standard workflow for handling this compound from receipt to experimental use.
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. Verify the container is properly labeled and sealed.
-
Inventory: Log the compound into your chemical inventory system.
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Keep the container tightly sealed and protected from light.[2] Adhere to the specific storage temperature on the product insert, which is typically -20°C or -80°C for eicosanoids to prevent degradation.[3]
2. Handling and Preparation of Solutions
-
Ventilation: Always handle the product in a certified chemical fume hood to prevent the formation and inhalation of aerosols and vapors.[1][2]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof electrical equipment.[1][2]
-
Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[1][2]
-
Aliquotting: Before use, allow the vial to warm to room temperature to prevent condensation. Prepare aliquots for single-use to avoid repeated freeze-thaw cycles.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the material.[1]
3. Spill Response and Cleanup
-
Evacuate: If a spill occurs, restrict access to the area and ensure adequate ventilation. Remove all ignition sources.
-
Containment: Absorb the spill with an inert, non-combustible liquid-binding material such as sand, diatomite, or universal binders.[1] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Contaminated Materials: All disposable items that have come into contact with the this compound solution (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, properly labeled, sealed container for flammable liquid waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "Hazardous Waste: Acetonitrile, this compound").
-
Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[2] Do not pour waste down the drain or mix it with other non-compatible waste streams.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
